3-Chloro-2-iodotoluene
Description
The exact mass of the compound 3-Chloro-2-iodotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-2-iodotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-iodotoluene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-2-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGLKPMFTLNUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199010 | |
| Record name | 3-Chloro-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5100-98-1 | |
| Record name | 3-Chloro-2-iodotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005100981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-iodo-3-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Strategic Utilization of 3-Chloro-2-iodotoluene in Medicinal Chemistry
CAS Number: 5100-98-1 Formula: C₇H₆ClI Molecular Weight: 252.48 g/mol [1][2][3][4]
Executive Summary: The Orthogonal Scaffold
3-Chloro-2-iodotoluene represents a high-value "scaffold node" in modern drug discovery. Its value lies not merely in its halogenation, but in the electronic and steric orthogonality of its three substituents. For the medicinal chemist, this molecule offers a programmed reactivity sequence: the labile iodine (C-I) allows for rapid cross-coupling (Suzuki/Buchwald), the robust chlorine (C-Cl) serves as a latent handle for late-stage diversification or lipophilic modulation, and the methyl group (C-Me) offers a vector for benzylic oxidation or metabolic stability.
This guide provides a technical roadmap for utilizing CAS 5100-98-1 to construct complex biaryl and heterobiaryl systems, specifically targeting kinase inhibitors and liquid crystal mesogens.
Molecular Architecture & Reactivity Profile
The structural uniqueness of 3-chloro-2-iodotoluene arises from the "Buttressing Effect." The iodine atom at position 2 is sterically crowded, sandwiched between the methyl group (C1) and the chlorine atom (C3).
-
Steric Strain: The van der Waals radius of Iodine (1.98 Å) interacts with the Methyl group, forcing the iodine slightly out of the aromatic plane. This weakens the C-I bond, enhancing oxidative addition rates with Palladium(0) compared to non-hindered aryl iodides.
-
Electronic Differentiation: The inductive withdrawal (-I effect) of the chlorine atom at C3 lowers the electron density at C2, further accelerating Pd insertion at the C-I bond while leaving the C-Cl bond intact.
Visualization: Reactivity Hierarchy
The following diagram illustrates the programmed bond-breaking sequence essential for chemoselective synthesis.
Figure 1: Chemoselective activation hierarchy. The C-I bond is the primary entry point, allowing for "Site-Selective" catalysis.
Synthesis Protocol: The Sandmeyer Route
While direct iodination of 3-chlorotoluene is possible, it suffers from poor regioselectivity (yielding mixtures of 2-iodo, 4-iodo, and 6-iodo isomers). The Sandmeyer reaction starting from 3-chloro-2-methylaniline is the authoritative method for generating high-purity (>98%) material required for GMP workflows.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 3-Chloro-2-methylaniline | 1.0 | Precursor |
| NaNO₂ (Sodium Nitrite) | 1.2 | Diazotization Agent |
| HCl (conc.) | 3.0 | Acid Source |
| KI (Potassium Iodide) | 1.5 | Iodine Source |
| Urea | 0.1 | Quencher (excess HNO₂) |
Step-by-Step Methodology
-
Acidification: Dissolve 3-chloro-2-methylaniline in concentrated HCl and water (1:1 v/v) in a reactor fitted with an internal thermometer. Cool the suspension to -5°C to 0°C using a cryostat or salt-ice bath. Critical: Temperature must not exceed 5°C to prevent diazonium decomposition to phenols.
-
Diazotization: Add an aqueous solution of NaNO₂ dropwise over 30 minutes. Maintain internal temperature < 5°C. Stir for 45 minutes post-addition. The solution should become clear (orange/red).
-
Quenching: Add urea to destroy excess nitrous acid (monitor with starch-iodide paper until no blue color persists).
-
Iodination: Dissolve KI in water and cool to 0°C. Slowly pour the diazonium salt solution into the KI solution with vigorous stirring. Note: Gas evolution (N₂) will be vigorous.
-
Workup: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Extract with Dichloromethane (DCM). Wash the organic layer with 10% Sodium Bisulfite (to remove free iodine) followed by brine.
-
Purification: Dry over MgSO₄ and concentrate. Purify via vacuum distillation (bp ~135°C @ 20 mmHg) or silica gel chromatography (Hexanes) to yield a pale yellow oil/solid.
Chemoselective Workflows: The Suzuki Coupling
The primary application of CAS 5100-98-1 is in Suzuki-Miyaura Cross-Coupling .[5] The goal is to couple at C2 (Iodine) without touching C3 (Chlorine).
Optimized Conditions for C-I Selectivity
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ for sterically demanding boronic acids.
-
Base: Na₂CO₃ (2.0 equiv) or K₃PO₄ (for anhydrous conditions).
-
Solvent: DME/Water (2:1) or Toluene/Water.
-
Temperature: 60-80°C. (Avoid reflux >100°C to prevent oxidative addition into the C-Cl bond).
Experimental Logic
The rate of oxidative addition of Pd(0) to Aryl-I is approximately 1000x faster than to Aryl-Cl. By controlling the temperature and using phosphine ligands with moderate electron donation (like PPh₃), one ensures exclusive reaction at the iodine site.
Workflow Diagram: Biaryl Synthesis
Figure 2: The standard workflow for utilizing 3-chloro-2-iodotoluene in library synthesis.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Code | Statement | Precaution |
| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves (0.11mm min). |
| Eye Irritation | H319 | Causes serious eye irritation.[6] | Use safety goggles/face shield. |
| STOT-SE | H335 | May cause respiratory irritation.[6] | Handle in a fume hood. |
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (iodine compounds can photodegrade).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138414, 3-Chloro-2-iodotoluene. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on C-I vs C-Cl selectivity).
- Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Protocol for functionalizing the remaining C-Cl bond).
Sources
- 1. 3-Chloro-2-iodotoluene, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. scbt.com [scbt.com]
- 3. 3-Chloro-2-iodotoluene | 5100-98-1 | Benchchem [benchchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
physical properties of 3-Chloro-2-iodotoluene
An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-iodotoluene
Introduction
3-Chloro-2-iodotoluene is a halogenated aromatic compound that serves as a critical building block in synthetic organic chemistry. Its unique substitution pattern, featuring chloro, iodo, and methyl groups on a benzene ring, provides multiple reactive sites for the construction of more complex molecular architectures. For researchers, particularly those in drug discovery and agrochemical development, a thorough understanding of its physical properties is not merely academic; it is fundamental to its practical application. These properties dictate everything from storage and handling to reaction setup and purification strategies.
This guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Chloro-2-iodotoluene. It moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and their implications for laboratory use. The information herein is synthesized from established chemical data sources and is intended to equip scientists and development professionals with the knowledge required to utilize this versatile intermediate safely and effectively.
Core Physicochemical Properties
The fundamental physical characteristics of 3-Chloro-2-iodotoluene are summarized below. These values are critical for initial experimental design, safety assessments, and logistical planning.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClI | [1][2] |
| Molecular Weight | 252.48 g/mol | [1][3] |
| CAS Number | 5100-98-1 | [2][3] |
| Appearance | White to light yellow or dark green powder to lump | |
| Physical State (at 20°C) | Solid | [1] |
| Melting Point | 24 - 27°C | [4] |
| Boiling Point | 125°C at 14 mmHg; 134-136°C at 20 mmHg | [4] |
| Density | 1.806 g/cm³ (predicted) | [4] |
| Flash Point | 106°C | [5] |
| Refractive Index | 1.6080 (predicted) | [4] |
Detailed Property Analysis
Molecular Structure and Identification
3-Chloro-2-iodotoluene, systematically named 1-chloro-2-iodo-3-methylbenzene, possesses a distinct structure that is the source of its synthetic utility.[1] The molecule's identity and structural integrity are typically confirmed using a suite of analytical techniques.
The molecular weight of 252.48 g/mol is a foundational parameter used in stoichiometric calculations for chemical reactions.[1][3]
Physical State, Appearance, and Handling
At standard ambient temperature, 3-Chloro-2-iodotoluene is a solid, described as a powder or lump with a color ranging from white to dark green. Its melting point is reported in the range of 24-27°C.[4] This relatively low melting point is a crucial practical consideration; the material may melt or soften in a warm laboratory environment, affecting handling and weighing. For consistent results, it is advisable to equilibrate the container to a controlled room temperature before use.
Boiling Point and Purification
The boiling point is typically reported under reduced pressure (e.g., 125°C at 14 mmHg), which is a standard practice for high-boiling, thermally sensitive organic compounds. Heating the compound to its atmospheric boiling point could lead to decomposition. Therefore, purification via vacuum distillation is the preferred method. This technique allows the compound to vaporize at a lower temperature, preserving its chemical integrity.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the structure and assessing the purity of 3-Chloro-2-iodotoluene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra are proprietary to suppliers, NMR is a standard quality control test to confirm the compound's structure. The proton (¹H) NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the 1,2,3-substitution on the benzene ring.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for this compound.[2] MS is used to confirm the molecular weight by identifying the molecular ion peak and provides structural information through characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: An IR spectrum for the gas phase of this molecule is available in the NIST Chemistry WebBook.[7] This spectrum would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and vibrations associated with the C-Cl and C-I bonds.
Experimental Workflows and Protocols
The validation of 3-Chloro-2-iodotoluene's physical properties and purity follows a rigorous, multi-step analytical workflow. This ensures that the material meets the specifications required for sensitive applications like pharmaceutical synthesis.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Toluene, 3-chloro-2-iodo- [webbook.nist.gov]
- 3. Toluene, 3-chloro-2-iodo- (CAS 5100-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 3-CHLORO-2-IODOTOLUENE CAS#: 5100-98-1 [m.chemicalbook.com]
- 5. pure-synth.com [pure-synth.com]
- 6. PubChemLite - 3-chloro-2-iodotoluene (C7H6ClI) [pubchemlite.lcsb.uni.lu]
- 7. Toluene, 3-chloro-2-iodo- [webbook.nist.gov]
3-Chloro-2-iodotoluene molecular weight and formula
An In-Depth Technical Guide to 3-Chloro-2-iodotoluene: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
3-Chloro-2-iodotoluene is a halogenated aromatic compound of significant interest to the chemical synthesis and pharmaceutical industries. Its unique substitution pattern—featuring a methyl group, a chlorine atom, and an iodine atom on a benzene ring—provides three distinct points for chemical modification, making it a versatile building block for complex organic molecules. The iodine atom is particularly valuable for its ability to participate in a wide array of carbon-carbon bond-forming cross-coupling reactions. This guide provides a comprehensive overview of the core properties, a detailed synthetic protocol, key applications in drug discovery, and essential safety and handling information for 3-Chloro-2-iodotoluene, tailored for researchers and drug development professionals.
Core Chemical Identity and Properties
The fundamental identity of a chemical reagent is the foundation of its utility and safe handling. 3-Chloro-2-iodotoluene is unambiguously identified by its CAS number, 5100-98-1.[1][2][3][4][5] Its structural and physicochemical properties are summarized below.
Caption: Core Identifiers for 3-Chloro-2-iodotoluene.
Physicochemical Data Summary
The quantitative properties of 3-Chloro-2-iodotoluene are crucial for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClI | [1][2][4][6][7][8][9] |
| Molecular Weight | 252.48 g/mol | [1][4][6][7][8] |
| IUPAC Name | 1-chloro-2-iodo-3-methylbenzene | [4][6][9] |
| CAS Number | 5100-98-1 | [1][2][3][4] |
| Appearance | White to light yellow powder or lump | [3][5] |
| Melting Point | 24-29°C | [2][3][4] |
| Boiling Point | 134-136°C @ 20 mmHg | [2][4] |
| Density | ~1.8 g/cm³ | [2] |
| Flash Point | ~106°C | [2][3] |
| Sensitivity | Light sensitive | [4] |
Synthesis and Mechanistic Insights
The synthesis of polysubstituted aromatic rings with high regioselectivity is a cornerstone of modern organic chemistry. A reliable method for preparing 3-Chloro-2-iodotoluene is via a Sandmeyer-type reaction, a robust and well-documented transformation in organic synthesis.[10][11] This process begins with the diazotization of an appropriate aniline precursor.
The causality for this synthetic choice rests on the predictable nature of diazonium salt chemistry. Starting with 3-chloro-2-methylaniline (3-chloro-2-toluidine), the amino group can be cleanly converted into a diazonium salt, which is an excellent leaving group (N₂) and can be readily displaced by a variety of nucleophiles, including iodide.
Experimental Protocol: Synthesis via Diazotization-Iodination
This protocol is based on established methods for Sandmeyer reactions.[11][12]
Step 1: Diazotization of 3-Chloro-2-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-chloro-2-methylaniline in an aqueous solution of a strong, non-nucleophilic acid (e.g., sulfuric acid) and water.
-
Cool the mixture to 0-5°C in an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The reaction is exothermic, and the addition rate must be controlled to keep the temperature below 5°C.
-
Stir the mixture for an additional 20-30 minutes at 0-5°C after the addition is complete to ensure full conversion to the diazonium salt.
Step 2: Iodination (Sandmeyer-type Reaction)
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is displaced. This step should be performed in a well-ventilated fume hood.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
Step 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Combine the organic layers and wash sequentially with a sodium thiosulfate solution (to remove excess iodine), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 3-Chloro-2-iodotoluene by vacuum distillation or column chromatography to obtain the final product of high purity.
Caption: Role of Building Blocks in the Drug Discovery Pipeline.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe use of all chemical reagents is paramount. 3-Chloro-2-iodotoluene must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319). [2][13]It may also cause respiratory irritation. [13]* Handling Precautions:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood. [2] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [2][13] * Avoid generating and inhaling dust. [2] * Avoid contact with skin, eyes, and clothing. [2] * Wash hands thoroughly after handling. [13]* Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [2][14] * As the material is light-sensitive, store it in an opaque or amber container to prevent degradation. [4] * Keep away from incompatible materials and sources of ignition. [14]
-
References
-
3-Chloro-2-iodopentanoic acid | C5H8ClIO2, PubChem. [Link]
-
3-chloro-2-iodotoluene (C7H6ClI), PubChemLite. [Link]
-
Chemical Properties of Toluene, 3-chloro-2-iodo- (CAS 5100-98-1), Cheméo. [Link]
-
Chlorotoluene, Wikipedia. [Link]
- Process for the preparation of 3-chloro-2-nitrotoluene, Google P
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review, PubMed Central. [Link]
-
o-CHLOROTOLUENE AND p-CHLOROTOLUENE, Organic Syntheses. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review, ResearchGate. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. echemi.com [echemi.com]
- 3. 3-Chloro-2-iodotoluene | 5100-98-1 | TCI AMERICA [tcichemicals.com]
- 4. 3-Chloro-2-iodotoluene, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. healthchems.lookchem.com [healthchems.lookchem.com]
- 6. 3-Chloro-2-iodotoluene | 5100-98-1 [sigmaaldrich.cn]
- 7. scbt.com [scbt.com]
- 8. 4-Chloro-2-iodotoluene | CymitQuimica [cymitquimica.com]
- 9. PubChemLite - 3-chloro-2-iodotoluene (C7H6ClI) [pubchemlite.lcsb.uni.lu]
- 10. Chlorotoluene - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. DE638486C - Process for the preparation of 3-chloro-2-nitrotoluene - Google Patents [patents.google.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
1-chloro-2-iodo-3-methylbenzene chemical structure
An In-Depth Technical Guide to 1-Chloro-2-iodo-3-methylbenzene: Synthesis, Properties, and Reactivity for Advanced Drug Development
Abstract
1-Chloro-2-iodo-3-methylbenzene is a strategically important polysubstituted aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of three different substituents on the benzene core—a chloro, an iodo, and a methyl group—provides a platform for highly selective, sequential chemical transformations. This is particularly valuable in the fields of pharmaceutical research and materials science, where precise control over molecular architecture is paramount for achieving desired functionality. The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, especially in metal-catalyzed cross-coupling reactions. This guide offers a comprehensive technical overview of 1-chloro-2-iodo-3-methylbenzene, covering its structural and physicochemical properties, detailing a robust synthetic protocol, exploring its chemical reactivity with mechanistic insights, and discussing its applications for professionals in drug development and chemical research.
Physicochemical and Structural Properties
1-Chloro-2-iodo-3-methylbenzene, also known as 3-chloro-2-iodotoluene, is a halogenated aromatic hydrocarbon. Its structure is defined by a benzene ring substituted at positions 1, 2, and 3 with a chlorine atom, an iodine atom, and a methyl group, respectively.
// Benzene ring nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="1.3,-0.75!", label="C"]; C4 [pos="-0.85,0.5!", label="C"]; C5 [pos="0.85,0.5!", label="C"]; C6 [pos="0,-1.5!", label="C"];
// Substituent nodes
Cl [pos="0,3!", label="Cl", fontcolor="#34A853"];
I [pos="-2.6,-1.5!", label="I", fontcolor="#EA4335"];
CH3 [pos="2.6,-1.5!", label=
// Benzene ring bonds C1 -- C5 [label=""]; C5 -- C3 [label=""]; C3 -- C6 [label=""]; C6 -- C2 [label=""]; C2 -- C4 [label=""]; C4 -- C1 [label=""];
// Double bonds (approximated) edge [style=bold]; C1 -- C4; C2 -- C6; C3 -- C5;
// Substituent bonds edge [style=solid]; C1 -- Cl; C2 -- I; C3 -- CH3; }
Figure 1: 2D Structure of 1-Chloro-2-iodo-3-methylbenzene
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-Chloro-2-iodo-3-methylbenzene | N/A |
| Synonyms | 3-Chloro-2-iodotoluene | N/A |
| CAS Number | 116632-40-7 | [1][2] |
| Molecular Formula | C₇H₆ClI | [1][3] |
| Molecular Weight | 252.48 g/mol | [1][3][4] |
| Physical Form | Liquid | [3] |
| InChI Key | OEHHXVIJMCMYGM-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=C(I)C(Cl)=CC=C1 | [1] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.8-7.5 ppm) corresponding to the three protons on the benzene ring. The methyl group protons will appear as a sharp singlet further upfield (typically δ 2.2-2.5 ppm). The specific splitting patterns (doublets, triplets) of the aromatic protons will depend on their coupling constants.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven unique signals. The three carbons bearing substituents (C-Cl, C-I, C-CH₃) will have characteristic shifts influenced by the electronegativity and size of the attached group. The carbon attached to iodine (C-I) is expected to be significantly shielded (low ppm value, ~90-100 ppm) due to the heavy atom effect. The remaining three aromatic C-H carbons and the methyl carbon will also show distinct signals.
-
MS (Mass Spectrometry): The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 252. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Key fragmentation pathways would include the loss of the iodine atom (M⁺ - 127), the chlorine atom (M⁺ - 35), and the methyl group (M⁺ - 15).
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the methyl group (~2850-2960 cm⁻¹). Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. C-Cl and C-I stretching frequencies will be observed in the fingerprint region, typically below 800 cm⁻¹.
Synthesis and Purification
The regioselective synthesis of polysubstituted benzenes is a significant challenge in organic chemistry. A direct, multi-step halogenation of m-cresol or m-toluidine would likely result in a mixture of isomers that are difficult to separate. A more robust and controlled strategy involves building the molecule from a precursor where key functionalities are already in place. The Sandmeyer reaction, which transforms an arylamine into an aryl halide via a diazonium salt intermediate, is an ideal method for this purpose.[5][6]
The proposed and most logical synthetic route begins with the commercially available 3-methylaniline (m-toluidine) and proceeds through the key intermediate, 2-iodo-3-methylaniline.
// Nodes Start [label="3-Methylaniline\n(m-Toluidine)"]; Intermediate [label="2-Iodo-3-methylaniline"]; Product [label="1-Chloro-2-iodo-3-methylbenzene"];
// Edges with reaction conditions Start -> Intermediate [label=" Iodination\n(e.g., I₂, O₂)\n[Ref: 4]"]; Intermediate -> Product [label=< Sandmeyer Reaction
- NaNO₂, HCl (0-5 °C)
- CuCl [Ref: 8] >]; }
Figure 2: Proposed Synthetic Workflow
Causality Behind Experimental Choices
-
Choice of Precursor: Starting with 2-iodo-3-methylaniline ensures that the iodine and methyl groups are locked into the desired ortho relationship. This simplifies the final step to the selective introduction of the chlorine atom.
-
Choice of Reaction: The Sandmeyer reaction is a classic, reliable method for converting an aromatic amine to a halide.[5] The formation of a diazonium salt is a key step that activates the ring for substitution. Using copper(I) chloride (CuCl) as the catalyst/reagent specifically directs the introduction of chlorine.[5]
Experimental Protocol: Synthesis of 1-Chloro-2-iodo-3-methylbenzene
This protocol is based on the principles of the Sandmeyer reaction, adapted for this specific substrate.
PART A: Diazotization of 2-Iodo-3-methylaniline
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-iodo-3-methylaniline (1.0 equiv).
-
Acidification: Add a mixture of concentrated hydrochloric acid (3.0 equiv) and water. Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Rationale: A low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed. The excess acid ensures complete protonation of the amine and maintains an acidic environment.
-
-
Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water. Add this solution dropwise to the stirred amine slurry, ensuring the internal temperature does not exceed 5 °C.
-
Rationale: Dropwise addition allows for careful control of the exothermic diazotization reaction. A slight excess of NaNO₂ ensures complete conversion of the amine. The reaction is complete when a drop of the reaction mixture turns starch-iodide paper blue, indicating the presence of excess nitrous acid.
-
-
Stirring: Continue stirring the resulting pale yellow solution of the diazonium salt at 0-5 °C for an additional 15-20 minutes.
PART B: Sandmeyer Reaction (Chlorination)
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equiv) in concentrated hydrochloric acid (2.0 equiv). Cool this solution in an ice bath.
-
Rationale: CuCl is the catalyst that facilitates the transfer of the chloride nucleophile to the aryl radical intermediate.[5]
-
-
Addition: Slowly add the cold diazonium salt solution from Part A to the stirred CuCl solution.
-
Rationale: A vigorous evolution of nitrogen gas (N₂) will be observed. This is the irreversible step where the diazonium group is lost, and the C-Cl bond is formed. Slow addition is necessary to control the effervescence.
-
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the complete decomposition of any remaining diazonium salt.
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with water, then with a dilute sodium hydroxide solution (to remove any acidic impurities), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-chloro-2-iodo-3-methylbenzene.
-
Chemical Reactivity and Synthetic Utility
The primary value of 1-chloro-2-iodo-3-methylbenzene in research and development stems from the significant difference in reactivity between the C-I and C-Cl bonds. This allows for selective, stepwise functionalization of the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, the reactivity of aryl halides follows the general trend: I > Br > OTf > Cl.[7] This is primarily dictated by the bond dissociation energy (C-I < C-Br < C-Cl), which directly impacts the ease of the rate-determining oxidative addition step to the Pd(0) catalyst.
// Nodes A [label="Ar-I + Pd(0)L₂"]; B [label="Ar-Pd(II)(I)L₂\n(Oxidative Addition)"]; C [label="Ar-Pd(II)(R)L₂\n(Transmetalation)"]; D [label="Ar-R + Pd(0)L₂\n(Reductive Elimination)"]; Base [label="Base", shape=ellipse, fillcolor="#FBBC05"]; Boronic [label="R-B(OH)₂", shape=ellipse, fillcolor="#EA4335"];
// Edges A -> B [label="FAST (Low C-I\nBond Energy)"]; B -> C; C -> D [label="Forms C-C Bond"]; D -> A [label="Regenerates\nCatalyst"]; Boronic -> C [style=dashed]; Base -> C [style=dashed]; }
Figure 3: Simplified Catalytic Cycle for Suzuki Coupling at the C-I Position
This reactivity difference means that one can perform a cross-coupling reaction that selectively targets the C-I bond at position 2, leaving the C-Cl bond at position 1 untouched for a subsequent, different transformation under more forcing conditions. This orthogonality is a powerful tool for building molecular complexity.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[7] 1-Chloro-2-iodo-3-methylbenzene lacks such activation, making it relatively unreactive towards SNAr under standard conditions. Substitution can be forced under very harsh conditions (high temperature and pressure), but these reactions often proceed through a non-selective benzyne intermediate, leading to a mixture of products.[8]
Applications in Drug Development
As a synthetic intermediate, 1-chloro-2-iodo-3-methylbenzene allows for the construction of complex, three-dimensionally diverse scaffolds. A typical synthetic sequence in a drug discovery program might involve:
-
Step 1: A Suzuki or Sonogashira coupling at the C-2 position (reacting the C-I bond) to introduce a key pharmacophoric element or a point of diversity.
-
Step 2: A subsequent Buchwald-Hartwig amination or another coupling reaction at the C-1 position (reacting the C-Cl bond under more vigorous conditions) to add another functional group.
This stepwise approach provides precise control over the final molecular structure, which is essential for optimizing a compound's efficacy, selectivity, and pharmacokinetic properties.
Safety and Handling
Like many halogenated aromatic compounds, 1-chloro-2-iodo-3-methylbenzene should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
| Hazard Category | GHS Classification (Anticipated) | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Avoid breathing vapors. Wash skin thoroughly after handling.[9] |
| Skin Irritation | Causes skin irritation (Category 2). | Wear protective gloves.[9] |
| Eye Irritation | Causes serious eye irritation (Category 2A). | Wear eye protection.[9] |
| Environmental | Potentially toxic to aquatic life. | Avoid release to the environment. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | Keep container tightly closed. |
Note: This information is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
1-Chloro-2-iodo-3-methylbenzene is more than just a chemical compound; it is a strategic tool for molecular design. Its value lies not in its direct biological activity, but in its carefully arranged functional handles that enable chemists to build complex molecules with high precision. The differential reactivity of its C-I and C-Cl bonds provides a clear pathway for selective, sequential cross-coupling reactions, making it an indispensable building block for researchers and scientists in drug development and advanced materials. Understanding its synthesis, properties, and reactivity is key to unlocking its full potential in creating the next generation of innovative chemical entities.
References
-
R&D Chemicals. 1-Iodo-2-chloro-3-methyl-benzene. Available at: [Link]
-
Supporting Information for "A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen". Royal Society of Chemistry. Available at: [Link]
-
PubChem. 1-Chloro-2-iodo-3-methylcyclohexane. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 2-Iodo-3-methylaniline as an Organic Synthesis Building Block. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of 2-Iodo-3-methylaniline in Modern Pharmaceutical Development. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
PrepChem.com. Synthesis of 2-iodo-4-methylaniline. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 1-Bromo-2-Chloro-3-Iodobenzene in Modern Chemical Synthesis. Available at: [Link]
-
Organic Syntheses. PREPARATION OF METHYL 4-IODO-2-(2,4,6-TRIMETHOXYPHENYL)BENZOATE. Available at: [Link]
-
Fisher Scientific. 1-Chloro-3-iodobenzene, 97%, Thermo Scientific™. Available at: [Link]
-
ACS Publications. Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Available at: [Link]
-
NIST WebBook. Benzene, 1-chloro-3-methyl-. Available at: [Link]
-
PubChem. 1-Chloro-2-ethyl-3-methylbenzene. Available at: [Link]
-
Cheméo. Chemical Properties of Benzene, 1-chloro-3-methyl- (CAS 108-41-8). Available at: [Link]
-
The Organic Chemistry Tutor (YouTube). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Available at: [Link]
-
Land of Chemistry (YouTube). Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. Available at: [Link]
-
Chemistry Stack Exchange. How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?. Available at: [Link]
-
NIST WebBook. Benzene, 1-chloro-3-methyl-. Available at: [Link]
-
Drishti IAS. NCERT Class 12 Chemistry Part 2. Available at: [Link]
Sources
- 1. rdchemicals.com [rdchemicals.com]
- 2. 1-IODO-2-CHLORO-3-METHYL-BENZENE | 116632-40-7 [amp.chemicalbook.com]
- 3. 1-Chloro-3-iodo-2-methylbenzene | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. tcichemicals.com [tcichemicals.com]
A-Comprehensive-Technical-Guide-to-the-Physicochemical-Properties-of-3-Chloro-2-Iodotoluene
For-the-Attention-of: -Researchers,-Scientists,-and-Drug-Development-Professionals
Abstract
3-Chloro-2-iodotoluene is a halogenated aromatic compound of significant interest as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures. An exacting understanding of its fundamental physicochemical properties is paramount for its effective handling, reaction optimization, and purification. This guide provides a detailed examination of the melting and boiling points of 3-Chloro-2-iodotoluene, grounded in experimental data and theoretical principles. We present validated protocols for the determination of these properties, discuss the influence of molecular structure on its physical state, and provide essential safety and handling information to ensure procedural integrity and laboratory safety.
Chemical Identity and Molecular Structure
3-Chloro-2-iodotoluene, systematically named 1-chloro-2-iodo-3-methylbenzene, is a disubstituted halotoluene. The strategic placement of the chloro, iodo, and methyl groups on the benzene ring imparts specific chemical reactivity and distinct physical properties.
Key Identifiers:
The molecule's structure features a toluene backbone with a chlorine atom at position 3 and a bulky iodine atom at position 2. This ortho-positioning of the large iodine atom relative to the methyl group, along with the adjacent chlorine, creates steric hindrance and influences the molecule's dipole moment. These factors are critical in determining the intermolecular forces—primarily van der Waals forces and dipole-dipole interactions—which govern its melting and boiling points.
Physicochemical Properties: A Quantitative Overview
The physical state and thermal behavior of 3-Chloro-2-iodotoluene are defined by its melting and boiling points. These constants are crucial for designing purification strategies such as recrystallization or distillation and for predicting the compound's behavior under various reaction conditions.
| Property | Reported Value | Conditions | Source |
| Melting Point | 25-27 °C | Ambient Pressure | ECHEMI[2] |
| 24 °C | Ambient Pressure | TCI Chemicals | |
| 25-29 °C | Ambient Pressure | Thermo Scientific[1] | |
| Boiling Point | 134-136 °C | 20 mmHg | ECHEMI, Thermo Sci.[1][2] |
| 125 °C | 14 mmHg | TCI Chemicals | |
| Density | ~1.8 g/cm³ | Standard Conditions | ECHEMI[2] |
| Appearance | White to light yellow solid/powder | 20 °C | TCI Chemicals |
Analysis of Melting Point
3-Chloro-2-iodotoluene is a solid at room temperature, with a melting point consistently reported in the range of 24-29°C.[1][2] This relatively low melting point is indicative of moderate intermolecular forces. The asymmetry of the substitution pattern prevents the highly efficient crystal lattice packing seen in more symmetrical molecules (e.g., para-substituted isomers), which typically have much higher melting points.[3] For comparison, the parent compound 2-iodotoluene is a liquid at room temperature, while p-chlorotoluene has a melting point of 7°C.[3][4] The introduction of the second halogen (chlorine) increases the molecular weight and polarity, contributing to a solid state at ambient temperature.
Analysis of Boiling Point
The boiling point is reported under reduced pressure, which is standard practice for compounds that may decompose at their atmospheric boiling point. The data shows a boiling point of 125°C at 14 mmHg and 134-136°C at 20 mmHg.[1][2] These values are consistent and reflect the significant intermolecular attractions resulting from the compound's high molecular weight (252.48 g/mol ) and polarity. The presence of both chlorine and iodine, two heavy halogens, significantly elevates the boiling point compared to simpler toluenes like o-chlorotoluene (159°C at atmospheric pressure).[3]
Synthesis and Purification Context
Understanding the synthesis of 3-Chloro-2-iodotoluene provides context for the potential impurities that may affect its physical properties. A common and logical synthetic route involves a Sandmeyer-type reaction starting from 3-chloro-2-methylaniline (3-chloro-2-toluidine).
Synthetic Pathway Overview
The synthesis can be conceptualized as a two-step process:
-
Diazotization: 3-chloro-2-methylaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like H₂SO₄) at low temperatures (0-5°C) to form a stable diazonium salt.
-
Iodination: The resulting diazonium salt solution is then treated with an iodide salt, such as potassium iodide (KI), to displace the diazonium group and introduce iodine onto the aromatic ring.
This well-established method for introducing halogens onto an aromatic ring is analogous to procedures for synthesizing chlorotoluenes from toluidines.[5] The precursor, 3-chloro-2-methylaniline, can be synthesized by the reduction of 6-chloro-2-nitrotoluene.[6]
Caption: High-level workflow for the synthesis of 3-Chloro-2-iodotoluene.
Experimental Protocols for Property Determination
To ensure the trustworthiness and reproducibility of data, standardized experimental procedures for determining melting and boiling points are essential.
Protocol for Melting Point Determination
This protocol describes the use of a digital melting point apparatus, which offers higher precision and safety than traditional oil bath methods.
Methodology:
-
Sample Preparation: Ensure the 3-Chloro-2-iodotoluene sample is dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.
-
Apparatus Setup: Place the capillary tube into the heating block of the digital melting point apparatus.
-
Rapid Heating (Scouting): Set a rapid heating rate (~10-20°C/min) to quickly determine an approximate melting range.
-
Accurate Determination: Prepare a new sample. Set the starting temperature to ~15°C below the approximate melting point found in the scout run.
-
Slow Heating: Set the heating rate to a slow value (1-2°C/min) to allow for thermal equilibrium.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂. A narrow range (<2°C) indicates high purity.
Protocol for Reduced-Pressure Boiling Point Determination
This micro-boiling point method is suitable for small sample quantities and avoids the need for a full distillation setup.
Methodology:
-
Apparatus Setup: Place 0.5-1 mL of 3-Chloro-2-iodotoluene into a small test tube. Invert a capillary tube (sealed at the top) and place it inside the test tube, open-end down.
-
Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Place this assembly into a heating bath (e.g., a Thiele tube with silicone oil).
-
Pressure Regulation: Connect the apparatus to a vacuum pump with a manometer to maintain the desired pressure (e.g., 20 mmHg).
-
Heating: Begin heating the bath gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as trapped air expands.
-
Observation: Continue heating until a rapid and continuous stream of bubbles emerges. This indicates the liquid is boiling.
-
Cooling & Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to recede back into the capillary tube. This is the point where the external pressure equals the vapor pressure of the liquid.
Caption: Step-by-step workflow for accurate melting point determination.
Safety, Handling, and Storage
Proper handling of halogenated organic compounds is critical to ensure laboratory safety.
-
Hazard Identification: 3-Chloro-2-iodotoluene is classified as causing skin irritation (H315) and serious eye irritation (H319).[2] Some similar compounds may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7] All handling should be performed in a well-ventilated area or a chemical fume hood.[2][7]
-
Handling Precautions: Avoid contact with skin and eyes.[2] Prevent the formation of dust and aerosols. Use non-sparking tools to prevent ignition from electrostatic discharge.[2]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][8] The compound is noted to be light-sensitive, so storage in an amber vial or a dark location is recommended.[1] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide has detailed the essential physicochemical properties of 3-Chloro-2-iodotoluene, focusing on its melting point (24-29°C) and reduced-pressure boiling point (134-136°C at 20 mmHg). We have explored how its specific molecular structure—an asymmetrically substituted toluene ring with two different, bulky halogens—directly influences these thermal characteristics. The provided experimental protocols offer a validated framework for researchers to verify these properties, ensuring data integrity. By integrating this knowledge with the outlined synthesis context and rigorous safety protocols, scientists and developers can confidently and safely utilize this important chemical intermediate in their research and development endeavors.
References
-
Chlorotoluene . Wikipedia. [Link]
-
Chemical Properties of Toluene, 3-chloro-2-iodo- (CAS 5100-98-1) . Cheméo. [Link]
- Process for the preparation of 3-chloro-2-nitrotoluene.
-
o-CHLOROTOLUENE AND p-CHLOROTOLUENE . Organic Syntheses. [Link]
- Synthetic method of 3-chloro-2-methylaniline.
-
Iodotoluene . Grokipedia. [Link]
Sources
- 1. 3-Chloro-2-iodotoluene, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. echemi.com [echemi.com]
- 3. Chlorotoluene - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
Chemoselective Scaffolding: A Technical Guide to 3-Chloro-2-iodotoluene
CAS: 5100-98-1 Formula: C₇H₆ClI Molecular Weight: 252.48 g/mol [1]
Part 1: Strategic Utility in Drug Design
The Bifunctional Switch
In medicinal chemistry, 3-Chloro-2-iodotoluene is not merely a solvent or a generic reagent; it is a high-value bifunctional electrophile . Its structural utility lies in the significant reactivity differential between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds.
For drug developers, this molecule serves as a programmable scaffold. The C-I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol). This allows researchers to perform chemoselective cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) at the iodine position without disturbing the chlorine atom. The remaining chlorine then serves as a latent handle for a second, harsher functionalization step later in the synthesis.
Core Applications
-
Sequential Cross-Coupling: Construction of non-symmetrical biaryls.
-
Fragment-Based Drug Discovery (FBDD): Rapid library generation by varying the coupling partner at the iodine site while maintaining a constant chloro-core.
-
Steric Modulation: The ortho-methyl group provides steric bulk that can force atropisomerism or twist biaryl systems, influencing binding affinity in protein pockets.
Part 2: Physicochemical & Safety Architecture
This section contextualizes standard MSDS data for the laboratory environment.
Table 1: Critical Physicochemical Properties[3]
| Property | Value | Technical Implication |
| Physical State | Solid (low melting) | Often appears as a "wet" solid or supercooled liquid. Hard to weigh precisely without chilling. |
| Melting Point | 24–27 °C | Critical: Will melt on a warm lab bench. Handle with chilled spatulas or weigh as a liquid. |
| Boiling Point | 125–136 °C (14-20 mmHg) | High boiling point allows for high-temperature couplings without rapid evaporation. |
| Density | ~1.8 g/cm³ | Denser than water. In extractions, the organic layer will be on the bottom (if using non-halogenated solvents) or mixed with DCM. |
| Solubility | Insoluble in water | Requires organic co-solvents (THF, Dioxane, DMF) for coupling reactions. |
GHS Hazard Classification (Lab Interpretation)
Signal Word: WARNING
-
H315 (Skin Irritation): The lipophilic nature of haloarenes allows them to penetrate the stratum corneum. Action: Double-gloving (Nitrile) is recommended.
-
H319 (Eye Irritation): Standard splash risk. Action: Chemical splash goggles are mandatory; safety glasses are insufficient for liquid handling.
-
H335 (Respiratory Irritation): Action: All weighing and transfer must occur inside a certified fume hood.
Part 3: Handling, Storage, & Stability Protocols
The stability of the C-I bond is the primary concern during storage. Iodides are prone to homolytic cleavage upon exposure to UV light or heat, leading to the liberation of free iodine (purple discoloration) and degradation of the scaffold.
Workflow: Material Integrity Preservation
Figure 1: Critical storage workflow to prevent photolytic deiodination and hydrolysis.
Part 4: Synthetic Utility & Protocols
Experiment: Chemoselective Suzuki-Miyaura Coupling
Objective: To couple a phenylboronic acid at the C-2 (Iodo) position while retaining the C-3 (Chloro) substituent.
The Mechanism of Selectivity: The oxidative addition of Palladium(0) into the C-I bond is kinetically faster than into the C-Cl bond. By controlling temperature and catalyst load, the reaction is exclusive to the iodine site.
Figure 2: Kinetic pathway demonstrating the chemoselectivity of the Suzuki coupling.
Detailed Protocol
Reagents:
-
Phenylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a reaction flask and cool under a stream of Argon.
-
Degassing: Sparge the solvent mixture (Dioxane/Water) with Argon for 20 minutes. Why? Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid.
-
Charging: Add the haloarene, boronic acid, and base. Add the catalyst last to minimize air exposure.
-
Reaction: Heat to 60–80 °C. Note: Do not reflux aggressively (>100°C) as this increases the risk of activating the C-Cl bond.
-
Monitoring (Self-Validation):
-
TLC: Monitor the disappearance of the starting material (Rf ~0.8 in Hexanes).
-
GC-MS: Confirm product mass. Look for the isotopic pattern of Chlorine (3:1 ratio of M:M+2). If the Chlorine is lost, the mass will drop by ~34 amu, indicating over-reaction.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Part 5: Emergency Response & Waste Management
Fire Fighting
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.
-
Hazard: Combustion generates Hydrogen Chloride (HCl) and Hydrogen Iodide (HI) gases. These are highly corrosive and toxic. Firefighters must wear full SCBA.
Spill Cleanup
-
Isolate: Evacuate the immediate area (10-meter radius).
-
PPE: Wear nitrile gloves, lab coat, and organic vapor respirator if ventilation is poor.
-
Absorb: Use sand or vermiculite. Do not use sawdust (potential reaction with oxidizers if iodine is liberated).
-
Disposal: Collect in a container marked "Halogenated Organic Waste" . Do not mix with acid waste streams.
References
-
National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. PubMed Central. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Sandmeyer Reaction: Mechanism and Applications. Retrieved from [Link]
-
Graz University of Technology. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling. Retrieved from [Link]
Sources
Technical Guide: Stability Profile & Storage Protocol for 3-Chloro-2-iodotoluene
Executive Summary
3-Chloro-2-iodotoluene (CAS: 5100-98-1) is a dense, low-melting halogenated aromatic scaffold critical in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] Its utility is defined by the differential reactivity between the labile C–I bond and the robust C–Cl bond, allowing for regiospecific functionalization.
However, this utility comes with a stability cost: the relatively weak Carbon-Iodine bond (approx. 65 kcal/mol) renders the compound susceptible to photolytic cleavage and subsequent radical degradation. This guide defines the physicochemical boundaries and mandatory storage protocols to maintain >98% purity for drug development applications.
Part 1: Physicochemical Profile
Understanding the physical state is the first step in proper handling. 3-Chloro-2-iodotoluene exists at the thermodynamic border between solid and liquid at standard laboratory temperatures.
| Property | Value | Technical Implication |
| CAS Number | 5100-98-1 | Unique identifier for inventory tracking. |
| Molecular Weight | 252.48 g/mol | High density relative to non-iodinated analogs. |
| Physical State | Low-Melting Solid | MP: 24–27°C .[2] May appear as a liquid or slush in warm labs. |
| Boiling Point | 134–136°C (20 mmHg) | High boiling point; amenable to high-vac drying without sublimation. |
| Density | ~1.8 g/cm³ | Significant mass per volume; pipette with caution if melted. |
| Solubility | Organic Solvents | Soluble in DCM, THF, Toluene. Insoluble in water. |
Expert Insight: Because the melting point (24–27°C) overlaps with ambient room temperature, the compound frequently undergoes "thermal cycling" (repeated melting and freezing). This promotes the exclusion of impurities to the surface but can also accelerate degradation if oxygen is present during the liquid phase. Always handle as a temperature-sensitive material.
Part 2: Critical Stability Factors & Degradation Mechanisms
The primary threat to 3-Chloro-2-iodotoluene is photolytic dehalogenation , not hydrolysis.
Photolytic Instability (The C–I Weak Link)
Aryl iodides possess a significant UV-Vis absorption cross-section. Upon exposure to UV light (or high-intensity ambient light), the C–I bond undergoes homolytic cleavage. This is an entropy-driven process that generates a reactive aryl radical and an iodine radical.
Mechanism:
-
Initiation: Photon absorption (
) excites the molecule, breaking the C–I bond. -
Radical Fate:
-
The Iodine radical (
) recombines to form molecular iodine ( ), causing the sample to turn yellow/brown. -
The Aryl radical abstracts a hydrogen atom from solvent or moisture, forming 3-chlorotoluene (the des-iodo impurity), which is chemically inert in subsequent coupling steps and acts as a silent stoichometric inhibitor.
-
Thermal & Oxidative Stability
While the C–Cl bond is robust, the iodine position is susceptible to oxidative insertion over long periods, particularly if the sample is in a liquid state. The formation of hypervalent iodine species (though rare without strong oxidants) is a theoretical risk in oxygen-rich environments.
Visualization: Photolytic Degradation Pathway
The following diagram illustrates the cascade of failure when the compound is improperly stored in clear glass.
Figure 1: Photolytic degradation mechanism leading to sample discoloration and active pharmaceutical ingredient (API) loss.
Part 3: Storage & Handling Protocols
To ensure data integrity in drug development, strict adherence to the following "Cold-Dark-Inert" protocol is required.
Standard Operating Procedure (SOP)
1. Environmental Control
-
Temperature: Store at 2–8°C (Refrigerated) .
-
Why: Keeps the material in a solid state (below its MP of 24°C), significantly slowing diffusion-controlled degradation reactions.
-
-
Light: Absolute darkness. Use amber vials wrapped in aluminum foil.
-
Why: Blocks UV photons capable of cleaving the C–I bond.
-
-
Atmosphere: Inert gas (Argon or Nitrogen) blanket.
-
Why: Prevents quenching of any spontaneously formed radicals by atmospheric oxygen.
-
2. Handling "Low-Melting" Solids
-
Thawing: Allow the closed container to equilibrate to room temperature in a desiccator before opening.
-
Risk:[3] Opening a cold vial in humid air causes condensation. Water acts as a proton source for the aryl radical, accelerating the formation of the des-iodo impurity.
-
-
Aliquot: If the substance is solid, use a spark-proof spatula. If liquid (due to warm lab temp), use a glass pipette. Avoid metal needles which can catalyze radical processes in iodides.
Storage Workflow Diagram
Use this decision tree to standardize inventory management.
Figure 2: Intake and storage decision matrix for maintaining reagent integrity.
Part 4: Quality Control & Re-analysis
Before using this reagent in critical GMP or GLP steps, validate purity using these self-validating methods.
Visual Check (The "First Line" Defense)
-
Passing: White crystalline solid or colorless liquid.
-
Warning: Pale yellow tint (indicates <1% degradation). Purify via silica plug filtration if strict stoichiometry is needed.
-
Failing: Brown/Orange liquid. Significant free iodine present. Requires redistillation or column chromatography.
Analytical Confirmation
-
1H NMR (CDCl3):
-
Look for the disappearance of the methyl singlet (approx 2.4 ppm) of the starting material and the appearance of shifted peaks corresponding to 3-chlorotoluene.
-
-
HPLC (UV detection @ 254 nm):
-
Aryl iodides have distinct retention times due to the heavy iodine atom.
-
Note: Iodine (
) itself is not easily visible on standard reverse-phase UV traces; rely on the appearance of the des-iodo peak.
-
Part 5: Application Context
Why does this matter? In Suzuki-Miyaura coupling , the oxidative addition of the Palladium (Pd) catalyst into the C–I bond is the rate-determining initiation step.
-
If degraded: The presence of free Iodine (
) acts as a catalyst poison, oxidizing to inactive species outside the catalytic cycle. -
If impure: The des-iodo impurity (3-chlorotoluene) competes for ligand binding but will not undergo oxidative addition under standard conditions, effectively lowering the catalyst turnover number (TON).
References
-
Thermo Scientific Chemicals . 3-Chloro-2-iodotoluene, 98% Safety Data Sheet and Specifications. Fisher Scientific.[1] Retrieved from [Link]
-
National Institutes of Health (NIH) . Photo-induced iodination of aryl halides under very mild conditions. PubMed Central. Retrieved from [Link]
Sources
commercial suppliers of 3-Chloro-2-iodotoluene
Commercial Sourcing & Technical Evaluation of 3-Chloro-2-iodotoluene
CAS Registry Number: 5100-98-1 (Note: The user-supplied CAS 75279-71-1 yields no valid chemical registry results in major databases.[1] This guide focuses on CAS 5100-98-1, the industry-standard identifier for 3-Chloro-2-iodotoluene.)
Executive Summary
3-Chloro-2-iodotoluene is a high-value di-halogenated arene scaffold used extensively in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its structural utility lies in the orthogonal reactivity of its halogen substituents: the iodine atom at the C2 position is highly labile toward oxidative addition (e.g., in Suzuki-Miyaura or Buchwald-Hartwig couplings), while the chlorine atom at C3 remains inert under mild conditions, allowing for sequential, site-selective functionalization.[1]
This guide provides a technical roadmap for sourcing, validating, and handling this compound, ensuring downstream experimental success in drug discovery workflows.
Chemical Profile & Critical Quality Attributes (CQAs)
Before engaging suppliers, researchers must establish a "Gold Standard" specification to filter out low-quality lots.[1]
| Attribute | Specification (High-Grade) | Technical Rationale |
| CAS Number | 5100-98-1 | Unique identifier; verify against SDS. |
| Appearance | White to pale yellow crystalline solid/lumps | Darkening (green/brown) indicates iodine liberation due to light exposure/decomposition. |
| Purity (GC) | ≥ 98.0% | Isomeric impurities (e.g., 2-chloro-3-iodotoluene) are difficult to separate post-coupling.[1] |
| Melting Point | 24–29 °C | Low melting point makes it prone to fusing into a solid block during transit; requires cold pack shipping. |
| Identity (NMR) | Conforms to structure | Must distinguish from regioisomers (see QC section). |
| Water Content | < 0.5% | Moisture can quench sensitive organometallic catalysts (e.g., Pd(0)). |
Commercial Supplier Landscape
Suppliers are categorized by their role in the supply chain.[1] "Catalog" suppliers typically repackage, while "Bulk/Manufacturer" sources synthesize on demand.[1]
Tier 1: Global Catalog Suppliers (High Reliability / Low Volume)
Best for: Medicinal Chemistry, HTS, Pilot Scale (<100g)[1]
-
TCI America / TCI Chemicals:
-
Thermo Scientific (Alfa Aesar / Fisher Scientific):
-
Product Code: L13669 (or similar legacy codes)
-
Purity: 98%
-
Notes: High QC standards; COA usually includes trace metal analysis.
-
-
Oakwood Chemical:
-
Product Code: 018383
-
Notes: Cost-effective for gram-scale; often has stock in US warehouses.[1]
-
Tier 2: Bulk & Specialist Traders (Scale-Up / >1kg)
Best for: Process Development, GMP Starting Materials[1]
-
AOBChem (Advanced Organic Building Blocks):
-
Focus: Halogenated aromatics.
-
Notes: Good for custom synthesis requests if specific impurity profiles are needed.
-
-
Combi-Blocks:
-
Notes: Often stocks larger quantities (10g–100g) ready to ship; competitive pricing for mid-scale.
-
Technical Evaluation & Quality Control (QC)
Trusting a label is insufficient for critical steps. The following protocol ensures material integrity.
A. Isomer Identification (NMR Validation)
The primary risk is the presence of regioisomers (e.g., 2-chloro-3-iodotoluene) arising from non-selective iodination during synthesis.[1]
-
1H NMR (300/400 MHz, CDCl3):
-
Methyl Group: Look for a singlet around δ 2.40–2.45 ppm .
-
Aromatic Region: 3 protons.[5]
-
H4/H5/H6 Pattern: A typical ABC or ABX system.
-
Differentiation: The proton ortho to the Iodine (H6) will be significantly deshielded (downfield, ~7.7 ppm) compared to the proton ortho to the Chlorine.
-
-
Red Flag: Extra singlets in the methyl region (e.g., at 2.30 or 2.50 ppm) indicate isomeric impurities.
-
B. Purity Analysis (GC-MS)
-
Column: HP-5 or DB-5 equivalent (non-polar).[1]
-
Method: Ramp 50°C to 250°C.
-
Retention Time: 3-Chloro-2-iodotoluene is volatile.[1] Expect elution before heavier byproducts.[1]
-
Impurities to Watch:
Synthesis & Impurity Origin (The "Why")
Understanding the synthesis helps predict impurities. This compound is typically synthesized via the Sandmeyer Reaction from 3-chloro-2-methylaniline.[1]
Figure 1: Synthetic pathway showing origin of critical impurities.[8][9] Note that if the starting aniline contains isomers (e.g., 5-chloro-2-methylaniline), these will carry through to the final product.[1]
Handling, Stability & Safety
-
Light Sensitivity: The C-I bond is weak. Exposure to light turns the solid purple/brown (iodine release). Storage: Amber vials, wrapped in foil, stored at 2–8°C.
-
Physical State: With a melting point of ~25°C, it may arrive as a liquid in summer.[1] This is normal. Re-solidify in a fridge before weighing to ensure homogeneity (impurities may concentrate in the liquid phase of a partially melted sample).
-
Safety (GHS):
Application: Selective Cross-Coupling
The strategic value of 3-Chloro-2-iodotoluene is the ability to perform iterative cross-coupling .[1]
Figure 2: Sequential functionalization workflow. The Iodine atom reacts first under mild conditions, preserving the Chlorine for a second diversification step.[1]
References
-
Fisher Scientific. 3-Chloro-2-iodotoluene 95.0%+, TCI America.[1] Retrieved from [4]
-
TCI Chemicals. Product Specification: 3-Chloro-2-iodotoluene (C3364).[1][2] Retrieved from
-
Oakwood Chemical. Product Detail: 3-Chloro-2-iodotoluene (018383).[1] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 138414, 3-Chloro-2-iodotoluene. Retrieved from
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Retrieved from
Sources
- 1. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. 3-Chloro-2-iodotoluene | 5100-98-1 | TCI AMERICA [tcichemicals.com]
- 3. 2,3-Dichlorotoluene(32768-54-0) 1H NMR [m.chemicalbook.com]
- 4. 3-Chloro-2-iodotoluene 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. 3-Iodotoluene(625-95-6) 1H NMR spectrum [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
reactivity of the C-I vs C-Cl bond in 3-Chloro-2-iodotoluene
Navigating Steric Hindrance vs. Bond Energy in Vicinal Dihalides[1]
Executive Summary
The functionalization of 3-Chloro-2-iodotoluene presents a classic conflict in organic synthesis: the competition between electronic lability and steric occlusion . While the C–I bond is significantly weaker than the C–Cl bond (favoring reactivity), its position at C2 is "sandwiched" between the C1-Methyl and C3-Chloro groups (hindering access).
This guide provides a validated roadmap for exploiting this reactivity gap. We define the precise conditions required to selectively engage the C–I bond via Palladium-catalyzed cross-coupling and Lithium-Halogen exchange without disturbing the C–Cl bond, preserving the latter for subsequent elaboration.
Part 1: Structural & Electronic Analysis[1]
To design a successful protocol, we must first quantify the competing forces at play.
1.1 The "Sandwich" Effect (Steric Analysis)
In 3-Chloro-2-iodotoluene, the iodine atom is located in a highly congested 1,2,3-trisubstituted motif.[1]
-
C1-Methyl: Probes the "ortho-effect," creating torsional strain.
-
C3-Chloro: Adds significant van der Waals bulk (
Å) immediately adjacent to the reactive center.[1]
This creates a "steric wall" that inhibits the approach of bulky metal complexes, despite the iodine being electronically primed for reaction.
1.2 Bond Dissociation Energy (BDE) Landscape
Despite the steric wall, the thermodynamic driving force for reacting at C–I is overwhelming. The BDE difference allows for high chemoselectivity under kinetically controlled conditions.
| Bond Type | Approx.[1][2][3][4][5] BDE (kJ/mol) | Relative Reactivity | Primary Failure Mode |
| C(sp²)–I | ~272 | High | Steric hindrance prevents oxidative addition. |
| C(sp²)–Cl | ~406 | Low | Requires high T (>100°C) or specialized ligands to activate.[1] |
| C(sp²)–Me | ~435 | Inert | Benzylic oxidation (side reaction). |
Application Note: The
BDE of >130 kJ/mol means that if you can overcome the steric barrier to access the Iodine, the Chlorine will remain inert unless the system is overheated.
Part 2: Chemoselective Palladium Catalysis (Suzuki-Miyaura)[1]
The challenge in cross-coupling this substrate is not selectivity (I vs. Cl), but activity. Standard ligands (e.g., PPh₃) often fail to facilitate oxidative addition at the crowded C2 position at temperatures low enough to preserve the C–Cl bond.
The Solution: Use Buchwald Biaryl Phosphine Ligands (specifically SPhos or XPhos). These ligands facilitate oxidative addition in hindered systems via a monoligated Pd(0) species while maintaining high turnover numbers (TON) at mild temperatures.[1]
2.1 Recommended Protocol: Selective C–I Arylation[1]
Objective: Couple phenylboronic acid to C2-I, leaving C3-Cl intact.
-
Catalyst: Pd(OAc)₂ (1-2 mol%)[1]
-
Ligand: SPhos (2-4 mol%) – Crucial for hindered substrates.[1]
-
Base: K₃PO₄ (2.0 equiv) – Anhydrous conditions preferred.[1]
-
Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane.
-
Temperature: 60°C (Do not exceed 80°C to avoid C-Cl activation).
Step-by-Step Workflow:
-
Charge: In a glovebox or under Argon, charge a reaction vial with 3-chloro-2-iodotoluene (1.0 equiv), Boronic acid (1.1 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvate: Add degassed Toluene and Water.
-
Activation: Heat to 60°C with vigorous stirring. The hindered Iodine requires thermal energy to undergo oxidative addition, but SPhos lowers this barrier significantly compared to PPh₃.
-
Monitor: Check HPLC/GC at 2 hours. Look for the consumption of starting material.
-
Checkpoint: If C-Cl coupling products appear (<5%), lower temp to 45°C and extend time.[1]
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Part 3: Lithium-Halogen Exchange (The "Turbo" Method)[1]
Traditional n-BuLi exchange at -78°C is risky due to the potential for "Halogen Dance" (base-catalyzed migration) or benzyne formation in such a crowded, electron-rich ring.[1]
The Solution: Use Turbo Grignard (i-PrMgCl·LiCl) .[1] This reagent operates at a higher temperature range (-20°C to 0°C) than n-BuLi but is far more chemoselective and functional group tolerant.[1] It allows for the selective generation of the Grignard species at C2 without touching the C3-Cl.
3.1 Protocol: Selective Magnesiation[1]
Objective: Generate the C2-anion for quenching with an electrophile (e.g., aldehyde, ketone).
-
Setup: Flame-dry a Schlenk flask; maintain strict N₂/Ar atmosphere.
-
Dissolution: Dissolve 3-chloro-2-iodotoluene (1.0 equiv) in anhydrous THF [0.5 M].
-
Exchange: Cool to -20°C . Add i-PrMgCl[1]·LiCl (1.1 equiv, 1.3 M in THF) dropwise.[1]
-
Note: The LiCl breaks up polymeric aggregates, accelerating the exchange rate significantly compared to standard Grignards.
-
-
Aging: Stir at -20°C for 30–60 minutes.
-
Validation: Quench a small aliquot with D₂O and check NMR.[1] Disappearance of the I-C2 signal confirms exchange.
-
-
Electrophile Addition: Add the electrophile (1.2 equiv) slowly.
-
Warm: Allow to warm to RT naturally over 2 hours.
Part 4: Decision Logic & Visualization[1]
The following diagram illustrates the critical decision pathways for functionalizing this scaffold.
Figure 1: Chemoselective workflow for 3-chloro-2-iodotoluene. Green nodes indicate validated pathways; Red nodes indicate failure modes.[1]
Part 5: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Steric hindrance at C2 is blocking the catalyst.[1] | Switch ligand to SPhos or CataCXium A .[1] Increase catalyst loading to 3 mol%. |
| Bis-coupling (Cl reacts) | Temperature too high or ligand too active (e.g., tBu₃P).[1] | Reduce Temp to 45°C. Switch to a less electron-rich ligand (e.g., Xantphos).[1] |
| Dehalogenation (H replaces I) | Ensure anhydrous solvents.[1][2][6] Switch to aryl boronic acids/esters only. | |
| Scrambling during Li-Exchange | "Halogen Dance" mechanism active.[1] | Switch from n-BuLi to i-PrMgCl·LiCl .[1] Keep T < -20°C. |
References
-
Bond Dissociation Energies in Aryl Halides Source: SaveMyExams & MSU Chemistry.[1] Data: C-I (~228 kJ/mol) vs C-Cl (~346 kJ/mol).[1][7]
-
Steric Acceleration/Hindrance in Oxidative Addition Source: National Institutes of Health (NIH) / PMC.[1] Title: Effect of Ligand Steric Properties on Oxidative Addition.[1][8]
-
Turbo Grignard (i-PrMgCl[1]·LiCl) Selectivity Source: Knochel, P. et al., Angew.[1] Chem. Int. Ed. Context: Selective exchange of aryl iodides in the presence of chlorides.
-
Buchwald Ligands (SPhos) for Hindered Substrates Source: MIT / Buchwald Lab.[1] Context: Use of dialkylbiaryl phosphines for ortho-substituted aryl halides.[1]
Sources
- 1. PubChemLite - 3-chloro-2-iodotoluene (C7H6ClI) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. youtube.com [youtube.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
synthesis of 3-Chloro-2-iodotoluene from m-toluidine
An Application Note for the Synthesis of 3-Chloro-2-iodotoluene from m-Toluidine
Abstract
This application note provides a comprehensive, two-part protocol for the synthesis of 3-Chloro-2-iodotoluene, a valuable halogenated intermediate in organic synthesis. The methodology commences with the conversion of commercially available m-toluidine to 3-chlorotoluene via a well-established Sandmeyer reaction. The subsequent step involves a regioselective ortho-iodination of the 3-chlorotoluene intermediate to yield the final product. This guide is designed for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental procedures, and critical validation checkpoints to ensure reproducibility and high purity.
Introduction
Halogenated toluenes are fundamental building blocks in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[1][2] The specific substitution pattern of halogens on the aromatic ring dictates the molecule's reactivity and ultimate application. The target molecule, 3-Chloro-2-iodotoluene, possesses two distinct halogen atoms at specific positions, making it a versatile precursor for further functionalization through cross-coupling reactions or other transformations. This protocol details a reliable and logical synthetic route starting from the inexpensive and readily available m-toluidine.
Overall Synthesis Scheme
The synthesis is performed in two primary stages:
-
Part 1: Sandmeyer Reaction: Diazotization of m-toluidine followed by copper(I) chloride-mediated conversion to 3-chlorotoluene.
-
Part 2: Electrophilic Iodination: Regioselective iodination of 3-chlorotoluene at the ortho-position relative to the methyl group.
Part 1: Synthesis of 3-Chlorotoluene via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the transformation of an aryl amino group into a halide or other functionalities via a diazonium salt intermediate.[3][4][5]
Causality and Mechanism
The reaction proceeds through two critical phases:
-
Diazotization: The primary aromatic amine (m-toluidine) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺).[6][7] The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing prematurely, particularly to form unwanted phenolic byproducts.[6]
-
Radical-Nucleophilic Aromatic Substitution: The diazonium salt is then introduced to a solution of copper(I) chloride (CuCl). The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which liberates nitrogen gas (N₂) and forms an aryl radical.[4][7][8] This radical then abstracts a chlorine atom from a copper(II) species, yielding the final 3-chlorotoluene product and regenerating the copper(I) catalyst.[4]
Experimental Protocol: 3-Chlorotoluene
A. Preparation of the Diazonium Salt Solution
-
In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add m-toluidine (0.5 mol, 53.57 g).
-
Add concentrated hydrochloric acid (1.25 mol, ~125 mL) and 150 mL of water. Stir until the m-toluidine hydrochloride salt is fully dissolved.
-
Cool the mixture to 0–5 °C in an ice-salt bath. Maintain this temperature throughout the diazotization.
-
Prepare a solution of sodium nitrite (NaNO₂) (0.55 mol, 37.95 g) in 100 mL of water.
-
Add the sodium nitrite solution dropwise to the stirred m-toluidine hydrochloride solution over 30-45 minutes, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, stir the solution for an additional 15 minutes at 0–5 °C.
B. Sandmeyer Reaction and Work-up
-
In a separate 2 L flask, prepare a solution of copper(I) chloride (CuCl) (0.6 mol, 59.4 g) in 150 mL of concentrated hydrochloric acid.
-
Cool the CuCl solution to 5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the gas evolution ceases.[9]
-
Heat the mixture on a steam bath to 60-70 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt complex.[10]
-
Transfer the mixture to a separatory funnel. The crude 3-chlorotoluene will form an upper organic layer.
-
Separate the layers. Wash the organic layer sequentially with 100 mL of 2 M NaOH, 100 mL of water, and finally 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 162 °C to obtain pure 3-chlorotoluene.[11]
Part 2: Regioselective Iodination of 3-Chlorotoluene
The second stage of the synthesis is an electrophilic aromatic substitution to introduce an iodine atom onto the 3-chlorotoluene ring.
Causality and Mechanism
The regioselectivity of this reaction is governed by the directing effects of the substituents already on the ring:
-
Methyl Group (-CH₃): An activating, ortho, para-director.
-
Chloro Group (-Cl): A deactivating, ortho, para-director.
Both groups direct incoming electrophiles to positions 2, 4, and 6. However, the activating methyl group has a stronger influence, and the steric hindrance at position 4 is greater than at position 2. Therefore, the electrophilic attack preferentially occurs at the C2 position, which is ortho to the activating methyl group.
The reaction requires the generation of a potent electrophile, the iodonium ion (I⁺) or a related species. This is typically achieved by reacting molecular iodine (I₂) with a strong oxidizing agent. Silver salts like silver sulfate (Ag₂SO₄) are effective for this purpose in the iodination of chlorinated arenes.[12][13]
Experimental Protocol: 3-Chloro-2-iodotoluene
-
In a 500 mL round-bottom flask protected from light, dissolve 3-chlorotoluene (0.2 mol, 25.32 g) in 200 mL of a suitable solvent such as acetic acid or dichloromethane.
-
Add molecular iodine (I₂) (0.2 mol, 50.76 g) to the solution and stir.
-
In a separate beaker, dissolve silver sulfate (Ag₂SO₄) (0.1 mol, 31.18 g) in 50 mL of concentrated sulfuric acid.
-
Slowly add the silver sulfate solution to the stirred reaction mixture. The reaction is exothermic; maintain the temperature at 20-25 °C using a water bath if necessary.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into 500 mL of ice-water containing sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 3-Chloro-2-iodotoluene.
Workflow Visualization
The overall synthetic pathway is illustrated below.
Caption: Synthetic workflow from m-toluidine to 3-Chloro-2-iodotoluene.
Data Summary Tables
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |
| m-Toluidine | C₇H₉N | 107.15 | Reagent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ACS |
| Sodium Nitrite | NaNO₂ | 69.00 | ACS |
| Copper(I) Chloride | CuCl | 99.00 | Reagent |
| 3-Chlorotoluene | C₇H₇Cl | 126.58 | Intermediate |
| Iodine | I₂ | 253.81 | ACS |
| Silver Sulfate | Ag₂SO₄ | 311.80 | Reagent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ACS |
| Dichloromethane | CH₂Cl₂ | 84.93 | HPLC |
| Anhydrous MgSO₄ / Na₂SO₄ | - | - | Anhydrous |
Table 2: Quantitative Protocol and Yield Summary
| Step | Starting Material | Moles (mol) | Key Reagents | Moles (mol) | Temp (°C) | Time (h) | Expected Yield |
| Part 1 | m-Toluidine | 0.50 | NaNO₂ / CuCl | 0.55 / 0.60 | 0-5 → 70 | ~4 | 65-75% |
| Part 2 | 3-Chlorotoluene | 0.20 | I₂ / Ag₂SO₄ | 0.20 / 0.10 | 20-25 | 12-24 | 70-85% |
Trustworthiness: Protocol Validation and Characterization
To ensure the integrity of the synthesis, in-process controls and final product characterization are essential.
-
Reaction Monitoring: The progress of both reaction steps should be monitored by TLC, using an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of the product spot confirm the reaction's progression.
-
Intermediate Characterization (3-Chlorotoluene): The identity of the purified intermediate should be confirmed by comparing its boiling point (162 °C) to literature values and through spectroscopic analysis (GC-MS) to confirm its molecular weight (M⁺ = 126/128 m/z).
-
Final Product Characterization (3-Chloro-2-iodotoluene): The final product's identity and purity must be rigorously confirmed using a combination of techniques:
-
GC-MS: To determine purity and confirm the molecular weight (M⁺ = 252/254 m/z).
-
¹H NMR: To confirm the substitution pattern on the aromatic ring. Expected signals would include a singlet for the methyl group and distinct aromatic protons.
-
¹³C NMR: To confirm the number of unique carbon environments in the molecule.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times. All operations should be conducted inside a certified chemical fume hood.
-
Chemical Hazards:
-
m-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Diazonium Salts: Potentially explosive when isolated and dry. Always keep in solution and at low temperatures.
-
Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle in a well-ventilated area.
-
-
Waste Disposal: All chemical waste, including aqueous and organic layers, should be disposed of according to institutional and local regulations. Copper-containing waste must be segregated.
References
- Google Patents. (n.d.). DE638486C - Process for the preparation of 3-chloro-2-nitrotoluene.
- Google Patents. (n.d.). CN113461541A - Method for synthesizing p-chloro-o-toluidine.
- Google Patents. (n.d.). CN102079688A - Method for preparing 2,3-dichlorotoluene.
- Google Patents. (n.d.). CN105503511A - Synthesis method of p-iodotoluene serving as methotrexate drug intermediate.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Retrieved from [Link]
- Google Patents. (n.d.). CN112094171B - Method for synthesizing m-chlorotoluene through isomerization reaction.
-
Organic Syntheses. (n.d.). o-CHLOROTOLUENE AND p-CHLOROTOLUENE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorotoluene. Retrieved from [Link]
-
Filo. (2025). Show how m-toluidine can be converted to the following compounds.... Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorotoluene. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US3341595A - Preparation of 3-chloro-4-toluidine.
-
ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Selective C–H Iodination of (Hetero)arenes. Retrieved from [Link]
Sources
- 1. CAS 108-41-8: 3-Chlorotoluene | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. 3-Chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. 2-Chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Chlorotoluene - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Chloro-2-iodotoluene
Introduction: Navigating Chemoselectivity in Dihaloarene Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboronic acids or their esters with organic halides or triflates, is instrumental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] A particularly nuanced application of this powerful reaction lies in the selective functionalization of polyhalogenated aromatic compounds.
This guide provides a detailed exploration of the Suzuki-Miyaura coupling using 3-Chloro-2-iodotoluene as a substrate. The presence of two distinct halogen atoms on the aromatic ring—iodine and chlorine—presents a compelling case for chemoselective synthesis. By carefully controlling reaction conditions, one can selectively target the more reactive carbon-iodine (C-I) bond, leaving the carbon-chlorine (C-Cl) bond intact for subsequent transformations. This stepwise approach opens avenues for the programmed synthesis of unsymmetrical bi- and tri-aryl scaffolds, which are of significant interest in drug discovery and materials science.
The fundamental principle governing this selectivity lies in the relative reactivity of the carbon-halogen bonds towards the palladium catalyst. The oxidative addition of the Pd(0) catalyst to the aryl halide is the rate-determining step in the catalytic cycle.[1] The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl, making the C-I bond significantly more susceptible to cleavage and subsequent oxidative addition by the palladium catalyst.[3] This inherent difference in reactivity forms the basis for the chemoselective protocols detailed herein.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-chloro-2-iodotoluene, forming a Pd(II) intermediate. This step is highly selective for the C-I bond over the C-Cl bond.
-
Transmetalation: In the presence of a base, the organoboronic acid or ester forms a boronate species, which then transfers its organic group to the palladium center, displacing the iodide.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Part 1: Chemoselective Mono-Arylation at the C-I Bond
This protocol focuses on the selective coupling of an arylboronic acid at the C-2 position (originally bearing the iodine atom) of 3-chloro-2-iodotoluene.
Causality Behind Experimental Choices
-
Catalyst System: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results, especially for sterically hindered or challenging substrates.[6][7] These ligands promote the oxidative addition and reductive elimination steps and can lead to higher yields with lower catalyst loadings. For this protocol, we recommend a pre-catalyst that is air-stable and efficiently generates the active Pd(0) species in situ.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and yield, and often needs to be optimized for a specific substrate combination. We select potassium carbonate as a versatile and effective base.
-
Solvent: A mixture of an organic solvent and water is commonly used. The organic solvent (e.g., dioxane, toluene, or DMF) solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[2] The choice of solvent can also impact chemoselectivity.[8]
-
Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions or lead to the undesired coupling at the C-Cl bond. Therefore, a moderate temperature is chosen to ensure high selectivity for the C-I bond coupling.
Experimental Protocol: Mono-Arylation of 3-Chloro-2-iodotoluene
Figure 2: Workflow for the mono-arylation of 3-chloro-2-iodotoluene.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Recommendation |
| 3-Chloro-2-iodotoluene | >98% | Standard commercial |
| Arylboronic Acid | >97% | Standard commercial |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst grade | Strem, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Standard commercial |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros, Sigma-Aldrich |
| Deionized Water | High purity | In-house or commercial |
| Ethyl Acetate | ACS grade | Standard commercial |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard commercial |
| Silica Gel | 230-400 mesh | Standard commercial |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add 3-chloro-2-iodotoluene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the vessel with a septum and purge with argon for 15-20 minutes.
-
Through the septum, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL).
-
Add the palladium pre-catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously under the argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 3-chloro-2-iodotoluene is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3-chlorotoluene.
-
Part 2: Stepwise Diarylation - Coupling at the C-Cl Bond
Following the successful mono-arylation, the resulting 2-aryl-3-chlorotoluene can be subjected to a second Suzuki-Miyaura coupling to introduce a different aryl group at the C-3 position. This requires more forcing conditions to activate the less reactive C-Cl bond.
Considerations for the Second Coupling
-
Catalyst System: The C-Cl bond is significantly less reactive than the C-I bond. Therefore, a more active catalyst system is generally required. Buchwald's biarylphosphine ligands, such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for the coupling of aryl chlorides.[6][9]
-
Reaction Conditions: Higher temperatures (typically >100 °C) are necessary to facilitate the oxidative addition to the C-Cl bond. A stronger base, such as potassium phosphate (K₃PO₄), may also be beneficial.
Experimental Protocol: Diarylation of 2-aryl-3-chlorotoluene
Materials and Reagents:
| Reagent/Material | Grade | Supplier Recommendation |
| 2-Aryl-3-chlorotoluene | Synthesized above | - |
| Arylboronic Acid (second) | >97% | Standard commercial |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Strem, Sigma-Aldrich |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand grade | Strem, Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄) | >98% | Standard commercial |
| Toluene | Anhydrous, >99.8% | Acros, Sigma-Aldrich |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a glovebox or under a strict inert atmosphere, combine 2-aryl-3-chlorotoluene (1.0 mmol, 1.0 equiv), the second arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.5 mmol, 2.5 equiv) in a dry Schlenk tube.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Add additional anhydrous toluene to bring the total volume to approximately 10 mL.
-
-
Reaction:
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C in a preheated oil bath.
-
Stir the mixture vigorously.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described for the mono-arylation to isolate the desired 2,3-diaryl-toluene.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield (Mono-arylation) | Incomplete reaction, degradation of boronic acid. | Increase reaction time or temperature slightly (e.g., to 90 °C). Use a milder base like K₃PO₄. Ensure reagents and solvents are properly degassed. |
| Formation of Di-arylated Product | Reaction temperature too high or reaction time too long. | Reduce the reaction temperature to 70-80 °C. Carefully monitor the reaction and stop it once the starting material is consumed. |
| No Reaction (Di-arylation) | Inactive catalyst, insufficient temperature. | Use a more active ligand (e.g., XPhos). Increase the temperature to 120 °C. Ensure all reagents and the reaction setup are strictly anhydrous. |
| Homocoupling of Boronic Acid | Presence of oxygen, inefficient transmetalation. | Thoroughly degas all reagents and solvents. Increase the catalyst loading slightly. |
Conclusion
The chemoselective Suzuki-Miyaura cross-coupling of 3-chloro-2-iodotoluene offers a powerful and versatile strategy for the synthesis of complex, unsymmetrical biaryl and triaryl structures. By leveraging the inherent reactivity differences between the carbon-iodine and carbon-chlorine bonds, a stepwise functionalization can be achieved with high fidelity. The choice of catalyst, ligand, base, and solvent are paramount in controlling the selectivity and efficiency of these transformations. The protocols provided herein serve as a robust starting point for researchers and drug development professionals, enabling the rational design and synthesis of novel molecular architectures.
References
-
Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
NR-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2021, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Navarro, O., Kelly, R. A., & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(51), 16194–16195.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(1), 129-149.
- Schoenebeck, F., & Hartwig, J. F. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 75(6), 1957–1965.
- Sigman, M. S., & Norrby, P.-O. (2012). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. The Journal of organic chemistry, 77(17), 7244–7250.
- Carrow, B. P., & Hartwig, J. F. (2011). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 133(8), 2116–2119.
- Munday, R. H., Martin, C. G., & Bedford, R. B. (2014). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic letters, 16(2), 492–495.
- Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 141-145.
- Albéniz, A. C., & Espinet, P. (2009). Efficient Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides Catalyzed by an Oxime Palladacycle. Synlett, 2009(15), 2481-2485.
- Kwong, F. Y. (2021).
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
- Baudoin, O. (2005). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Synthesis, 2005(12), 2053-2058.
- Thies, R. W., & Al-Harbi, S. A. (2009). Arylation of chloroanthraquinones by surprisingly facile Suzuki–Miyaura cross-coupling reactions. Journal of Chemical Research, 2009(12), 732-736.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: A Case Study with Aryl Chlorides.
- So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions utilizing a set of complementary imidazopyridine monophosphine ligands.
- Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Cross-Coupling of Aryl/Vinyl Chlorides, Bromides, and Triflates. Chemistry – A European Journal, 12(18), 4749-4755.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Chloro-2-iodotoluene
Introduction: The Strategic Value of 3-Chloro-2-iodotoluene in Complex Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. 3-Chloro-2-iodotoluene emerges as a highly valuable substrate due to the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond, being weaker and more susceptible to oxidative addition to a palladium(0) center, allows for chemoselective functionalization at the 2-position under relatively mild conditions. The more robust carbon-chlorine bond at the 3-position can remain intact, available for subsequent transformations under more forcing conditions. This orthogonal reactivity provides a powerful handle for the regiocontrolled, stepwise construction of complex, polysubstituted aromatic scaffolds.
This guide provides detailed application notes and experimentally derived protocols for the selective functionalization of 3-Chloro-2-iodotoluene via four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors.
The Principle of Chemoselectivity: Exploiting the C-I/C-Cl Reactivity Gradient
The success of palladium-catalyzed cross-coupling reactions with dihalogenated substrates hinges on the principle of chemoselectivity. The generally accepted order of reactivity for aryl halides in oxidative addition to a palladium(0) center is I > Br > OTf > Cl.[1][2] This reactivity difference is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most easily cleaved.
In the case of 3-Chloro-2-iodotoluene, this reactivity gradient allows for the selective formation of a new bond at the C-2 position, leaving the C-3 chloro substituent untouched. This enables a modular approach to synthesis, where the iodine is first replaced, and the resulting 3-chloro-2-substituted toluene can then be subjected to a second cross-coupling reaction at the chloro position, often by modifying the catalyst system (e.g., using more electron-rich and bulky phosphine ligands) and employing higher temperatures.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in pharmaceuticals and organic materials.[3] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of 3-Chloro-2-iodotoluene to form a Pd(II) intermediate. This is the selectivity-determining step, favoring the weaker C-I bond.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 3-Chloro-2-(4-methoxyphenyl)toluene
This protocol outlines a typical procedure for the selective Suzuki-Miyaura coupling at the iodo-position of 3-Chloro-2-iodotoluene.
Materials:
-
3-Chloro-2-iodotoluene (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Chloro-2-iodotoluene, 4-methoxyphenylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Add toluene and water in a 10:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-chloro-2-(4-methoxyphenyl)toluene.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 3 | High | [4] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 4 | Good | General |
| PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 85 | 5 | Good | General |
Sonogashira Coupling: Crafting C(sp²)-C(sp) Bonds
The Sonogashira coupling is an indispensable tool for the synthesis of arylalkynes, which are key intermediates in the preparation of pharmaceuticals, natural products, and organic materials.[5][6] The reaction couples a terminal alkyne with an aryl or vinyl halide.
Mechanistic Rationale
The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the arylalkyne and regenerate the Pd(0) catalyst.
-
Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 1-Chloro-2-(phenylethynyl)-3-methylbenzene
This protocol describes a standard procedure for the Sonogashira coupling of 3-Chloro-2-iodotoluene with phenylacetylene.
Materials:
-
3-Chloro-2-iodotoluene (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (solvent and base)
-
Tetrahydrofuran (THF) (co-solvent)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-Chloro-2-iodotoluene, PdCl₂(PPh₃)₂, and CuI.
-
Add a mixture of THF and Et₃N (e.g., 2:1 v/v) to dissolve the solids.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or GC-MS (typically 2-6 hours).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-chloro-2-(phenylethynyl)-3-methylbenzene.
Data Presentation: Sonogashira Coupling Parameters
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-50 | 2-6 | High | [7] |
| Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | RT | 4 | High | [5] |
| Pd(OAc)₂ / PPh₃ / TBAB (copper-free) | Et₃N | Acetonitrile | 80 | 5 | Good | [7] |
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at a vinylic position.[8] This reaction is highly valuable for the synthesis of substituted styrenes and other vinylarenes.
Mechanistic Rationale
The catalytic cycle of the Heck reaction involves the following key steps:
-
Oxidative Addition: Pd(0) inserts into the C-I bond of 3-Chloro-2-iodotoluene.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species.
Caption: Generalized catalytic cycle for the Heck reaction.
Experimental Protocol: Synthesis of 1-Chloro-3-methyl-2-styrylbenzene
This protocol provides a general method for the Heck coupling of 3-Chloro-2-iodotoluene with styrene.
Materials:
-
3-Chloro-2-iodotoluene (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
In a sealed tube, combine 3-Chloro-2-iodotoluene, Pd(OAc)₂, and P(o-tol)₃ under an inert atmosphere.
-
Add DMF, followed by Et₃N and styrene.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired 1-chloro-3-methyl-2-styrylbenzene.
Data Presentation: Heck Reaction Parameters
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 18 | Good | General |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 24 | Moderate | General |
| Pd₂ (dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 110 | 12 | High | General |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[9] These motifs are of immense importance in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through the following steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with 3-Chloro-2-iodotoluene to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium center to form the C-N bond of the product, regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-(3-Chloro-2-methylphenyl)morpholine
This protocol describes the amination of 3-Chloro-2-iodotoluene with morpholine.
Materials:
-
3-Chloro-2-iodotoluene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (solvent)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 3-Chloro-2-iodotoluene and toluene.
-
Finally, add morpholine to the reaction mixture.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-(3-chloro-2-methylphenyl)morpholine.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | High | General |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 12 | Good | General |
| PdCl₂(dppf) | K₃PO₄ | t-BuOH | 90 | 16 | Good | General |
Applications in Drug Discovery and Materials Science
The products derived from the selective functionalization of 3-Chloro-2-iodotoluene are valuable intermediates in several fields:
-
Pharmaceuticals: Substituted biaryls, arylalkynes, and arylamines are common structural motifs in a vast array of therapeutic agents.[10][11] The ability to introduce diverse functionality at the 2-position of the 3-chlorotoluene scaffold allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The remaining chloro-substituent provides a handle for further diversification to fine-tune the pharmacological properties of lead compounds.
-
Agrochemicals: Many herbicides and pesticides contain polysubstituted aromatic cores. The methodologies described here can be applied to the synthesis of novel agrochemicals.[12][13]
-
Organic Materials: The construction of conjugated systems through Suzuki and Sonogashira couplings is fundamental to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. The specific substitution pattern offered by 3-Chloro-2-iodotoluene can be used to tune the electronic and photophysical properties of these materials.
Conclusion
3-Chloro-2-iodotoluene is a powerful and versatile building block for the synthesis of complex substituted aromatic compounds. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds under palladium catalysis enables a predictable and selective functionalization at the 2-position. This guide has provided detailed mechanistic insights and robust starting protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. By understanding the principles of chemoselectivity and the nuances of each reaction type, researchers can effectively leverage 3-Chloro-2-iodotoluene to accelerate the discovery and development of novel molecules in the pharmaceutical, agrochemical, and materials science industries.
References
-
Li, W., et al. (2017). Pd-Catalyzed, Highly Selective C(sp²)–Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(11), 1957. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
ChemHelp ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
-
LibreTexts. (2021, August 15). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Dong, V. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(11), 2780–2783. [Link]
-
Tang, L., et al. (2012). Suzuki–Miyaura reactions of iodobenzene and chlorobenzene with arylboronic acids promoted by palladium nanoparticles supported on bacterial cellulose. Catalysis Science & Technology, 2(10), 2097-2103. [Link]
-
Kantam, M. L., et al. (2006). Suzuki–Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids catalyzed by palladium supported on hydroxyapatite. Journal of Molecular Catalysis A: Chemical, 256(1-2), 273-277. [Link]
-
Wikipedia contributors. (2023, October 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
AFIRM Group. (2021). CHLORINATED BENZENES AND TOLUENES. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Jat, J. L., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 135-171. [Link]
-
Yildiz, E., et al. (2022). 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. The Journal of Organic Chemistry, 87(7), 4843–4855. [Link]
- Google Patents. (n.d.).
-
Oestreich, M., et al. (2025). Palladium-Catalyzed Synthesis of 2,3-Dialkylindoles from ortho-Alkenylisocyanobenzenes. Angewandte Chemie International Edition. [Link]
-
Zimmer, R., & Reissig, H.-U. (2014). Alkoxyallenes as building blocks for organic synthesis. Chemical Society Reviews, 43(9), 2888-2903. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Wikipedia contributors. (2023, November 29). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Morken, J. P., et al. (2012). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. The Journal of Organic Chemistry, 77(17), 7484–7498. [Link]
-
Zhu, J., et al. (2022). Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. Molecules, 27(21), 7289. [Link]
-
ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Trost, B. M., & Sammakia, T. (1993). Synthesis of Organic Building Blocks and Synthetic Strategies Toward Aleutianamine. Accounts of Chemical Research, 26(4), 195-203. [Link]
-
PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. [Link]
-
Moberg, C., et al. (1988). Regio- and stereoselective palladium-catalyzed functionalizations of dienes. Synthesis of (±)-sativene. Tetrahedron Letters, 29(46), 5973-5974. [Link]
-
Cera, G., et al. (2022). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 10, 937395. [Link]
-
LibreTexts. (2021, August 15). Heck Reaction. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). 3-Chloro-2-methylaniline. [Link]
-
Jat, J. L., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 135-171. [Link]
-
Feringa, B. L., et al. (2014). General Synthetic Methodologies for Building Blocks to Construct Molecular Motors. The Journal of Organic Chemistry, 79(18), 8565–8579. [Link]
-
Shea, K. (2010, January 10). An Introduction to Palladium Catalyzed Reactions [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 20). The Role of 3-Chloro-2-methylaniline in Custom Organic Synthesis Projects. [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. afirm-group.com [afirm-group.com]
- 13. CAS 108-41-8: 3-Chlorotoluene | CymitQuimica [cymitquimica.com]
selective functionalization of 3-Chloro-2-iodotoluene at the iodine position
Part 1: Strategic Overview & Mechanistic Basis
The "Sandwich" Challenge
3-Chloro-2-iodotoluene presents a unique dual-challenge in organic synthesis: extreme steric crowding combined with divergent halogen reactivity .
-
Steric Environment: The reactive iodine center at position C2 is "sandwiched" between a methyl group (C1) and a chlorine atom (C3). This ortho,ortho-disubstitution creates a significant steric barrier for bulky catalysts.
-
Electronic Divergence: The C-I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol). Theoretically, this allows for exclusive functionalization of the iodine. However, the steric hindrance at C2 often forces researchers to use harsher conditions (higher temperatures), which inadvertently activates the C-Cl bond or leads to side reactions.
The Benzyne Trap (Critical Safety Note)
A common error when working with ortho-chloro-iodo arenes is the use of standard Lithium-Halogen exchange conditions (n-BuLi, -78°C).
The Risk: Upon Lithium-Iodine exchange, the resulting species is 2-lithio-3-chlorotoluene . Because the lithium is ortho to a good leaving group (chloride), this intermediate is highly prone to 1,2-elimination of LiCl , generating 3-methyl-benzyne (1-methyl-2,3-dehydrobenzene). This benzyne intermediate is uncontrollable and leads to tars, dimers, or non-selective trapping.
The Solution: This guide prioritizes Magnesiation (TurboGrignard) over Lithiation to stabilize the metallated intermediate and prevent benzyne formation.
Part 2: Experimental Protocols
Protocol A: Safe Metallation via TurboGrignard (C-Electrophile Formation)
Target: Aldehydes, Ketones, Amides, and quench with electrophiles.
Rationale: The use of Knochel’s TurboGrignard (i-PrMgCl·LiCl) allows for the selective I-Mg exchange at moderate temperatures (-20°C to 0°C). The resulting Magnesium species is less basic and more covalent than the Lithium analog, effectively suppressing the elimination pathway to benzyne while maintaining high nucleophilicity toward electrophiles.
Materials
-
Substrate: 3-Chloro-2-iodotoluene (1.0 equiv)
-
Reagent: i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration)
-
Electrophile: e.g., Benzaldehyde (1.2 equiv)
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with 3-Chloro-2-iodotoluene and anhydrous THF.
-
Cooling: Cool the solution to -20°C using an internal thermometer and a cryostat or ice/salt bath.
-
Note: Do not cool to -78°C; the exchange rate of I-Mg with i-PrMgCl is sluggish at extremely low temps. -20°C is the "Goldilocks" zone.
-
-
Exchange: Add i-PrMgCl·LiCl dropwise over 10 minutes.
-
Incubation: Stir at -20°C for 30–60 minutes.
-
Validation: Aliquot 0.1 mL, quench with MeOD, and analyze via GC-MS. >98% conversion to 3-chloro-2-deutero-toluene indicates complete exchange.
-
-
Trapping: Add the electrophile (neat or in THF) dropwise.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Quench: Quench with sat. aq. NH4Cl. Extract with EtOAc.
Data Summary: Metallation Selectivity
| Method | Reagent | Temp | Major Product | Side Product |
|---|---|---|---|---|
| Protocol A | i-PrMgCl·LiCl | -20°C | 2-Functionalized (95%) | <1% Benzyne |
| Standard Li-Exchange | n-BuLi | -78°C | Variable | Benzyne oligomers (High) |
| Standard Li-Exchange | n-BuLi | -40°C | Decomposed | Benzyne (Major) |
Protocol B: Sterically Demanding Suzuki-Miyaura Coupling (C-C Bond)
Target: Biaryl systems retaining the Chlorine handle.
Rationale: Standard Pd(PPh3)4 catalysts often fail due to the steric bulk at C2. We utilize SPhos , a Buchwald dialkylbiaryl phosphine ligand. SPhos is electron-rich (facilitating oxidative addition into C-I) and sterically bulky (facilitating reductive elimination in hindered systems), creating a highly active catalyst that operates at mild temperatures, preserving the C-Cl bond.
Materials
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: SPhos (4 mol%) (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: K3PO4 (2.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 ratio)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
Step-by-Step Procedure
-
Pre-complexation: In a vial, mix Pd(OAc)2 and SPhos in Toluene. Stir at RT for 10 mins to generate the active L-Pd(0) species (solution turns from orange to pale yellow/colorless).
-
Reaction Assembly: To the reaction vessel, add 3-Chloro-2-iodotoluene, Boronic Acid, and K3PO4.
-
Addition: Add the catalyst solution and water.
-
Execution: Degas (sparge with Ar for 5 min). Heat to 40°C for 4–6 hours.
-
Note: Do not reflux (110°C). High heat will begin to activate the C-Cl bond with this active catalyst.
-
-
Workup: Filter through Celite, dilute with water, extract with DCM.
Protocol C: Buchwald-Hartwig Amination (C-N Bond)
Target: Anilines via selective I-displacement.
Rationale: Copper catalysis is often preferred here to avoid "over-reaction" of the chlorine, but for high yields, a Pd-system with Xantphos is ideal. Xantphos has a wide bite angle, which favors reductive elimination and is highly selective for Iodides over Chlorides at temperatures <80°C.
Materials
-
Catalyst: Pd2(dba)3 (1 mol%)
-
Ligand: Xantphos (2 mol%)
-
Base: Cs2CO3 (1.5 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure
-
Mix: Combine Pd2(dba)3, Xantphos, Substrate, Amine (1.1 equiv), and Base in a sealed tube.
-
Solvent: Add Dioxane and sparge with Argon.
-
Heat: Heat to 80°C for 12 hours.
-
Checkpoint: Monitor by HPLC. If C-Cl activation is observed (rare at 80°C), lower temp to 60°C and increase time.
-
Part 3: Visualization & Logic
Decision Logic for Functionalization
This diagram illustrates the critical decision points to avoid the benzyne pathway and select the correct metal/catalyst system.
Caption: Decision matrix highlighting the "Safe Zone" (Green) using TurboGrignard and specialized Pd-ligands vs. the "Danger Zone" (Red) of Lithiation-induced benzyne formation.
Part 4: References
-
Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. W. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1] Link
-
Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Intermediates.[2] The Chemistry of Organolithium Compounds.[1][2][3] Link
-
Surry, D. S., & Buchwald, S. W. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
BenchChem. (2025). Selective Functionalization of 3-Chloro-2-iodotoluene.Link
Sources
Technical Application Note: Chemoselective Heck Coupling of 3-Chloro-2-iodotoluene
Executive Summary
This application note details the protocol for the chemoselective Heck (Mizoroki-Heck) alkenylation of 3-Chloro-2-iodotoluene . This substrate presents a dual challenge: steric hindrance (due to the 2-position being flanked by a methyl group and a chlorine atom) and the requirement for chemoselectivity (activating the C–I bond while preserving the C–Cl bond for downstream functionalization).
The protocols defined herein prioritize "Ligand-Free" Phase-Transfer Catalysis (Jeffery Conditions), which offers superior turnover numbers (TON) for sterically congested aryl iodides compared to traditional phosphine-based systems.
Mechanistic Principles & Selectivity
The Chemoselectivity Hierarchy
The success of this reaction relies on the kinetic differentiation between the C–I and C–Cl bonds. Palladium(0) undergoes oxidative addition to aryl halides at vastly different rates based on bond dissociation energies (BDE).
-
C–I Bond (Target): ~65 kcal/mol (Fast Oxidative Addition)
-
C–Cl Bond (Preserve): ~95 kcal/mol (Slow Oxidative Addition)
Under controlled temperatures (<100°C) and in the absence of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that are designed to activate chlorides, the catalyst will exclusively insert into the C–I bond.
The "Ortho Effect" and Ligand Strategy
3-Chloro-2-iodotoluene is an ortho,ortho-disubstituted aryl halide. Traditional bulky phosphine ligands (e.g., PPh3) often fail to coordinate effectively due to steric clash with the C1-Methyl and C3-Chlorine.
The Solution: Jeffery Conditions.
By utilizing Tetrabutylammonium bromide (TBAB) as a phase-transfer agent and stabilizer, we generate highly active, "naked" palladium nanoparticles or anionic species (
Figure 1: Kinetic bifurcation of the oxidative addition step. Path A is favored by keeping temperatures moderate and avoiding electron-rich phosphines.
Experimental Protocols
Protocol A: The "Jeffery" Phase-Transfer Method (Recommended)
Best for: Maximum conversion of sterically hindered iodides, high chemoselectivity.
Reagents:
-
Substrate: 3-Chloro-2-iodotoluene (1.0 equiv)
-
Alkene: Methyl acrylate or Styrene (1.2 – 1.5 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2–5 mol%)
-
Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.5 equiv)
-
Solvent: DMF (Dimethylformamide) [0.2 M concentration]
Step-by-Step Procedure:
-
Setup: Oven-dry a reaction vial equipped with a magnetic stir bar.
-
Charging: Add 3-Chloro-2-iodotoluene (1.0 equiv), Pd(OAc)₂ (0.05 equiv), TBAB (1.0 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent: Add anhydrous DMF. Degas the mixture by sparging with Nitrogen or Argon for 5 minutes.
-
Alkene Addition: Add the alkene (e.g., Methyl acrylate, 1.5 equiv) via syringe.
-
Reaction: Seal the vessel and heat to 80°C .
-
Note: Do not exceed 100°C. Higher temperatures increase the risk of activating the C–Cl bond.
-
-
Monitoring: Monitor by HPLC or GC-MS at 2 hours and 6 hours. Look for the consumption of the iodide.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF and TBAB. Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Phosphine-Modified Conditions (Alternative)
Best for: Substrates where base-sensitivity is a concern (using amine bases).
Reagents:
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (8 mol%)
-
Rationale: The bulky o-tolyl groups prevent the formation of inactive PdL₄ species and help tolerate the steric bulk of the substrate.
-
-
Base: Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or THF.
Procedure:
-
Pre-mix Pd₂(dba)₃ and P(o-tol)₃ in the solvent under inert atmosphere for 15 minutes to generate the active catalyst.
-
Heat to reflux (approx. 80°C for MeCN).
-
Standard workup as above.
Optimization & Data Summary
The following table summarizes the impact of reaction variables on the Yield and Selectivity (Retention of Cl).
| Variable | Condition | Yield (Target) | Cl-Retention | Notes |
| Base | K₂CO₃ (Solid) | High | >99% | Best for Jeffery conditions. |
| Et₃N (Liquid) | Moderate | >98% | Can cause reduction of Ar-I to Ar-H if reaction stalls. | |
| Solvent | DMF | High | High | Stabilizes the ionic intermediates in ligand-free mode. |
| Toluene | Low | High | Poor solubility for TBAB/Carbonate systems. | |
| Temp | 80°C | Optimal | >99% | Ideal balance of rate vs. selectivity. |
| 120°C | High | ~90% | Onset of C-Cl activation or catalyst death (Pd black). | |
| Additive | TBAB | High | High | Essential for stabilizing Pd nanoparticles. |
| None | Low | N/A | Reaction fails due to steric bulk of substrate. |
Troubleshooting Guide
Issue: Dehalogenation (Formation of 3-chlorotoluene)
Cause: This "hydrodehalogenation" competes with the Heck cycle when the alkene insertion is slow (due to sterics). The Pd-H intermediate reduces the aryl iodide instead of regenerating Pd(0). Solution:
-
Increase Alkene Concentration: Push the equilibrium toward insertion.
-
Switch Solvent: Use DMAc (Dimethylacetamide) instead of DMF. DMF can decompose to form dimethylamine, which acts as a reducing agent.
-
Lower Temperature: Reduce to 60-70°C and extend reaction time.
Issue: Low Conversion
Cause: Catalyst poisoning or "Pd Black" precipitation before reaction completion. Solution:
-
Add more TBAB: Ensure full phase transfer and nanoparticle stabilization.
-
"Spike" Dosing: Add the catalyst in two portions (at T=0 and T=4 hours).
Process Workflow Visualization
Figure 2: Decision tree for reaction setup and in-process monitoring.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133–5136. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link (Cited to establish the high energy barrier of Ar-Cl activation relative to Ar-I).
-
Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5, 31-44. Link
Sources
Application Note: Selective Buchwald-Hartwig Amination of 3-Chloro-2-iodotoluene
Abstract
This document provides a comprehensive technical guide for the selective Buchwald-Hartwig amination of 3-chloro-2-iodotoluene. Arylamines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The Buchwald-Hartwig amination has emerged as a revolutionary method for the formation of carbon-nitrogen (C–N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][2] This guide details the strategic considerations for achieving high chemoselectivity in di-halogenated substrates, focusing on the preferential reaction at the more labile carbon-iodine bond. We provide a mechanistic rationale, in-depth analysis of reaction parameter optimization, a detailed experimental protocol, and expected outcomes for the synthesis of 3-chloro-2-(arylamino)toluene derivatives.
Introduction and Strategic Importance
The palladium-catalyzed cross-coupling reaction developed by Stephen Buchwald and John Hartwig provides a powerful and versatile tool for constructing C–N bonds.[2][3] The reaction's utility is particularly pronounced in complex molecule synthesis where mild conditions and broad functional group tolerance are paramount.
The substrate, 3-chloro-2-iodotoluene, presents a unique synthetic challenge and opportunity: the presence of two different halogen atoms on the same aromatic ring. Achieving selective functionalization at one site while leaving the other intact is crucial for subsequent transformations, enabling the synthesis of highly complex and diverse molecular architectures. The inherent difference in reactivity between an aryl iodide and an aryl chloride bond under palladium catalysis is the cornerstone of this selectivity. This application note will guide the researcher in exploiting this reactivity differential to achieve a highly selective mono-amination at the C-I position.
Mechanistic Rationale for Chemoselectivity
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[4] The chemoselectivity in the amination of 3-chloro-2-iodotoluene is governed primarily by the initial and typically rate-determining step: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][6]
Key Steps in the Catalytic Cycle:
-
Pd(0) Catalyst Formation: A Pd(II) precatalyst, such as Pd(OAc)₂, is reduced in situ to the active Pd(0) species, or a Pd(0) source like Pd₂(dba)₃ is used directly.[4][5]
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[7] For 3-chloro-2-iodotoluene, this step is highly selective. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, leading to a much faster rate of oxidative addition at the C-I position. The general order of reactivity for aryl halides is I > Br > OTf > Cl.[5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[7][8]
-
Reductive Elimination: This final step involves the formation of the new C–N bond and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][8]
By carefully controlling reaction conditions, the catalytic cycle can be directed to occur exclusively at the iodo-substituted position, leaving the chloro-substituent available for further diversification.
Caption: A typical workflow for the Buchwald-Hartwig amination experiment.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Suggested Quantity (mmol) | Mass/Volume | Role |
| 3-Chloro-2-iodotoluene | 252.46 | 1.0 | 252 mg | Substrate |
| Morpholine | 87.12 | 1.2 | 122 µL (122 mg) | Nucleophile |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol%) | 9.2 mg | Palladium Source |
| XPhos | 476.65 | 0.03 (3 mol%) | 14.3 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | Base |
| Toluene (Anhydrous) | - | - | 5.0 mL | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloro-2-iodotoluene (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Liquids: Under a positive pressure of inert gas, add anhydrous toluene (5.0 mL) followed by morpholine (1.2 mmol) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(3-chloro-2-methylphenyl)morpholine. Filtration through a pad of Celite before concentration can help remove some palladium residues. [9]
Safety Precautions
-
Reagents: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Organic solvents are flammable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Schlenk line techniques require proper training to handle pressurized gas cylinders and vacuum systems safely.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen/moisture contamination) | Ensure all reagents are anhydrous and the solvent is thoroughly degassed. Use freshly opened reagents. |
| Poor choice of ligand/base | Screen alternative ligands (e.g., SPhos) or a different base (e.g., LHMDS or Cs₂CO₃). | |
| Formation of Side Products | Reaction temperature too high, activating C-Cl bond | Lower the reaction temperature and monitor carefully. Consider a milder base. |
| Hydrodehalogenation (loss of I or Cl) | This can be a side reaction. [2]Ensure a sufficient excess of the amine is used. Optimize the ligand-to-metal ratio. | |
| Difficult Purification | Residual palladium or phosphine oxide | Filter the crude mixture through Celite or silica before concentration. Optimize chromatography conditions. |
References
- Grokipedia.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Chempedia. Buchwald-Hartwig Amination Reaction. [Link]
-
Cimler, R., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Sustainable Chemistry & Engineering, 9(43), 14378–14387. [Link]
-
Kupka, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 543-556. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Frank, D., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2182-2188. [Link]
-
Chemistry Stack Exchange. Purification of Buchwald-Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 86(4), 3326-3336. [Link]
-
The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
use of 3-Chloro-2-iodotoluene in agrochemical intermediate synthesis
Application Note: Chemoselective Utilization of 3-Chloro-2-iodotoluene in Agrochemical Scaffold Construction
Abstract
This technical guide details the synthetic utility of 3-Chloro-2-iodotoluene , a high-value "pivot" intermediate characterized by its orthogonal halogen reactivity. Unlike symmetrical dihalo-arenes, this molecule offers a distinct reactivity hierarchy (I > Cl), enabling highly chemoselective functionalization at the C2 position while preserving the C3 chlorine for subsequent activation. This note provides validated protocols for Suzuki-Miyaura cross-coupling (biaryl synthesis) and Buchwald-Hartwig amination, specifically tailored for the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and quinoline-based herbicides.
Strategic Analysis: The "Pivot" Scaffold
The value of 3-Chloro-2-iodotoluene lies in its ability to solve the "regioselectivity problem" in multi-step synthesis.
-
Orthogonal Reactivity: The bond dissociation energy (BDE) of C–I (approx. 65 kcal/mol) is significantly lower than that of C–Cl (approx. 95 kcal/mol). Palladium(0) catalysts will oxidatively add to the C–I bond exclusively under controlled conditions (Room Temp to 60°C), leaving the C–Cl bond intact.
-
The Ortho-Methyl Effect: The C1 methyl group provides essential steric bulk. In agrochemistry, this "ortho-blocking" prevents metabolic degradation (benzylic oxidation) and forces the biaryl axis into a twisted conformation, a key pharmacophore feature in modern SDHI fungicides like Boscalid and Fluxapyroxad analogs.
Application I: Chemoselective Suzuki-Miyaura Coupling
Target: Synthesis of ortho-methyl biaryl cores (SDHI Fungicide Precursors).
Mechanism & Rationale
To couple an aryl boronic acid at C2 without touching the C3 chlorine, ligand choice is critical. We utilize Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Bulky, electron-rich ligands (like SPhos or XPhos) are avoided in this first step because they are sufficiently active to oxidatively add to the aryl chloride, leading to oligomerization or loss of the chlorine handle.
Protocol
Materials:
-
3-Chloro-2-iodotoluene (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with 1,4-dioxane and water. Sparge with Argon for 20 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
Charging: Add 3-Chloro-2-iodotoluene, the aryl boronic acid, base, and Pd catalyst under a positive stream of Argon.
-
Reaction: Heat the mixture to 60°C . Note: Do not exceed 80°C. Higher temperatures increase the risk of Pd insertion into the C-Cl bond.
-
Monitoring: Monitor via HPLC/UPLC every hour. The reaction is typically complete within 4–6 hours. Look for the disappearance of the starting iodide.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Data Validation:
-
Success Indicator: Retention of the Chlorine atom (confirmed by Mass Spec isotopic pattern, M and M+2 peaks in 3:1 ratio).
-
Common Failure: De-iodination (formation of 3-chlorotoluene) suggests the catalytic cycle is stalling at the transmetallation step; increase base concentration.
Application II: Buchwald-Hartwig Amination
Target: Synthesis of 3-chloro-2-methylaniline derivatives (Precursors for Quinclorac-type herbicides).
Mechanism & Rationale
Replacing the iodine with an amine requires a more active catalyst system than the Suzuki coupling. Here, we employ Pd₂(dba)₃ with Xantphos . Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination of the amine, which is often the rate-determining step in sterically crowded systems (due to the ortho-methyl group).
Protocol
Materials:
-
3-Chloro-2-iodotoluene (1.0 equiv)
-
Primary Amine or Benzylamine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and Xantphos in toluene and stir for 10 minutes to generate the active catalyst species (solution turns from purple to orange/yellow).
-
Addition: Add the aryl iodide, the amine, and the cesium carbonate.
-
Thermal Cycle: Heat to 100°C for 12 hours. The elevated temperature is necessary to overcome the steric hindrance of the ortho-methyl group.
-
Workup: Cool, filter through silica, and concentrate.
Why this works: The C-Cl bond remains inert because the oxidative addition to C-I is kinetically favored by orders of magnitude, and the temperature/ligand combination is tuned for the C-I bond activation.
Visualizing the Divergent Pathways
The following diagram illustrates how 3-Chloro-2-iodotoluene serves as a branching point for two distinct agrochemical classes.
Caption: Chemoselective divergence of 3-Chloro-2-iodotoluene into Fungicidal (Path A) and Herbicidal (Path B) active ingredients.
Quantitative Comparison of Reaction Parameters
| Parameter | Protocol A: Suzuki-Miyaura | Protocol B: Buchwald-Hartwig |
| Primary Reactivity | C–I Bond (Oxidative Addition) | C–I Bond (Oxidative Addition) |
| Catalyst System | Pd(dppf)Cl₂ (Robust, less bulky) | Pd₂(dba)₃ + Xantphos (Active, bulky) |
| Temperature | 60°C (Mild) | 100°C (Elevated) |
| Base | K₂CO₃ (Weak inorganic) | Cs₂CO₃ (Stronger inorganic) |
| Chemoselectivity | >98% (I vs Cl) | >95% (I vs Cl) |
| Major By-product | Protodeiodination (3-chlorotoluene) | Hydrodehalogenation |
Safety & Handling
-
Light Sensitivity: Aryl iodides are photosensitive. Store 3-Chloro-2-iodotoluene in amber glass containers. Exposure to light can liberate free iodine (turning the solid purple/brown), which poisons Palladium catalysts.
-
Stability: The molecule is stable at room temperature if kept dry. However, the C-I bond is weak; avoid strong Lewis acids unless intended to cleave the bond.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Rheinheimer, J., et al. (2008). "The Mode of Action of the Succinate Dehydrogenase Inhibitor Fungicides." Modern Crop Protection Compounds, Wiley-VCH. Link
-
Grossman, K. (1998). "Quinclorac belongs to a new class of auxin herbicides." Weed Science, 46(6), 707-716. Link
-
BenchChem. (2025). "Application Notes: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline." (Analogous reactivity patterns). Link
Sources
Applications of 3-Chloro-2-iodotoluene in Materials Science: A Technical Guide for Researchers
Introduction: The Strategic Advantage of 3-Chloro-2-iodotoluene in Polymer Synthesis
In the landscape of advanced materials, the precise construction of macromolecular architectures is paramount to achieving desired functionalities. 3-Chloro-2-iodotoluene emerges as a uniquely valuable monomer for the synthesis of novel polymers, particularly conjugated polymers with applications in organic electronics. Its utility is rooted in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition in palladium- or nickel-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This reactivity difference allows for selective and controlled polymerization, making 3-Chloro-2-iodotoluene a strategic building block for creating well-defined polymer chains with tailored properties. This guide provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale behind the experimental choices.
Core Application: Synthesis of Conjugated Polymers for Organic Electronics
Conjugated polymers are at the heart of next-generation electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic and optical properties of these materials are intrinsically linked to the structure and connectivity of the polymer backbone. 3-Chloro-2-iodotoluene serves as a key monomer for introducing 3-chloro-2-methylphenylene repeating units into a polymer chain, thereby influencing the material's solubility, morphology, and electronic energy levels.
Mechanism of Polymerization: Palladium-Catalyzed Cross-Coupling Reactions
The synthesis of conjugated polymers from 3-Chloro-2-iodotoluene is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille polymerizations. These methods are renowned for their functional group tolerance and their ability to form carbon-carbon bonds with high efficiency and selectivity.
The general principle involves the selective reaction at the C-I bond of 3-Chloro-2-iodotoluene with a co-monomer, typically a bifunctional organoboron (for Suzuki) or organotin (for Stille) compound. The C-Cl bond remains largely intact during the polymerization, offering a potential site for subsequent post-polymerization modification, although this is a less common application.
Detailed Application Note & Protocol: Synthesis of Poly(3-chloro-2-methylphenylene-alt-alkoxybenzene) via Suzuki Polycondensation
This section provides a detailed protocol for the synthesis of an alternating copolymer of 3-chloro-2-methylphenylene and an alkoxy-substituted phenylene unit. The alkoxy side chains are incorporated to enhance the solubility of the resulting conjugated polymer, a crucial factor for solution-based processing of organic electronic devices.
Scientific Rationale for Experimental Choices
-
Catalyst System: A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃, is the active catalyst. The choice of phosphine ligands, such as P(o-tol)₃ or SPhos, is critical. Bulky and electron-rich phosphine ligands facilitate the oxidative addition step and prevent catalyst decomposition, leading to higher molecular weight polymers.
-
Base: A base, typically an aqueous solution of sodium carbonate or potassium carbonate, is essential for the transmetalation step in the Suzuki coupling catalytic cycle. It activates the boronic acid derivative for efficient transfer of the organic group to the palladium center.
-
Solvent System: A two-phase solvent system, such as toluene/water or THF/water, is commonly employed. This allows for the dissolution of both the organic monomers and the inorganic base. Phase-transfer catalysts like Aliquat 336 can be added to improve the interaction between the two phases and accelerate the reaction rate.
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate and achieve high monomer conversion, which is necessary for obtaining high molecular weight polymers.
Experimental Protocol: Suzuki Polycondensation
Materials:
-
3-Chloro-2-iodotoluene (Monomer A)
-
1,4-Bis(dodecyloxy)-2,5-benzenediboronic acid pinacol ester (Monomer B)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Aliquat 336 (phase-transfer catalyst)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask, dissolve equimolar amounts of 3-Chloro-2-iodotoluene (Monomer A) and 1,4-Bis(dodecyloxy)-2,5-benzenediboronic acid pinacol ester (Monomer B) in anhydrous toluene.
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (8 mol%) in anhydrous toluene.
-
Reaction Setup: To the monomer solution, add a 2M aqueous solution of K₂CO₃ and a few drops of Aliquat 336.
-
Degassing: Degas the reaction mixture by bubbling with argon for 30 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Initiation: Inject the catalyst solution into the reaction mixture under an argon atmosphere.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under a positive pressure of argon. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the crude polymer and wash it sequentially with water, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. Further purification can be achieved by Soxhlet extraction with acetone and hexane.
-
Drying: Dry the purified polymer under vacuum at 40 °C for 24 hours. The final product should be a fibrous or powdery solid.
Characterization of the Resulting Polymer
The synthesized polymer, poly[(3-chloro-2-methylphenylene)-alt-(2,5-bis(dodecyloxy)-1,4-phenylene)], should be characterized to determine its molecular weight, structure, and optoelectronic properties.
-
Molecular Weight: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A high molecular weight and a low PDI are indicative of a successful polymerization.
-
Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the polymer repeating unit.
-
Optical Properties: UV-Visible absorption and photoluminescence (PL) spectroscopy are employed to investigate the electronic transitions and emissive properties of the polymer in solution and as a thin film. The absorption and emission maxima provide information about the polymer's bandgap and color of emission.
-
Electrochemical Properties: Cyclic Voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. These values are crucial for assessing the material's suitability for use in electronic devices and for predicting charge injection and transport properties.
| Property | Expected Range/Value | Characterization Technique |
| Number-Average Molecular Weight (Mn) | 10 - 50 kDa | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| UV-Vis Absorption (λmax) | 400 - 500 nm | UV-Vis Spectroscopy |
| Photoluminescence (λem) | 500 - 600 nm | PL Spectroscopy |
| HOMO Energy Level | -5.0 to -5.5 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.5 to -3.0 eV | Cyclic Voltammetry |
Visualizing the Synthesis and Structure-Property Relationship
Experimental Workflow
Caption: Suzuki polycondensation workflow.
Structure-Property Relationship
Caption: Structure-property-performance relationship.
Alternative Polymerization Method: Stille Polycondensation
Stille polycondensation offers an alternative route to synthesizing conjugated polymers using 3-Chloro-2-iodotoluene. This method involves the reaction with an organotin co-monomer, such as a distannyl derivative of an aromatic compound.
Key Considerations for Stille Polycondensation:
-
Catalyst: Similar palladium catalysts are used as in Suzuki polymerization.
-
Co-monomer: The organotin co-monomer needs to be of high purity.
-
Toxicity: Organotin compounds are toxic and require careful handling and disposal.
-
Reaction Conditions: Stille reactions are often performed in anhydrous, aprotic solvents like toluene or DMF at elevated temperatures. Additives such as copper(I) iodide can sometimes accelerate the reaction.
While Suzuki polymerization is often preferred due to the lower toxicity of boronic acid derivatives, Stille coupling can be advantageous for certain monomers and can exhibit high tolerance to a wide range of functional groups.
Conclusion and Future Outlook
3-Chloro-2-iodotoluene is a powerful and versatile monomer for the synthesis of advanced polymeric materials. Its unique halogen substitution pattern enables controlled polymerization through selective cross-coupling reactions, providing a pathway to well-defined conjugated polymers. The resulting materials hold significant promise for applications in organic electronics, where their tunable optical and electronic properties can be leveraged to create more efficient and stable devices. Future research may explore the derivatization of the pendant chloro group to introduce further functionality, expanding the scope of materials that can be accessed from this valuable building block.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Schlütter, A. D. (2001). The tenth anniversary of the Suzuki polycondensation (SPC). Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533–1556. [Link]
-
Yokozawa, T., & Yokoyama, A. (2009). Chain-Growth Condensation Polymerization for the Synthesis of Well-Defined Condensation Polymers and π-Conjugated Polymers. Chemical Reviews, 109(11), 5595–5619. [Link]
-
Brabec, C. J., Scherf, U., & Dyakonov, V. (Eds.). (2012). Organic Photovoltaics: Materials, Device Physics, and Manufacturing Technologies. John Wiley & Sons. [Link]
experimental setup for cross-coupling reactions involving haloarenes
Application Note: Experimental Setup & Optimization for Cross-Coupling of Haloarenes
Executive Summary
This guide details the operational frameworks for conducting reproducible cross-coupling reactions involving haloarenes. While the catalytic cycle is well-understood, experimental failure often stems from environmental factors—specifically oxygen ingress and improper catalyst activation. This protocol synthesizes field-proven techniques for inert atmosphere management, high-throughput screening (HTS), and metal residue mitigation, tailored for pharmaceutical applications where impurity profiles are critical.
The Substrate Landscape: Reactivity & Selection
The choice of haloarene dictates the catalyst system. Bond dissociation energies (BDE) govern the rate of Oxidative Addition , typically the turnover-limiting step for aryl chlorides.
| Haloarene (Ar-X) | BDE (kcal/mol) | Reactivity Profile | Recommended Catalyst Class |
| Aryl Iodide (Ar-I) | ~65 | High. Often requires no specialized ligands. | Simple Pd salts (e.g., Pd(OAc)₂, Pd(PPh₃)₄).[1] |
| Aryl Bromide (Ar-Br) | ~81 | Moderate. The standard "workhorse" substrate. | Phosphine-ligated Pd (e.g., Pd(dppf)Cl₂).[2] |
| Aryl Triflate (Ar-OTf) | ~88* | Moderate-High. Behaves similarly to bromides. | Broad compatibility.[3] |
| Aryl Chloride (Ar-Cl) | ~96 | Low. Requires electron-rich, bulky ligands. | Bulky Phosphines (Buchwald), NHC-Pd (PEPPSI).[4] |
> Note: Ar-OTf reactivity is modulated by the electronic nature of the arene but generally sits between Br and Cl.
Core Directive: The "Zero-Oxygen" Mandate
Palladium(0) species are rapidly oxidized to inactive Pd(II) oxides/peroxides in the presence of O₂. Furthermore, oxygen promotes homocoupling of boronic acids (Suzuki) and oxidation of phosphine ligands.
Solvent Degassing Protocols
Dissolved oxygen is the silent killer of catalytic cycles. Sparging is often insufficient for sensitive high-value couplings.[4]
| Method | Efficiency | Protocol Description | Best For |
| Freeze-Pump-Thaw | Gold Standard | Freeze solvent (LN₂), evacuate headspace, thaw under static vacuum. Repeat 3x. | Microscale reactions, kinetic studies, air-sensitive ligands. |
| Sonication + Vacuum | High | Sonicate solvent while pulling vacuum for 5-10 mins, backfill with Ar. | Routine synthesis (>50 mg scale). |
| Sparging | Moderate | Bubble Ar vigorously through solvent for >15 mins using a dispersion tube. | Robust substrates (Ar-I, Ar-Br) only. |
Expert Tip: Never trust a "Sure/Seal" bottle that has been punctured more than twice. For critical library synthesis, always degas immediately prior to use.
Mechanistic Visualization
Understanding the cycle is prerequisite to troubleshooting. The diagram below highlights the critical entry points for failure.
Figure 1: The Catalytic Cycle. Green indicates the active entry point; Red indicates the primary failure mode (oxidation/aggregation).
Experimental Protocols
Protocol A: Standard Schlenk Line Setup (Macroscale)
Applicable for: 50 mg – 10 g scale, Aryl Bromides/Iodides.
-
Vessel Prep: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the RBF with:
-
Haloarene (1.0 equiv)
-
Coupling Partner (e.g., Boronic acid, 1.2 – 1.5 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 – 3.0 equiv). Note: Grind inorganic bases to a fine powder to maximize surface area.[4]
-
Precatalyst: Add air-stable precatalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G4) last.
-
-
Evacuation: Seal the flask with a rubber septum. Cycle vacuum/Argon (3x) to remove adsorbed oxygen from the solids.
-
Solvent Addition: Syringe in pre-degassed solvent (Protocol 3.1) under positive Argon pressure.
-
Reaction: Heat to the designated temperature (typically 60–100°C).
-
Checkpoint: The solution should remain homogeneous or a suspension. Rapid formation of "Palladium Black" (precipitate) indicates catalyst decomposition.
-
Protocol B: High-Throughput Screening (HTS) in Glovebox
Applicable for: Reaction Optimization, Aryl Chlorides, Complex Libraries.
-
Plate Prep: Use a chemically resistant 96-well block (glass inserts or Teflon-coated).
-
Dosing:
-
Solids: Use a solid dispensing robot or pre-weighed "chem-beads" for catalyst/ligand distribution.
-
Liquids: Prepare stock solutions of substrates in the glovebox.
-
-
Catalyst Screening:
-
Row A-B: Pd(OAc)₂ + SPhos (Sterically demanding)
-
Row C-D: Pd₂dba₃ + XPhos (General purpose)
-
Row E-F: Pd-PEPPSI-IPr (Stubborn chlorides)
-
-
Execution: Seal plate with a Teflon/Silicone mat and metal clamp. Heat in a tumble-stirrer or heating block.
-
Analysis: Filter through a celite/silica plug directly into a receiver plate for UPLC-MS analysis.
Post-Reaction: Palladium Removal Strategies
For pharmaceutical intermediates, residual Pd must be <10 ppm (ICH Q3D).
| Method | Mechanism | Efficiency | Protocol |
| Silica Scavengers | Chelation (Thiol/Amine) | >95% Removal | Add functionalized silica (e.g., SiliaMetS® Thiol) to crude solution (50°C, 30 min), then filter. |
| Activated Carbon | Adsorption | Variable (60-90%) | Slurry crude with charcoal (10 wt%) in hot EtOH, filter hot through Celite. |
| Crystallization | Exclusion | High | Crystallize product; Pd remains in mother liquor (often requires scavenger pre-treatment). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Conversion | Catalyst poisoning or Oxidative Addition failure. | 1. Switch to a more electron-rich ligand (e.g., P(t-Bu)₃).2. Ensure "Zero-Oxygen" environment. |
| Homocoupling (Ar-Ar) | Oxygen ingress or excess oxidant. | 1.[4] Re-degas solvents.2. Reduce oxidant loading (if Cu-cocatalyzed). |
| Protodehalogenation (Ar-H) | Hydride source present (often from solvent). | 1. Avoid alcoholic solvents if possible.2. Use dry solvents (water can act as proton source). |
| Pd Black Precipitate | Ligand dissociation / Catalyst death. | 1. Increase Ligand:Pd ratio.2. Lower reaction temperature. |
References
-
Chemical Reviews. Palladium-Catalyzed Cross-Coupling Reactions: A General Guide. [Link]
-
Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-2-iodotoluene Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-2-iodotoluene. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from this versatile building block. The unique substitution pattern of 3-Chloro-2-iodotoluene often leads to specific impurity profiles in common cross-coupling reactions. This resource is designed to provide you with the expertise and practical protocols to overcome these purification hurdles.
I. Understanding the Chemistry: Common Reactions and Potential Impurities
3-Chloro-2-iodotoluene is a valuable reagent frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to introduce a substituted tolyl group into a target molecule. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective functionalization. However, this reactivity also gives rise to a predictable set of impurities that can complicate purification.
A. Suzuki-Miyaura Coupling
In a typical Suzuki-Miyaura reaction, 3-Chloro-2-iodotoluene is coupled with an organoboron compound in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura coupling of 3-Chloro-2-iodotoluene and potential byproducts.
B. Sonogashira Coupling
The Sonogashira reaction couples 3-Chloro-2-iodotoluene with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base.
Caption: Sonogashira coupling of 3-Chloro-2-iodotoluene and potential byproducts.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the purification of your reaction products.
FAQ 1: My crude reaction mixture shows multiple spots on TLC, and I'm unsure what they are. How can I identify the main impurities?
Answer:
A complex TLC profile is a common issue. Here’s a systematic approach to identify the major components:
1. Characterization of Potential Impurities:
It is crucial to understand the likely structure of the impurities to devise an effective purification strategy. The most common impurities are:
-
Homocoupled Dimer (2,2'-dichloro-3,3'-dimethylbiphenyl): This arises from the coupling of two molecules of 3-Chloro-2-iodotoluene. It will be significantly less polar than your desired product if your coupling partner is polar.
-
Unreacted 3-Chloro-2-iodotoluene: Incomplete reactions will leave residual starting material.
-
Protiodehalogenated Byproduct (3-Chlorotoluene): This can form if the organometallic intermediate is quenched by a proton source. This byproduct is volatile and may be removed during solvent evaporation.
-
Glaser Homocoupling Product (for Sonogashira reactions): The terminal alkyne can couple with itself to form a diyne.
-
Boronic Acid Homocoupling (for Suzuki reactions): Your organoboron reagent can also undergo homocoupling.
2. Preliminary Analysis by TLC:
-
Co-spotting: Spot your crude reaction mixture alongside your starting materials (3-Chloro-2-iodotoluene and the coupling partner) on the same TLC plate. This will help you identify any unreacted starting materials.
-
Staining: Use different visualization techniques. UV light will show UV-active compounds. Stains like potassium permanganate can help visualize non-UV active compounds, such as some aliphatic byproducts.
3. Spectroscopic Analysis of Crude Mixture:
-
¹H NMR: A crude ¹H NMR can be very informative. Look for the characteristic signals of your starting materials and product. The presence of multiple methyl singlets in the aromatic region could indicate a mixture of biphenyl compounds.
Table 1: Physical Properties of 3-Chloro-2-iodotoluene and a Potential Homocoupled Impurity
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Chloro-2-iodotoluene | 252.48 | 25-29 | 134-136 (at 20 mmHg) |
| 2,2'-Dichloro-3,3'-dimethylbiphenyl | ~251.14 | Not readily available | Not readily available |
Data for 3-Chloro-2-iodotoluene from Thermo Fisher Scientific.[1]
FAQ 2: I'm struggling to separate my desired biaryl product from the homocoupled dimer. What purification strategy do you recommend?
Answer:
Separating structurally similar compounds like a desired biaryl and its homocoupled dimer can be challenging. A multi-step approach is often necessary.
1. Recrystallization:
Recrystallization is a powerful technique for purifying solid products. The key is to find a suitable solvent or solvent system where the solubility of your desired product and the homocoupled dimer differ significantly with temperature.
Step-by-Step Recrystallization Protocol (General):
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., hexanes, ethanol, isopropanol, toluene, or mixtures like ethanol/water) at room temperature and at boiling.[2] An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (like residual palladium on carbon), perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Expert Tip: For biaryl compounds, a mixed solvent system like ethanol/water or toluene/hexanes can be effective.[2] Dissolve the crude material in the "good" solvent (e.g., hot ethanol or toluene) and then add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[3]
2. Column Chromatography:
If recrystallization is ineffective, column chromatography is the next logical step. The choice of stationary phase and eluent is critical.
Step-by-Step Column Chromatography Protocol (General):
-
TLC Optimization: First, determine the best eluent system using TLC. A good solvent system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from the homocoupled dimer. For aromatic compounds, mixtures of hexanes and ethyl acetate or dichloromethane are common.[4]
-
Column Packing: Pack a glass column with silica gel or alumina as the stationary phase.[4]
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Run the eluent through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: General workflow for the purification of cross-coupling products.
FAQ 3: My final product is contaminated with residual palladium catalyst. How can I remove it?
Answer:
Residual palladium can be problematic, especially in pharmaceutical applications. Here are several effective methods for its removal:
1. Filtration through Celite® or Silica Gel:
After the reaction is complete, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® or a short plug of silica gel.[5] The palladium catalyst will often adsorb to the stationary phase.
2. Liquid-Liquid Extraction with an Aqueous Wash:
-
An aqueous wash with a solution of a chelating agent can help remove palladium salts. A common method is to wash the organic layer with an aqueous solution of sodium sulfide or thiourea. Caution: These reagents are toxic and should be handled with care.
-
A simple aqueous wash with saturated ammonium chloride or brine can also help remove some palladium salts.
3. Treatment with Activated Carbon:
Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb residual palladium. The carbon is then removed by filtration.
Expert Tip: For Suzuki reactions using Pd/C, the catalyst can be easily removed by simple filtration after the reaction.[6]
FAQ 4: I'm having trouble interpreting the ¹H NMR spectrum of my purified product. What are the expected chemical shifts for the product and potential impurities?
Answer:
The ¹H NMR spectrum can be complex due to the presence of multiple aromatic protons. Here's a general guide to help with interpretation:
Expected Chemical Shifts:
-
Desired Biaryl Product: The aromatic protons will typically appear in the range of 7.0-7.8 ppm. The methyl group will be a singlet around 2.3-2.5 ppm. The exact chemical shifts will depend on the substitution pattern of the other aryl ring.
-
Homocoupled Dimer (2,2'-dichloro-3,3'-dimethylbiphenyl): Due to the symmetry of the molecule, you would expect a simpler aromatic region compared to your desired product (if the other aryl group is unsymmetrical). The methyl protons will likely be a single peak.
-
Unreacted 3-Chloro-2-iodotoluene: The aromatic protons will appear as a multiplet, and the methyl group as a singlet.
-
3-Chlorotoluene: This will have a distinct set of aromatic signals and a methyl singlet.
Table 2: Predicted ¹H NMR Chemical Shifts for Potential Compounds
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| 3-Chloro-2-iodotoluene | ~7.0-7.5 (multiplet) | ~2.4 (singlet) |
| 3,3'-Dimethylbiphenyl | ~7.1-7.4 (multiplet) | ~2.35 (singlet) |
| 2-Iodotoluene | ~6.8-7.8 (multiplet) | ~2.4 (singlet) |
Note: These are approximate values and can vary depending on the solvent and other substituents. Data for 3,3'-Dimethylbiphenyl from ChemicalBook.[2] Data for 2-Iodotoluene from ChemicalBook.
Expert Tip: To confirm your structure, consider running a ¹³C NMR and 2D NMR experiments like COSY and HMBC. These can provide valuable connectivity information to unambiguously assign your structure.
III. Conclusion
Purifying the products of reactions involving 3-Chloro-2-iodotoluene requires a systematic and informed approach. By understanding the potential side reactions and the nature of the resulting impurities, you can select the most effective purification strategy. This guide provides a foundation for troubleshooting common issues, but remember that each reaction is unique. Careful observation, methodical optimization of purification parameters, and thorough analytical characterization are the keys to success.
IV. References
-
CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents. (URL: )
-
8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: [Link])
-
CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google Patents. (URL: )
-
recrystallization-2.doc.pdf. (URL: [Link])
-
WO2000071551A2 - Purification of an organometallic compound by recrystallization - Google Patents. (URL: )
-
Column Chromatography - Organic Chemistry at CU Boulder. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (URL: [Link])
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])
-
Column chromatography - Columbia University. (URL: [Link])
-
Chemical/Laboratory Techniques: Column Chromatography - YouTube. (URL: [Link])
-
DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl] - Google Patents. (URL: )
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (URL: [Link])
-
2 - Supporting Information. (URL: [Link])
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (URL: [Link])
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. (URL: [Link])
-
3,3'-Dimethylbiphenyl - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Co-Eluting compounds in Column chromatography : r/Chempros - Reddit. (URL: [Link])
-
Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. (URL: [Link])
-
Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? - ResearchGate. (URL: [Link])
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (URL: [Link])
-
US7084287B2 - Method of removing palladium - Google Patents. (URL: )
-
Column Chromatography | MIT Digital Lab Techniques Manual - YouTube. (URL: [Link])
-
The C-13 NMR spectrum of 1-chloro-2-methylpropane - Doc Brown's Chemistry. (URL: [Link])
-
3,3'-Dimethylbiphenyl | C14H14 | CID 11931 - PubChem - NIH. (URL: [Link])
-
Column chromatography. (URL: [Link])
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (URL: [Link])
-
(PDF) 1-Chloro-2-methyl-3-nitrobenzene - ResearchGate. (URL: [Link])
-
Room-Temperature Aqueous Suzuki-Miyaura Cross-Coupling Reactions Catalyzed via a Recyclable Palladium@Halloysite Nanocomposite - PubMed. (URL: [Link])
-
2 - Supporting Information. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
3.3F: Mixed Solvents - Chemistry LibreTexts. (URL: [Link])
-
1-Iodo-2-chloro-3-methyl-benzene - R&D Chemicals. (URL: [Link])
Sources
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. 3,3'-Dimethylbiphenyl(612-75-9) 1H NMR spectrum [chemicalbook.com]
- 3. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
Technical Support Center: Site-Selective Suzuki Coupling of 3-Chloro-2-iodotoluene
[1]
Ticket Subject: Optimizing Catalyst Loading & Selectivity for Sterically Hindered Dihaloarenes Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]
Executive Summary: The Core Challenge
You are attempting to couple 3-Chloro-2-iodotoluene . This substrate presents a classic "Trojan Horse" problem in catalysis:
-
The Reactivity Gap: The C-I bond is significantly more reactive than the C-Cl bond (Bond Dissociation Energy: ~65 kcal/mol vs ~95 kcal/mol), theoretically allowing for perfect site selectivity.
-
The Steric Trap: The Iodine at position 2 is flanked by a Methyl group (C1) and a Chlorine (C3). This di-ortho substitution creates a "steric pocket" that significantly retards the rate of Oxidative Addition (OA) into the C-I bond.
The Optimization Paradox: To overcome the steric hindrance at the Iodine, you need a highly active catalyst.[1] However, if the catalyst is too active (or loaded too high), it will begin to activate the C-Cl bond, destroying your selectivity.[1]
Catalyst Loading & Selectivity Guide
Why "More" is Not "Better"
In standard Suzuki couplings, increasing catalyst loading (e.g., from 1 mol% to 5 mol%) simply speeds up the reaction.[1] For 3-Chloro-2-iodotoluene, high loading is dangerous.[1]
| Catalyst Loading | Kinetic Consequence | Selectivity Risk | Recommendation |
| High (>3 mol%) | Rapid consumption of starting material.[1] High concentration of active Pd(0) species. | High. Once the Iodine is consumed, the excess active Pd will attack the Chlorine site (over-coupling).[1] | Avoid unless substrate is extremely inexpensive.[1] |
| Standard (1-2 mol%) | Steady turnover. | Moderate. Requires careful monitoring of reaction time to stop before C-Cl activation. | Good starting point for screening.[1] |
| Optimized (<0.5 mol%) | Slower kinetics, requires high-turnover ligands.[1] | Low. The catalyst is the limiting reagent for activation; thermodynamic preference for I over Cl dominates. | Ideal for Scale-up. |
Mechanism of Selectivity Failure
The following diagram illustrates the kinetic pathways. You must keep the reaction in Path A and avoid Path B .
Figure 1: Kinetic competition between C-I and C-Cl activation.[1] Note that the desired product can re-enter the cycle if catalyst loading is too high.
Ligand Selection: The "Goldilocks" Zone
Because of the steric hindrance at the C2 position, standard Pd(PPh3)4 is often too bulky and labile, leading to catalyst decomposition (Pd black) before the reaction completes.[1]
Recommended Ligand Systems:
-
SPhos (Buchwald Ligand):
-
dppf (Bidentate):
-
Why: The large bite angle and bidentate nature prevent catalyst aggregation (death) but are less "aggressive" toward chlorides than SPhos.
-
Protocol:Pd(dppf)Cl2 .
-
-
Xantphos:
-
Why: Large bite angle favors Reductive Elimination (RE), which is crucial for crowded systems.[1]
-
Troubleshooting & FAQs
Q1: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.[1]
Diagnosis: Catalyst Deactivation (Pd Black formation).[1][5] Explanation: The oxidative addition into the hindered 2-I position is slow. If the Pd(0) rests too long without oxidizing, it aggregates into inactive metal.[1] Solution:
-
Do not just add more Pd.
-
Switch Ligand: Move to a bidentate ligand like dppf or Xantphos to stabilize the Pd(0) intermediate.
-
Check Solvent: Ensure your solvent is strictly degassed.[1] Oxygen kills low-loading reactions instantly.[1]
Q2: I am seeing 10-15% coupling at the Chlorine position.
Diagnosis: "Over-cooking."[1] Explanation: Your system has enough energy to cross the activation barrier for C-Cl bonds. Solution:
-
Lower Temperature: Drop from 80°C to 50-60°C. The rate of C-I coupling will drop, but C-Cl coupling will drop exponentially.[1]
-
Reduce Loading: Drop catalyst loading to 0.5 - 1.0 mol%.
-
Change Base: Switch from strong bases (Cs2CO3) to milder bases (K3PO4 or Na2CO3). Strong bases can promote hydrodehalogenation.[1]
Q3: How do I optimize this for scale-up (kg scale)?
Diagnosis: Cost vs. Yield optimization. Solution: Perform a Reaction Progress Kinetic Analysis (RPKA) .
-
Run the reaction at 1 mol%.
-
Plot conversion vs. time.[1]
-
If the rate is zero-order (linear) until the end, you have excess catalyst. Cut loading by 50%.
-
Repeat until the rate becomes first-order (dependent on substrate concentration). That is your minimum effective loading (typically ~0.1-0.3 mol% for this substrate).
Interactive Troubleshooting Flowchart
Use this logic tree to diagnose your specific experimental failure.
Figure 2: Decision matrix for optimizing reaction conditions.
Standardized Experimental Protocol
Objective: Selective coupling of Phenylboronic acid to 3-Chloro-2-iodotoluene.
Reagents:
-
Substrate: 3-Chloro-2-iodotoluene (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)[1]
-
Base: K2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)[1]
-
Solvent: Toluene/Water (4:1 ratio) or 1,4-Dioxane/Water (4:1)[1]
Procedure:
-
Charge Solids: Add substrate, boronic acid, base, and Pd catalyst to a reaction vial equipped with a stir bar.
-
Inertion: Seal the vial. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] Crucial: Oxygen promotes homocoupling and catalyst death.[1]
-
Solvent Addition: Add sparged (degassed) solvent via syringe through the septum.
-
Reaction: Heat to 60°C (internal temperature).
-
Note: Do not go to reflux (100°C+) immediately.[1] Start low to preserve the C-Cl bond.
-
-
Monitoring: Check HPLC/UPLC at 2 hours.
References
-
Miyaura, N., & Suzuki, A. (1995).[1][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][6] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]
-
Ananikov, V. P., et al. (2011).[1] Dynamic Nature of Heterogeneous and Homogeneous Catalysis in the Suzuki–Miyaura Reaction. Chemical Reviews, 111(3), 1596–1636.[1] Link[1]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
preventing side reactions in the synthesis of 3-Chloro-2-iodotoluene
Technical Support Center: Synthesis of 3-Chloro-2-iodotoluene
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Chloro-2-iodotoluene. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical halogenated intermediate. The synthesis, while straightforward in principle, is nuanced. Success hinges on understanding and controlling the reactivity of the aryl diazonium salt intermediate. This document provides in-depth troubleshooting guides and validated protocols to help you mitigate common side reactions and maximize both yield and purity.
The primary and most efficient route to 3-Chloro-2-iodotoluene involves a Sandmeyer-type reaction, starting with the diazotization of 3-Chloro-2-methylaniline. Our focus will be on mastering this two-step sequence.
Core Synthetic Pathway: Diazotization-Iodination
The conversion is achieved via two key transformations:
-
Diazotization: 3-Chloro-2-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form the corresponding aryl diazonium salt.
-
Iodo-dediazoniation: The diazonium salt is then treated with an iodide source, typically potassium iodide (KI), to replace the diazonium group with iodine, releasing nitrogen gas.
Caption: Core synthesis of 3-Chloro-2-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown or black and produced a tar-like substance upon adding the potassium iodide solution. What happened?
A: This is a classic sign of an uncontrolled decomposition reaction. The primary cause is almost always a temperature excursion during either the diazotization or the iodide addition step. Aryl diazonium salts are thermally unstable and can decompose explosively if not handled correctly.[1][2] A secondary cause could be the use of impure starting materials, which can catalyze decomposition.
Q2: The yield of my target compound is very low, and I've isolated unreacted 3-Chloro-2-methylaniline. What went wrong?
A: This points directly to incomplete diazotization. The most common reasons are:
-
Insufficient Acid: At least two equivalents of acid are mechanistically required, but 2.5-3.0 equivalents are recommended. One equivalent protonates the starting amine, and the rest catalyzes the formation of the essential nitrosonium ion (NO⁺) from sodium nitrite.[1]
-
Poor NaNO₂ Quality: Sodium nitrite can degrade over time. Use a freshly opened bottle or a reagent known to be of high purity.
-
Addition Rate: Adding the sodium nitrite solution too quickly can cause localized heating and decomposition of the nitrous acid before it can react.
Q3: My final product is contaminated with a significant amount of 3-chloro-2-cresol. How do I prevent this?
A: The formation of 3-chloro-2-cresol is a result of the diazonium salt reacting with water, the solvent. This is a well-known and competitive side reaction. It is highly temperature-dependent. Maintaining the reaction temperature strictly below 5 °C significantly disfavors this pathway.[3] Once the diazonium salt is formed, it should be used immediately in the next step.
Troubleshooting Guide: Side Reaction Pathways & Prevention
This section provides a deeper dive into the specific side reactions, their mechanistic origins, and detailed protocols for their prevention.
Problem: Diazonium Salt Instability and Decomposition
The stability of aryl diazonium salts is a paramount concern. Decomposition not only lowers the yield of the desired product but can also lead to the formation of difficult-to-remove impurities.[2]
-
Side Reaction 1: Phenol Formation. The diazonium cation is susceptible to nucleophilic attack by water, leading to the formation of a phenol and liberating nitrogen gas. This reaction is accelerated by heat.
-
Side Reaction 2: Radical Reactions. Uncatalyzed decomposition can sometimes proceed through a radical mechanism, leading to a complex mixture of byproducts, including potential de-halogenation or coupling products.
Sources
troubleshooting failed Grignard formation with 3-Chloro-2-iodotoluene
Product Support ID: GRIG-ARYL-003 Substrate: 3-Chloro-2-iodotoluene (CAS: Not typically listed as commodity, custom synthesis common) Severity: High (Sterically hindered / Chemoselectivity risks)
Triage & Diagnostics
Is your reaction failing? Use this diagnostic workflow to identify the root cause before attempting a restart.
Figure 1: Diagnostic logic tree for troubleshooting aryl Grignard formation.
The Core Problem: Why This Substrate Fails
Synthesizing a Grignard reagent from 3-chloro-2-iodotoluene is deceptively difficult due to the "Ortho Effect" and competing reactivities.
A. Steric Shielding (The Kinetic Barrier)
The iodine atom is located at position 2. It is flanked by:
In a standard direct insertion (Mg metal + Halide), the magnesium atom must physically approach the C-I bond on the surface of the metal lattice. The flanking groups create a steric "canyon" that blocks the bulky solvated magnesium species, preventing effective electron transfer.
B. The Wurtz Coupling Trap
Because the initiation is slow (due to sterics), chemists often heat the reaction to force it.
-
The Trap: High heat increases the rate of homocoupling (2 Ar-I + Mg → Ar-Ar + MgI₂) faster than it increases the rate of Grignard formation.
-
The Result: You obtain the dimer (3,3'-dichloro-2,2'-bitolyl) as a thick sludge, destroying your starting material.
The Solution: Magnesium-Halogen Exchange (Turbo Grignard)
Recommendation: Stop attempting direct insertion with Mg turnings.
Standard Protocol: Use the Knochel-Hauser Turbo Grignard method (
This method bypasses the kinetic barrier of the metal surface. Instead of trying to insert a solid metal into a shielded bond, you use a soluble, reactive Grignard reagent to exchange the iodine.
Mechanism of Action
The Lithium Chloride (LiCl) breaks up the polymeric aggregates of the Grignard reagent, creating a highly reactive monomeric species that can slip past the steric bulk of the methyl and chloro groups.
Figure 2: The Turbo Grignard exchange pathway bypasses surface passivation issues.
Protocol A: Mg-Halogen Exchange (Recommended)
Use this for >90% yield and high fidelity.
-
Preparation: Flame-dry a flask under Argon/Nitrogen.
-
Dissolution: Dissolve 3-chloro-2-iodotoluene (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Cooling: Cool the solution to -20°C .
-
Note: Do not cool to -78°C; the exchange is too slow. Do not run at RT; benzyne formation is a risk.
-
-
Exchange: Dropwise add
(1.1 equiv, typically 1.3M in THF) over 5 minutes. -
Incubation: Stir at -20°C for 30–60 minutes.
-
Monitoring: Quench an aliquot with water and check GC/LCMS. You should see 3-chlorotoluene (the protonated product) and NO starting material.
-
-
Reaction: Add your electrophile (aldehyde, ketone, etc.) directly to this solution at -20°C.
Protocol B: Direct Insertion (Legacy/High Risk)
Use only if Turbo Grignard is unavailable.
-
Activation: Place Mg turnings (1.2 equiv) in a flask. Dry stir vigorously under Ar for 30 mins to crush oxides.
-
Chemical Activation: Add THF just to cover Mg. Add 1-2 drops of DIBAL-H (1M in hexanes). This is superior to Iodine for removing the oxide layer on difficult substrates.
-
Initiation: Dissolve substrate in THF (1.0 M). Add 5% of this solution to the Mg. Heat to 60°C.
-
The Wait: If no color change (grey/brown) occurs within 10 mins, add a crystal of Iodine.
-
Addition: Once initiated (exotherm), dilute the remaining substrate solution with THF (to 0.2 M—Dilution is critical to stop Wurtz coupling ) and add slowly.
Comparative Data: Why Switch?
| Metric | Method A: Turbo Exchange ( | Method B: Direct Insertion (Mg Metal) |
| Temperature | -20°C (Controlled) | Reflux/60°C (Harsh) |
| Active Species | Monomeric Mg species | Surface-bound radical |
| Wurtz Dimer | < 2% | 15–40% (High Risk) |
| Functional Tolerance | High (Esters/Nitriles tolerated at low temp) | Low (Reacts with everything) |
| Success Rate | High (>95%) | Low (<40%) |
FAQ: Troubleshooting Specific Failures
Q: I see a white precipitate immediately upon adding the Turbo Grignard. Is it ruined?
A: No.
Q: Why did I get 3-chlorotoluene (protonated product) instead of my desired alcohol? A: This indicates the Grignard did form, but it was quenched by moisture before reacting with your electrophile.
-
Check: Is your electrophile wet?
-
Check: Did you dry your THF over molecular sieves?
-
Tip: Aryl Grignards with ortho-substituents are highly basic. Even trace moisture destroys them.
Q: Can I use standard Isopropylmagnesium Chloride (
References
-
Preparation of Turbo Grignard: Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2][4] Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Mechanism of LiCl Acceleration: Ziegler, D. S., Wei, B., & Knochel, P. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents.[5] Chemistry – A European Journal, 25(11), 2695–2703.
-
Wurtz Coupling Side Reactions: Adichemistry. (n.d.). Grignard Reagent Preparation & Side Reactions.[2][4][6][7][8][9][10][11][12]
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 3. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. adichemistry.com [adichemistry.com]
- 9. web.alfredstate.edu [web.alfredstate.edu]
- 10. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 11. reddit.com [reddit.com]
- 12. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
Technical Support Center: 3-Chloro-2-iodotoluene Reactivity Guide
Executive Technical Summary
The Substrate Challenge: 3-Chloro-2-iodotoluene presents a classic "Steric-Electronic Paradox."
-
Electronic: The C–I bond is weak and highly labile, theoretically allowing facile oxidative addition or lithium-halogen exchange.
-
Steric: The iodine is "sandwiched" between a methyl group (C1) and a chlorine atom (C3). This ortho-ortho' disubstitution creates significant steric hindrance.
The Failure Mode (Dehalogenation): When a catalyst or reagent struggles to access the hindered iodine, the reaction kinetics slow down. This opens a window for faster, lower-barrier side reactions—most notably hydrodehalogenation (replacement of I with H) or halogen scrambling (migration of the halogen).
This guide provides the protocols to bypass these kinetic traps.
Decision Matrix: Selecting the Right Pathway
Before starting, determine your reaction class. The strategy to avoid dehalogenation differs entirely between metal-halogen exchange (Li/Mg) and transition metal catalysis (Pd).
Figure 1: Strategic decision tree for 3-chloro-2-iodotoluene functionalization.
Module A: Metal-Halogen Exchange (Grignard/Lithium)
The Problem: Using n-BuLi often fails. The high reactivity of n-BuLi combined with the steric hindrance at the iodine position leads to benzylic deprotonation (on the methyl group) or halogen dance (scrambling of the I/Cl positions) rather than clean I-Li exchange.
The Solution: Use the Knochel-Hauser "Turbo Grignard" (
Protocol: Selective Magnesiation[1]
-
Preparation: Flame-dry a flask under Argon.
-
Dissolution: Dissolve 3-Chloro-2-iodotoluene (1.0 equiv) in anhydrous THF (0.5 M).
-
Exchange: Cool to -20°C . Add
-PrMgCl·LiCl (1.1 equiv, typically 1.3M in THF) dropwise.-
Note: Do not cool to -78°C; the exchange is too slow. Do not run at RT; benzylic metalation may compete.
-
-
Aging: Stir at -20°C to 0°C for 30–60 minutes.
-
QC Check: Quench a small aliquot with
and check NMR. >95% D-incorporation at the 2-position confirms the Grignard is formed.
-
-
Quench: Add your electrophile (aldehyde, ketone, etc.) at -20°C, then warm to RT.
Module B: Palladium-Catalyzed Cross-Coupling[1]
The Problem: Hydrodehalogenation .
In Pd-catalysis, if the oxidative addition is slow (due to sterics), or if the transmetalation is stalled, the Pd(II) intermediate looks for other pathways. If alcohols (MeOH, EtOH) or alkoxide bases (
The Solution:
-
Ligand: Use Buchwald Dialkylbiaryl Phosphines (SPhos or XPhos). These ligands create a "pocket" that forces the reaction forward and accelerates reductive elimination, leaving no time for side reactions.
-
Base: Switch to Inorganic Carbonates or Phosphates (
, ). Avoid alkoxides ( , ). -
Solvent: Use aprotic solvents (Toluene, THF). Avoid primary/secondary alcohols.
Protocol: Sterically Demanding Suzuki Coupling
Target: Coupling 3-chloro-2-iodotoluene with Phenylboronic acid.
| Component | Reagent | Role |
| Substrate | 3-Chloro-2-iodotoluene (1.0 eq) | Electrophile |
| Partner | Phenylboronic Acid (1.2 eq) | Nucleophile |
| Catalyst | Pre-catalyst | |
| Ligand | XPhos (4 mol%) | Critical: Facilitates coupling on hindered arenes. |
| Base | Anhydrous base (No hydride source). | |
| Solvent | Toluene / Water (10:1) | Biphasic system helps dissolve inorganic base. |
| Temp | 80°C - 100°C |
Step-by-Step:
-
Charge a reaction vial with the boronic acid,
, XPhos, and finely ground . -
Seal and purge with Argon (3x).
-
Add Toluene and Water (degassed).
-
Add 3-Chloro-2-iodotoluene last (via syringe).
-
Heat to 80°C vigorously.
-
Why? High concentration of active catalyst prevents the "induction period" where dehalogenation often happens.
-
Troubleshooting & FAQ
Q1: I see ~15% of the de-iodinated product (3-chlorotoluene) in my LCMS. Why? A: You likely have a "Hydride Source" in your system.
-
Check your solvent: Are you using Ethanol or Isopropanol? Switch to Toluene or DMF.
-
Check your base: Are you using Ethoxide or Methoxide? These undergo
-hydride elimination. Switch to or . -
Check water: While water is good for Suzuki, excessive water with certain catalysts can promote dehalogenation. Try strictly anhydrous conditions with
in Dioxane.
Q2: The reaction stalls at 50% conversion. Should I add more Iodine substrate? A: No. The catalyst has likely died (precipitated as Pd black) or the oxidative addition is too slow.
-
Fix: Do not add more substrate. Add a fresh "spike" of Catalyst + Ligand (in solution).
-
Better Fix: Switch to a pre-formed catalyst like XPhos-Pd-G2 or G3 . These initiate immediately and don't rely on in-situ mixing, which is often inefficient for hindered substrates.
Q3: Can I use standard Tetrakis (
Mechanism of Failure (Visualization)
Understanding how the hydrogen replaces the iodine is the key to preventing it.
Figure 2: The "Hydride Trap." Note how the presence of alkoxides creates a cycle that consumes your substrate and ejects de-iodinated trash.
References
-
The "Turbo Grignard" (Knochel-Hauser Base)
- Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
-
Ligand Effects on Dehalogenation (Buchwald)
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research.
-
Mechanism of Hydrodehalogenation
Sources
Technical Support Center: Scaling Up 3-Chloro-2-iodotoluene Production
Subject: Process Optimization, Safety Protocols, and Troubleshooting for 3-Chloro-2-iodotoluene Synthesis (CAS: 5100-98-1) To: Process Chemists, Scale-Up Engineers, and R&D Scientists From: Senior Application Scientist, Process Development Group[1]
Executive Summary & Core Logic
Scaling up the production of 3-Chloro-2-iodotoluene presents a classic process chemistry dilemma: balancing the thermodynamic instability of diazonium intermediates with the kinetic requirements of the Sandmeyer reaction.
While direct iodination of 3-chlorotoluene might seem attractive due to fewer steps, it is technically non-viable for this specific isomer. Direct electrophilic substitution is directed para to the chlorine or ortho/para to the methyl group, leading to a complex mixture of 4-iodo and 6-iodo isomers, with the sterically crowded 2-iodo position being disfavored [1, 2].[1]
Therefore, the Sandmeyer reaction starting from 2-amino-3-chlorotoluene (3-chloro-2-methylaniline) is the industry-standard route.[1] It guarantees regiochemical fidelity but introduces significant safety hazards regarding diazonium salt accumulation and exothermic nitrogen release.
Critical Process Parameters (CPP) & Data
Before initiating scale-up (>100g), review the physicochemical properties and stoichiometric baselines.
Table 1: Physical Properties & Safety Data
| Property | Value | Critical Note for Scale-Up |
| CAS Number | 5100-98-1 | Verify CoA of starting material (CAS 56961-30-9 for amine).[1] |
| Molecular Weight | 252.48 g/mol | High iodine mass contribution affects yield calculations. |
| Melting Point | 24°C | Product may be a supercooled liquid or low-melting solid; affects filtration.[1] |
| Boiling Point | 125°C @ 14 mmHg | Steam distillation is a viable purification method. |
| Diazonium Stability | < 5°C (in solution) | DANGER: Dry diazonium salts are shock-sensitive explosives.[1] Never isolate. |
Table 2: Optimized Reagent Stoichiometry (Per 1.0 eq Amine)
| Reagent | Equiv. | Role | Scale-Up Adjustment |
| NaNO₂ | 1.05 - 1.10 | Diazotization | Use 40% aq.[1] solution for precise dosing control. |
| Acid (HCl/H₂SO₄) | 2.5 - 3.0 | Protonation | Maintain pH < 1 to prevent triazene formation.[1] |
| KI (Potassium Iodide) | 1.2 - 1.5 | Iodination | Dissolve in min. water; add slowly to control N₂ evolution.[1] |
| Na₂S₂O₃ (Thiosulfate) | Wash | Quench | Essential to remove purple iodine color in workup. |
Synthesis Workflow & Safety Logic
The following diagram outlines the decision synthesis flow, highlighting critical safety checks (Stop/Go points) to prevent thermal runaway or explosion.
Caption: Workflow for Sandmeyer Iodination emphasizing the critical "Safety Zone" where diazonium accumulation must be managed.
Troubleshooting Guide (Q&A)
Category 1: Reaction Control (Upstream)
Q1: During diazotization, the temperature spiked above 10°C. Is the batch ruined?
-
Diagnosis: Diazonium salts of chlorotoluenes are relatively stable compared to other aromatics, but >10°C increases the risk of hydrolysis to phenols (3-chloro-2-methylphenol).[1]
-
Action: Immediately stop NaNO₂ addition. Add crushed ice directly to the reactor. Test a small aliquot: if it couples with β-naphthol to form a red dye, the diazonium is still active. If significant phenol has formed (oily separation), yield will be compromised.
-
Prevention: Use a jacketed reactor with a cryostat set to -10°C. Calibrate dosing pumps to ensure NaNO₂ addition does not exceed cooling capacity (adiabatic limit).
Q2: Why is there violent foaming upon adding Potassium Iodide (KI)?
-
Cause: The reaction of Iodide (I⁻) with Diazonium (Ar-N₂⁺) releases Nitrogen gas (N₂) rapidly. On a large scale, this can cause reactor overflow ("puking").
-
Protocol:
-
Do not add solid KI. Dissolve KI in water (saturated solution).
-
Add the KI solution sub-surface via a dip tube to prevent gas entrainment in the headspace.
-
Control addition rate based on off-gas flow meters, not just temperature.
-
Category 2: Purification & Isolation (Downstream)
Q3: The crude product is dark purple/black. How do I clean it?
-
Cause: Free iodine (I₂) is a byproduct of the redox mechanism in the Sandmeyer reaction.
-
Solution: Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite solution.
-
Visual Cue: The organic layer should shift from purple/black to pale yellow/orange.
-
Note: If the color returns upon standing, oxidation is continuing; perform a second wash.
-
Q4: Distillation is difficult because the product solidifies in the condenser. (MP ~24°C)
-
Issue: 3-Chloro-2-iodotoluene has a melting point near room temperature.
-
Fix:
-
Use warm water (30-35°C) in the condenser, not cold tap water.
-
Ensure the receiver flask is heated slightly or use a heat gun on the bridge if clogging occurs.
-
Alternative: If purity is high (>95%), consider melt crystallization instead of distillation. Cool the crude oil to 0°C to crystallize, then filter (centrifuge) rapidly.
-
Category 3: Impurity Profile
Q5: I see a peak at RRT 0.85 in HPLC. What is it?
-
Identification: Likely 3-chloro-2-methylphenol .[1]
-
Origin: Hydrolysis of the diazonium salt due to insufficient acid or high temperature (water attacking instead of iodide).
-
Removal: This phenol is acidic. Wash the organic layer with 1M NaOH (Caustic wash) before the thiosulfate wash. The phenol will move to the aqueous phase as the phenoxide.
Detailed Scale-Up Protocol (100g Basis)
Safety Warning: Perform in a fume hood. Diazonium salts are explosive if dried. Keep wet.
-
Acidification:
-
Charge 2-amino-3-chlorotoluene (141.5 g, 1.0 mol) and Water (300 mL) .
-
Add Conc. HCl (250 mL, ~3.0 eq) slowly. (Exothermic).
-
Cool mixture to -5°C to 0°C . A thick slurry of the amine-hydrochloride salt will form.[1] Stirring must be robust (overhead stirrer).
-
-
Diazotization:
-
Dissolve NaNO₂ (72.5 g, 1.05 mol) in Water (150 mL) .
-
Add NaNO₂ solution dropwise, maintaining internal temp < 5°C .
-
Endpoint: After addition, stir for 30 mins. Spot on Starch-Iodide paper . Immediate blue/black = excess HNO₂ (Good).
-
Quench: Add Urea (1-2 g) until Starch-Iodide test is negative (prevents side reactions during iodination).[1]
-
-
Iodination (The Sandmeyer Step):
-
Dissolve KI (200 g, 1.2 eq) in Water (300 mL) .
-
Add KI solution to the cold diazonium mixture slowly.[2]
-
Observation: Nitrogen gas evolution will begin, and a heavy oil (product) will separate.
-
Allow to warm to Room Temperature (20-25°C) over 2 hours.
-
Heat to 60°C for 1 hour to ensure complete decomposition of diazonium intermediates [3].
-
-
Workup:
-
Cool to RT. Extract with Dichloromethane (DCM) or Toluene (2 x 300 mL).
-
Wash 1: 10% Na₂S₂O₃ (removes Iodine).
-
Wash 2: 1M NaOH (removes Phenols).
-
Wash 3: Brine.
-
Dry over MgSO₄, filter, and concentrate.
-
-
Purification:
-
Distill under vacuum (approx. 125°C at 14 mmHg).
-
Yield Target: 70-80%.[1]
-
References
-
Regioselectivity of Halogenation: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] "Mild and regioselective iodination of electron-rich aromatics." Tetrahedron Letters, 43(29), 5047-5048. Link
-
Sandmeyer General Review: Beletskaya, I. P., et al. (2007).[4] "Catalytic Sandmeyer Bromination." Synthesis, 2007(16), 2534-2538. Link
-
Scale-Up Safety: Org. Process Res. Dev. (2004). "Scale-Up and Safety Evaluation of a Sandmeyer Reaction." Organic Process Research & Development, 8(6), 1059–1064.[5] Link
-
Physical Properties: ChemicalBook. (n.d.). "3-Chloro-2-iodotoluene Properties." Retrieved from ChemicalBook Database. Link
Sources
- 1. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Workup Procedures for Palladium-Catalyzed Reactions
Welcome to the Technical Support Center for palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical, yet often challenging, workup and purification stages of these powerful synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are indispensable tools in modern chemistry.[1][2][3][4] However, the success of these reactions hinges on the effective removal of the palladium catalyst and associated ligands from the final product.
Residual palladium is a major concern, particularly in the pharmaceutical industry, due to its potential toxicity and the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH).[5][6] The ICH Q3D guideline for elemental impurities typically requires palladium levels in Active Pharmaceutical Ingredients (APIs) to be below 10 ppm.[5] Furthermore, residual catalyst can interfere with downstream reactions and compromise the integrity of the final product.
This guide provides a structured, problem-solving approach to reaction workup, combining fundamental principles with field-proven protocols to help you achieve a clean, high-purity product.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the workup of palladium-catalyzed reactions.
Q1: Why is the complete removal of palladium from my product so critical? Complete removal of palladium is essential for three primary reasons:
-
Regulatory Compliance: For pharmaceutical applications, residual palladium levels are strictly regulated due to toxicity concerns. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of around 10 ppm in the final API.[5]
-
Product Integrity: Residual palladium can act as a catalyst in undesired side reactions, leading to product degradation over time and affecting its stability and shelf-life.
-
Catalytic Poisoning: If your product is an intermediate for a subsequent catalytic step, residual palladium can poison the catalyst used in the next reaction, leading to low or no conversion.[7]
Q2: What are the different forms of palladium I might need to remove? Palladium impurities can exist in several forms, and understanding which is present is key to choosing a removal strategy:
-
Homogeneous Palladium: Soluble Pd(0) and Pd(II) species complexed with ligands. These are common when using catalysts like Pd(PPh₃)₄ or Pd(OAc)₂.[2][8]
-
Heterogeneous Palladium: Insoluble palladium, such as Palladium on Carbon (Pd/C) or palladium black, which is an inactive, aggregated form of Pd(0) that can precipitate during the reaction.[7] While theoretically removable by simple filtration, fine particles can be challenging to separate.[9]
-
Colloidal Palladium: Nanoparticle-sized palladium clusters suspended in the reaction mixture. These are often too small to be removed by standard filtration methods.[9][10]
Q3: What are the main strategies for removing palladium? There are four primary strategies, often used in combination:
-
Adsorption/Scavenging: Using solid-supported materials that bind to palladium, which is then removed by filtration. This is the most common and often most effective method.[11][12][13]
-
Extraction: Using a liquid-liquid extraction to pull soluble palladium species into an aqueous phase, sometimes with the aid of a chelating agent.
-
Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor. However, in some cases, this can concentrate the metal within the crystal lattice.[6]
-
Filtration: A basic step for removing heterogeneous catalysts like Pd/C. Often performed using a pad of a filter aid like Celite to capture fine particles.[9][11]
Q4: What are "palladium scavengers" and how do they work? Palladium scavengers are materials with a high affinity for palladium that are used to selectively remove it from solution.[2][8] They typically consist of a solid support (like silica, polystyrene, or activated carbon) functionalized with groups that chelate or adsorb palladium.[5][11][14] The mechanism can be:
-
Chemisorption: The palladium binds to functional groups on the scavenger via covalent-like bonds. Thiol (sulfur-based) functional groups are particularly effective due to sulfur's high affinity for palladium.[11][12]
-
Physisorption: The palladium is physically adsorbed onto the surface of the material, such as the porous network of activated carbon.[11][15]
Q5: Besides palladium, what other byproducts do I need to remove? Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used in palladium catalysis. During the reaction, they are often oxidized to phosphine oxides, like triphenylphosphine oxide (TPPO).[16][17] Both the unreacted ligand and its oxide can be difficult to remove via standard chromatography due to their polarity and solubility.[18][19]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your workup.
Issue 1: Incomplete Removal of Palladium
Symptom: Your final product shows residual palladium content above the acceptable limit (>10 ppm) in elemental analysis (e.g., ICP-MS).
Possible Cause A: Incorrect Scavenger Selection
Causality: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the reaction solvent. Thiol-based scavengers, for example, are highly effective for the softer Pd(II) species, while other functionalities might be better suited for Pd(0).[10]
Solution:
-
Identify the Palladium Species: Consider the catalytic cycle of your reaction to predict the likely oxidation state of the residual palladium.
-
Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol-based, amine-based, TMT-based) on a small scale to identify the most effective one for your specific system.[11]
-
Consult Scavenger Selection Guides: Refer to the table below for guidance on choosing an appropriate scavenger.
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group(s) | Primary Target | Pros | Cons |
| Functionalized Silica | Thiol (-SH), Thiourea | Pd(II) | High selectivity, good solvent compatibility, stable.[11][12][14] | Higher cost than carbon. |
| Functionalized Polymer | Trimercaptotriazine (TMT) | Pd(0), Pd(II) | High capacity, effective for various Pd species.[11] | Can swell in certain solvents. |
| Activated Carbon | N/A (Porous Carbon) | Pd(0), Pd(II) | Low cost, effective for a broad range of species.[15][20] | Can cause product loss via non-specific adsorption.[5] |
Possible Cause B: Colloidal Palladium Formation
Causality: Palladium(0) species can aggregate into nanoparticles that are too small to be removed by standard filtration (e.g., 0.45 µm PTFE filter).[9][10]
Solution:
-
Adsorption: Treat the solution with activated carbon. Its high surface area is effective at adsorbing colloidal palladium.[10]
-
Filtration through Celite: A thick, well-packed pad of Celite can help trap some finer colloidal particles that might pass through standard filter paper.[9] Pre-wetting the Celite pad with the solvent can improve its effectiveness.[10]
-
Induce Aggregation: Sometimes, adding a co-solvent can cause the nanoparticles to aggregate (flocculate), making them easier to filter.
Workflow for Selecting a Palladium Removal Strategy
The following decision tree can guide you in selecting an appropriate workup and purification strategy.
Caption: Decision tree for selecting a palladium removal strategy.
Issue 2: Significant Product Loss During Workup
Symptom: You experience a low yield of your final product after the palladium removal step.
Possible Cause A: Non-specific Adsorption of Product onto Adsorbent
Causality: Highly porous materials like activated carbon, and to a lesser extent silica scavengers, have large surface areas that can adsorb your desired product in addition to the palladium, leading to significant yield loss.[5]
Solution:
-
Minimize Adsorbent Amount: Use the minimum amount of activated carbon or scavenger required for effective palladium removal. Start with a small amount (e.g., 5-10 wt% relative to the product) and increase only if necessary.
-
Thoroughly Wash the Adsorbent: After filtering off the adsorbent, wash the filter cake extensively with fresh solvent to recover as much of the adsorbed product as possible.[5]
-
Screen Different Adsorbents: If product loss remains high with activated carbon, switch to a more selective functionalized silica scavenger, which may have a lower affinity for your product.[11]
Issue 3: Difficulty Removing Phosphine Ligand Byproducts
Symptom: Your product is contaminated with triphenylphosphine (PPh₃) or triphenylphosphine oxide (TPPO), as seen in NMR or LCMS analysis.
Possible Cause A: High Solubility of Triphenylphosphine Oxide (TPPO)
Causality: TPPO is a common byproduct of reactions like the Mitsunobu and Wittig, and it is also formed from the oxidation of PPh₃ ligands in cross-coupling reactions.[17] Its polarity and high solubility in many organic solvents make it difficult to remove by standard chromatography or extraction.
Solution: Precipitation with Divalent Metal Salts A highly effective and scalable method for removing TPPO is to precipitate it as an insoluble metal complex.[17][18] Magnesium and calcium salts are particularly effective.[17][21]
Table 2: Recommended Conditions for TPPO Precipitation
| Metal Salt | Solvent(s) | Typical Efficiency | Reference |
| MgCl₂ | Toluene, Ethyl Acetate | >95% removal | [17] |
| CaBr₂ | THF, 2-MeTHF, MTBE | >98% removal | [17][18] |
This method is highly effective for removing TPPO from ethereal solvents where other methods often fail.[17]
Possible Cause B: Unreacted Triphenylphosphine (PPh₃)
Causality: If the reaction does not go to completion or excess ligand was used, residual PPh₃ will remain. While less polar than TPPO, it can still be challenging to separate from some products.
Solution: Precipitation with Copper(I) Chloride An expedient protocol involves the addition of copper(I) chloride (CuCl) to the crude reaction mixture.[16] PPh₃ readily coordinates to CuCl, forming an insoluble complex that can be easily removed by filtration.[16] This method is inexpensive and works across a range of solvents like CH₂Cl₂ and THF.[16]
Experimental Protocols
Protocol 1: General Palladium Scavenging using Functionalized Silica
This protocol provides a general workflow for using a solid-supported scavenger.
-
Reaction Completion: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature.
-
Quantify Palladium: If possible, determine the concentration of residual palladium in your crude product solution using a technique like ICP-MS.[5] If this is not feasible, estimate the amount based on the initial catalyst loading.
-
Dissolution: If the product is not already in solution, dissolve the crude material in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).
-
Scavenging: Add the selected functionalized silica scavenger (e.g., SiliaMetS Thiol, 4-8 molar equivalents relative to the estimated palladium content) to the solution.[22]
-
Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined experimentally.[5]
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger.
-
Washing: Thoroughly wash the filter cake with fresh solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze the purified product for residual palladium.
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) using CaBr₂
This protocol is particularly useful for reactions conducted in ethereal solvents.[17][18]
-
Solvent Adjustment: Ensure the crude reaction mixture is in a suitable solvent such as THF or 2-MeTHF.
-
Addition of Salt: Add anhydrous calcium bromide (CaBr₂) (typically 1.0-1.5 equivalents relative to TPPO) to the stirred solution at room temperature.
-
Precipitation: A white precipitate of the CaBr₂-TPPO complex should form. Stir for 1-4 hours to ensure complete precipitation.
-
Filtration: Filter the mixture to remove the insoluble complex.
-
Washing: Wash the filter cake with a small amount of fresh solvent.
-
Workup: The filtrate, now free of TPPO, can be subjected to a standard aqueous workup or concentrated directly.
General Workup Workflow
The following diagram illustrates the key stages in a comprehensive workup procedure for a palladium-catalyzed reaction.
Caption: A generalized workflow for reaction workup and purification.
By employing a systematic and informed approach, the challenges associated with the workup of palladium-catalyzed reactions can be effectively overcome, leading to the successful isolation of high-purity materials critical for research and development.
References
-
Gagnon, A., & Du, X. (2005). Scavenging and Reclaiming Phosphines Associated with Group 10 Metal-Mediated Couplings. Organic Letters, 7(21), 4661–4664. [Link]
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]
-
DeLaney, E., & Richardson, P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Activated Carbon Business Division. [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
-
Wang, J., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed, 380, 134704. [Link]
-
Welch, C. J., et al. (2005). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development, 9(2), 198–205. [Link]
-
Phillips, S. (2010). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Johnson Matthey Technology Review, 54(1), 17-21. [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division. [Link]
-
Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406-413. [Link]
-
Request PDF. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
Amajjaour, H., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(6), 1793–1803. [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
-
SiliCycle. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]
-
Sarioğlan, Ş. (2013). oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review, 57(4), 289-296. [Link]
-
ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. [Link]
-
ACS Figshare. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. [Link]
-
YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Reddit. (2025). Your trick to remove residual palladium : r/Chempros. [Link]
-
Singh, B., et al. (2019). Heck Reaction—State of the Art. MDPI. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Sharma, S., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Hill, N. J., et al. (2016). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 93(10), 1794–1797. [Link]
-
ResearchGate. (2025). An Operationally Simple Aqueous Suzuki-Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4465–4470. [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spinchem.com [spinchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Sci-Hub. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients / Organic Process Research & Development, 2007 [sci-hub.box]
- 15. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scientificupdate.com [scientificupdate.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 21. acs.figshare.com [acs.figshare.com]
- 22. m.youtube.com [m.youtube.com]
identifying reaction byproducts of 3-Chloro-2-iodotoluene via GC-MS
Ticket ID: #GCMS-5100-98-1 Subject: Anomalous Fragmentation & Impurity Profiling of 3-Chloro-2-iodotoluene Assigned Specialist: Senior Application Scientist, Halogenated Aromatics Unit
Executive Summary
You are likely encountering difficulties identifying 3-Chloro-2-iodotoluene (MW 252.48) due to its thermal instability and complex isotopic signature. This guide addresses three critical failure modes reported by researchers working with mixed-halogen aryl systems:
-
The "Missing Iodine" Phenomenon: Thermal degradation in the injector port leading to false identification of 3-chlorotoluene.
-
Isotopic Confusion: Misinterpreting the
Cl/ Cl and I interaction. -
Regioisomer Co-elution: Distinguishing the target from 4-chloro-2-iodotoluene byproducts.
Module 1: The Golden Standard Protocol
Use this baseline methodology to validate your system before troubleshooting.
Rationale: Aryl iodides possess a weak C–I bond (
| Parameter | Recommended Setting | Technical Justification |
| Column | Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm) | Low-bleed arylene phase reduces background; standard polarity separates isomers based on boiling point. |
| Inlet Mode | Split (10:1 to 50:1) | High flow sweeps the labile analyte onto the column quickly, reducing residence time in the hot liner. |
| Inlet Temp | 200°C - 220°C (MAX) | CRITICAL: Standard 250°C+ inlets cause rapid deiodination. Keep as cool as possible without compromising vaporization. |
| Liner | Ultra-Inert, Wool-Free | Glass wool provides surface area for catalytic dehalogenation. Use a baffled, deactivated liner. |
| Oven Program | 60°C (1 min) | Fast ramp minimizes thermal stress. Target elutes |
| MS Source | 230°C | Standard source temp is sufficient; avoid excessive source heating to preserve molecular ion. |
Module 2: Troubleshooting & Failure Analysis
Issue 1: The "Ghost" Peak (Deiodination)
Symptom: You observe a significant peak at m/z 126 with a chlorine pattern, but the molecular ion (m/z 252) is weak or absent. Diagnosis: Your injector is acting as a reactor. The C–I bond is breaking before separation, converting your target into 3-chlorotoluene .
The Mechanism: The high thermal energy in the injector causes homolytic cleavage of the Iodine. The resulting radical abstracts a hydrogen from the solvent or septum bleed.
Figure 1: Thermal artifact generation in GC-MS injectors. High temperatures convert the target analyte into a deiodinated byproduct.[1]
Corrective Action:
-
Lower Inlet Temp: Drop to 200°C.
-
Check Liner: If the liner is dirty (brown ring), metal salts will catalyze this reaction. Replace with a fresh Ultra-Inert liner.
-
Dilution: Dilute the sample to ensure the split flow is effective.
Issue 2: Isotopic Pattern Misinterpretation
Symptom: The mass spectrum looks "messy" or doesn't match a standard library search perfectly. Diagnosis: You are looking at a mixed halogen system.[2]
-
Chlorine: Natural abundance is
75% Cl and 25% Cl (3:1 ratio). -
Iodine: Monoisotopic (
I).[3]
Interpretation Guide:
-
Molecular Ion Cluster (
):-
m/z 252: Contains
Cl + I (Relative Abundance: 100%) -
m/z 254: Contains
Cl + I (Relative Abundance: 33%) -
Note: If you see m/z 253, it is the
C isotope of the 252 peak.
-
-
Primary Fragment (Loss of I):
-
m/z 125:
(Base Peak candidate) -
m/z 127:
(approx 1/3 height of 125) -
Diagnostic: The transition from 252
125 is a loss of 127 Da (Iodine), which is the "smoking gun" for aryl iodides.
-
Module 3: Advanced Impurity Profiling
In Suzuki or Sonogashira coupling workflows, specific byproducts are common. Use this logic tree to identify them.
Figure 2: Decision tree for identifying common reaction byproducts based on molecular ion mass.
Module 4: Frequently Asked Questions (FAQ)
Q: Why does my 3-chloro-2-iodotoluene peak tail significantly? A: Aryl iodides are "active" compounds. Tailing usually indicates activity in the column or liner.
-
Fix: Trim 10-20cm from the front of the column (guard column recommended). Ensure your liner is deactivated. If using a polar column (like PEG/Wax), switch to a non-polar phase (5% phenyl) as iodine interacts strongly with polar phases.
Q: Can I use a PTV (Programmed Temperature Vaporizer) inlet? A: Yes, this is the superior method.
-
Protocol: Inject at a cool temperature (e.g., 40°C), then ramp the inlet rapidly to 250°C after the sample is on the column. This "cold injection" prevents the thermal shock that causes deiodination.
Q: I see a peak at m/z 254 that is larger than m/z 252. Is this possible?
A: chemically, no. The natural abundance of
-
Troubleshooting: If 254 > 252, you likely have a co-eluting impurity or matrix interference overlapping with the 254 ion. Alternatively, verify your MS tuning; incorrect mass axis calibration can skew isotope ratios.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Toluene, 3-chloro-2-iodo-. NIST Chemistry WebBook, SRD 69.[4] [Link]
-
Agilent Technologies. (2020). Analysis of Hazardous Chemicals: GC/TQ Method Development. Application Note 5994-1629EN. [Link]
-
Tsochatzis, E., et al. (2021).[5] Thermal degradation of metabolites in GC injectors. Aarhus University Research Output. [Link]
Sources
Validation & Comparative
Analytical Guide: Mass Spectrometry Interpretation of 3-Chloro-2-iodotoluene
Executive Summary
3-Chloro-2-iodotoluene (CAS: 5100-98-1) presents a distinct analytical profile governed by the competing bond dissociation energies of its halogen substituents. This guide provides a technical framework for interpreting its Electron Ionization (EI) mass spectrum, specifically addressing the challenge of distinguishing it from positional isomers (e.g., 4-chloro-2-iodotoluene).
While the mass spectrum provides definitive structural class identification (halo-toluene), chromatographic retention time remains the critical orthogonal variable for specific isomer assignment. This guide synthesizes theoretical fragmentation physics with practical identification protocols.
Part 1: Theoretical Framework & Isotope Physics
Molecular Ion & Isotope Signature
The molecular weight of 3-Chloro-2-iodotoluene is 252.48 g/mol . The mass spectrum is dominated by the interplay between the monoisotopic Iodine and the isotopic cluster of Chlorine.
-
Nominal Mass (M+): 252 m/z (based on
Cl and I). -
Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio between the M+ (252) and M+2 (254) peaks.
-
Iodine Contribution: Iodine (
I) is monoisotopic. It adds significant mass (126.9) but does not create an isotope cluster (unlike Bromine).
Fragmentation Kinetics (The "Weakest Link" Rule)
Fragmentation is driven by Bond Dissociation Energy (BDE). In aromatic systems, the Carbon-Halogen bond strength follows the order: C-F > C-Cl > C-Br > C-I .
| Bond Type | Approx.[1][2][3][4] BDE (kcal/mol) | Implications for MS |
| Ar-Cl | ~96 | Stable. Retained in initial fragments. |
| Ar-I | ~65 | Labile. The C-I bond is the "fuse" that breaks first. |
| Ar-CH₃ | ~100 | Stable. Methyl loss is secondary to Iodine loss. |
Mechanistic Insight: Upon electron impact (70 eV), the molecular ion [M]+• almost exclusively ejects the Iodine radical (I•) first. It is statistically improbable for the Chlorine atom to leave before the Iodine atom.
Part 2: Comparative Analysis (Isomer Differentiation)
A common pitfall in drug development is misidentifying 3-chloro-2-iodotoluene as one of its isomers (e.g., 4-chloro-2-iodotoluene or 2-chloro-4-iodotoluene).
Spectral Similarity
All chloro-iodotoluene isomers share:
-
Identical Molecular Ion (252/254).
-
Identical Base Peak (m/z 125, [M-I]+).
-
Identical Secondary Fragmentation (m/z 89, Tropylium derivative).
The "Ortho Effect" Nuance
While spectra are similar, the 3-chloro-2-iodo substitution pattern places the halogens in an ortho/vicinal relationship.
-
Ortho Effect: Steric crowding between the large Iodine and Chlorine atoms weakens the bonds further compared to para isomers.
-
Diagnostic Indicator: In carefully calibrated instruments, the ratio of the molecular ion (M+) to the base peak ([M-I]+) may be lower for the 3,2-isomer than the 4,2-isomer, as the 3,2-isomer is less stable and fragments more completely. However, this is instrument-dependent.
Definitive Identification Strategy
Do not rely solely on MS for isomer confirmation.
-
Primary ID: Mass Spectrum (confirms formula and functional groups).
-
Secondary ID: Retention Time (RT). The 3-chloro-2-iodotoluene isomer generally elutes later than non-ortho crowded isomers on non-polar columns (e.g., DB-5MS) due to dipole moment variations, though standards must be run for confirmation.
Part 3: Data Interpretation Workflow
The Fragmentation Pathway
The following diagram illustrates the decay logic. The path is linear due to the weakness of the C-I bond.
Figure 1: Mechanistic fragmentation pathway of 3-Chloro-2-iodotoluene under 70eV Electron Ionization.
Spectral Peak Table
| m/z (Mass-to-Charge) | Relative Intensity | Ion Identity | Structural Significance |
| 252 | ~30-50% | Molecular Ion. Confirms MW. | |
| 254 | ~10-15% | Isotope Peak. Confirms presence of 1 Chlorine. | |
| 127 | Variable | Iodine cation (sometimes seen, usually I leaves as radical). | |
| 125 | 100% (Base) | Base Peak. Loss of Iodine. Retains Chlorine pattern.[1] | |
| 127 | ~33% (of 125) | Isotope partner to the base peak. | |
| 89/90 | High | Tropylium. Loss of both halogens. Characteristic of toluene backbone. |
Part 4: Experimental Protocol (GC-MS)
To ensure reproducible data for regulatory or research filing, follow this self-validating protocol.
Sample Preparation
-
Solvent: Dissolve 1 mg of 3-Chloro-2-iodotoluene in 1 mL of Dichloromethane (DCM) or Hexane . Avoid methanol (potential reactivity/solubility issues).
-
Concentration: Target 100 ppm. High concentrations cause detector saturation, distorting the 252/254 isotope ratio.
Instrument Parameters (Agilent/Thermo Standard)
-
Inlet: Split mode (20:1), 250°C.
-
Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS).
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 3 min.
-
-
MS Source: 230°C, 70 eV EI.
-
Scan Range: 40–350 m/z.
Validation Logic (Decision Tree)
Figure 2: Logical decision tree for validating analytical results.
References
-
NIST Mass Spectrometry Data Center. Toluene, 3-chloro-2-iodo- Mass Spectrum.[5][6] NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]
- Luo, Y.R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sources
A Comparative Guide to the Spectroscopic Analysis of 3-Chloro-2-iodotoluene
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity and progress. This guide provides an in-depth analysis of the infrared (IR) spectrum of 3-Chloro-2-iodotoluene, a halogenated aromatic compound with potential applications in organic synthesis. Beyond a mere peak assignment, this document offers a comparative perspective, weighing the insights gleaned from IR spectroscopy against those from other powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Role of Infrared Spectroscopy in Structural Elucidation
Infrared spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it an invaluable tool for identifying the presence of these groups within a molecule. For a molecule like 3-Chloro-2-iodotoluene, IR spectroscopy can confirm the presence of the aromatic ring, the methyl group, and the carbon-halogen bonds.
The analysis of an IR spectrum is a process of correlating the observed absorption bands (peaks) with known vibrational frequencies of different functional groups. This is guided by established correlation charts and a deep understanding of how the molecular environment influences these frequencies.
Experimental Protocol: Acquiring the IR Spectrum
A high-quality IR spectrum is paramount for accurate analysis. The following outlines a standard procedure for obtaining the gas-phase IR spectrum of a solid sample like 3-Chloro-2-iodotoluene using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of solid 3-Chloro-2-iodotoluene is placed in a gas cell with IR-transparent windows (e.g., KBr or NaCl).
-
Evacuation and Heating: The cell is gently heated under vacuum to sublime the sample, creating a low-pressure vapor. This minimizes intermolecular interactions that can broaden spectral peaks.
-
Background Spectrum: A background spectrum of the empty, heated gas cell is recorded. This is crucial to subtract the spectral contributions of atmospheric gases (like CO₂ and water vapor) and the cell itself.
-
Sample Spectrum: The IR beam is passed through the gas cell containing the sample vapor, and the resulting interferogram is recorded.
-
Fourier Transform: The interferogram is mathematically converted into a frequency-domain spectrum (transmittance vs. wavenumber) using a Fourier transform.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Figure 1: A generalized workflow for obtaining the gas-phase FTIR spectrum of a solid sample.
Assigning the Peaks in the IR Spectrum of 3-Chloro-2-iodotoluene
The experimental gas-phase IR spectrum of 3-Chloro-2-iodotoluene, available from the National Institute of Standards and Technology (NIST) database, provides the basis for our analysis.[1] The key absorption bands are assigned below, with reference to established correlation tables and spectral data of similar compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Supporting Evidence |
| ~3080 - 3020 | Weak-Medium | Aromatic C-H Stretch | The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations in sp²-hybridized carbons, such as those in aromatic rings.[2][3] |
| ~2960 - 2850 | Weak-Medium | Methyl C-H Stretch | These peaks correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group.[2] |
| ~1570, ~1460, ~1420 | Medium-Strong | Aromatic C=C In-Ring Stretch | Aromatic compounds typically show a series of sharp bands in this region due to the stretching of the carbon-carbon bonds within the benzene ring.[2][3] |
| ~1440 | Medium | Asymmetric CH₃ Bend | This absorption is characteristic of the asymmetric bending (scissoring) vibration of a methyl group. |
| ~1380 | Weak | Symmetric CH₃ Bend | The symmetric bending (umbrella) mode of a methyl group typically appears in this region. |
| ~1030 | Strong | C-Cl Stretch | The stretching vibration of the C-Cl bond in aromatic compounds typically appears in the 1100-1000 cm⁻¹ region. The high intensity is due to the large change in dipole moment during this vibration. |
| ~770 | Strong | C-H Out-of-Plane Bend | This strong absorption is highly diagnostic of the substitution pattern on the benzene ring. For 1,2,3-trisubstituted benzenes, a strong band is expected in the 780-760 cm⁻¹ range. |
| Below 600 | Medium-Strong | C-I Stretch | The C-I stretching vibration is expected at low frequencies, typically below 600 cm⁻¹, due to the large mass of the iodine atom. |
A Comparative Analysis with Other Spectroscopic Techniques
While IR spectroscopy is excellent for identifying functional groups, it often falls short in providing a complete structural picture. For a definitive elucidation of 3-Chloro-2-iodotoluene, a multi-technique approach is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
¹H NMR Spectroscopy:
-
Predicted Chemical Shifts: Due to the lack of readily available experimental spectra for 3-Chloro-2-iodotoluene, predictive models are employed. The three aromatic protons are expected to appear as distinct multiplets in the range of 7.0-7.8 ppm. The methyl protons would likely appear as a singlet around 2.4-2.6 ppm. The exact shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms.
-
Comparison with Isomers: Experimental data for related isomers like 2-iodotoluene and 3-chlorotoluene show aromatic protons in the 6.8-7.8 ppm range and methyl protons around 2.4 ppm. This provides a reasonable estimation for the expected spectrum of 3-Chloro-2-iodotoluene.
¹³C NMR Spectroscopy:
-
Predicted Chemical Shifts: The seven carbon atoms of 3-Chloro-2-iodotoluene will each give a distinct signal in the ¹³C NMR spectrum. The aromatic carbons are expected in the 120-145 ppm region. The carbon bearing the iodine atom (C2) will be significantly shifted upfield due to the "heavy atom effect," likely appearing around 90-100 ppm. The carbon attached to the chlorine (C3) will be downfield, and the methyl carbon will be in the aliphatic region, around 20-25 ppm.
-
Complementary Information: ¹³C NMR provides a direct count of the number of non-equivalent carbon atoms, which is invaluable for confirming the molecular formula and symmetry.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Electron Ionization Mass Spectrum (EI-MS):
The mass spectrum of 3-Chloro-2-iodotoluene from the NIST database shows a prominent molecular ion peak ([M]⁺) at m/z 252, which corresponds to the molecular weight of the compound.[4] The isotopic pattern of the molecular ion peak would show a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, confirming the presence of one chlorine atom.
Key Fragmentation Pathways:
-
Loss of Iodine: A major fragmentation pathway is the loss of an iodine radical (•I), leading to a significant peak at m/z 125 (M - 127). This fragment corresponds to the chlorotoluene cation.
-
Loss of Chlorine: The loss of a chlorine radical (•Cl) would result in a peak at m/z 217 (M - 35).
-
Loss of Methyl Group: Fragmentation can also involve the loss of a methyl radical (•CH₃) from the molecular ion, giving a peak at m/z 237.
-
Tropylium Ion Formation: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, which would be expected after the loss of both halogens.
Figure 2: Proposed major fragmentation pathways for 3-Chloro-2-iodotoluene in EI-MS.
Conclusion: A Synergistic Approach to Structural Confirmation
This guide demonstrates that while IR spectroscopy provides a rapid and valuable fingerprint of the functional groups present in 3-Chloro-2-iodotoluene, a comprehensive and unambiguous structural elucidation relies on a synergistic approach. The detailed connectivity and electronic environment information from ¹H and ¹³C NMR, combined with the molecular weight and fragmentation data from mass spectrometry, provides a self-validating system for confirming the identity of the molecule.
For researchers in drug development and organic synthesis, the ability to interpret and integrate data from these complementary techniques is paramount. This multi-faceted analytical workflow ensures the scientific rigor required for advancing research and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST. (n.d.). 3-Chloro-2-iodotoluene. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Toluene, 3-chloro-2-iodo-. In NIST Chemistry WebBook. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Navigating Selective Synthesis: A Reactivity Comparison of 3-Chloro-2-iodotoluene and 3-bromo-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic functionalization of aromatic scaffolds is paramount. Dihalogenated toluenes, such as 3-chloro-2-iodotoluene and 3-bromo-2-iodotoluene, serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecules. The distinct reactivity of the different halogen substituents allows for selective, sequential modifications, a crucial aspect in the efficient synthesis of pharmaceutical intermediates and other high-value chemical entities. This guide provides an in-depth comparison of the reactivity of 3-chloro-2-iodotoluene and 3-bromo-2-iodotoluene in key synthetic transformations, supported by established chemical principles and experimental insights.
The Fundamental Principle: Halogen Reactivity in Cross-Coupling Reactions
The selective functionalization of dihaloarenes is primarily governed by the inherent differences in the bond strength and reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the first crucial step is the oxidative addition of the palladium(0) catalyst to the C-X bond. The rate of this step generally follows the trend of decreasing bond dissociation energy: C-I < C-Br < C-Cl.[1][2] This principle dictates that the iodo-substituent is significantly more reactive than the bromo- and chloro-substituents, providing a reliable handle for chemoselective reactions.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, elegantly demonstrates the reactivity difference between the halogens on our target molecules.[2][3] When reacting 3-chloro-2-iodotoluene or 3-bromo-2-iodotoluene with a boronic acid, the reaction will preferentially occur at the C-I bond.
Expected Reactivity and Selectivity:
-
3-Chloro-2-iodotoluene: Due to the significant difference in reactivity between iodine and chlorine, Suzuki-Miyaura coupling will almost exclusively occur at the C-I bond, leaving the C-Cl bond intact for subsequent transformations. This high degree of selectivity allows for a stepwise functionalization strategy.
-
3-bromo-2-iodotoluene: While the C-I bond is still the more reactive site, the difference in reactivity between iodine and bromine is less pronounced than that between iodine and chlorine.[1] Under forcing conditions (e.g., higher temperatures, longer reaction times, or highly active catalyst systems), a second coupling at the C-Br bond might be observed. However, with careful control of reaction parameters, selective mono-arylation at the iodine position is readily achievable.
Comparative Data for Suzuki-Miyaura Coupling (Illustrative)
| Substrate | Coupling Partner | Catalyst System | Conditions | Major Product | Yield | Reference (Analogue) |
| 4-Bromo-1-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, 80°C, 2h | 4-Bromo-1,1'-biphenyl | >95% | General Knowledge |
| 4-Chloro-1-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, 80°C, 2h | 4-Chloro-1,1'-biphenyl | >98% | General Knowledge |
| 4-Bromochlorobenzene | Phenylboronic acid | Pd(OAc)₂ | EtOH/H₂O, RT, 25 min | 4-Chloro-1,1'-biphenyl | 64% | [4] |
Note: This table is illustrative and based on the reactivity of analogous compounds due to the scarcity of direct comparative data for the target molecules.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 3-Bromo-2-iodotoluene
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-2-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Add degassed toluene (5 mL) and a 2 M aqueous solution of sodium carbonate (2.0 mL).
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-2-phenyltoluene.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation in materials science and medicinal chemistry.[5][6][7] Similar to the Suzuki-Miyaura coupling, the reaction proceeds with high selectivity at the C-I bond.
Expected Reactivity and Selectivity:
-
3-Chloro-2-iodotoluene: The Sonogashira coupling will occur selectively at the C-I position. The C-Cl bond is generally unreactive under standard Sonogashira conditions, allowing for the isolation of the mono-alkynylated product in high yield.
-
3-bromo-2-iodotoluene: Selective mono-alkynylation at the C-I bond is also the predominant pathway. However, with more reactive catalyst systems or harsher conditions, a double coupling to form the di-alkynylated product may become a competing reaction. Careful optimization of the reaction conditions is key to achieving high selectivity.
Experimental Protocol: Selective Sonogashira Coupling of 3-Chloro-2-iodotoluene
-
Reaction Setup: In a Schlenk tube, combine 3-chloro-2-iodotoluene (1.0 mmol), phenylacetylene (1.2 mmol), and copper(I) iodide (CuI, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Base Addition: Add degassed triethylamine (5 mL).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol).
-
Reaction: Stir the mixture at room temperature for 8-12 hours, or until the starting material is consumed as indicated by TLC or GC-MS.
-
Workup: Remove the triethylamine under reduced pressure. Dissolve the residue in diethyl ether and filter through a pad of celite to remove the copper salts.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 3-chloro-2-(phenylethynyl)toluene.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.[8] The reactivity trend of the halogens in this reaction is consistent with other palladium-catalyzed couplings.
Expected Reactivity and Selectivity:
-
3-Chloro-2-iodotoluene: Selective amination at the C-I position is highly favored, leaving the C-Cl bond available for further functionalization.
-
3-bromo-2-iodotoluene: Mono-amination at the C-I bond is the expected outcome under controlled conditions. However, the smaller reactivity difference between C-I and C-Br bonds compared to C-I and C-Cl bonds means that di-amination could be a more significant side reaction if the reaction is not carefully monitored.
Metal-Halogen Exchange: An Alternative Pathway
Metal-halogen exchange, typically using organolithium reagents, offers a different approach to functionalizing these dihalotoluenes. The rate of this exchange also follows the trend I > Br > Cl.[9][10] This method generates a highly reactive organometallic intermediate that can be quenched with various electrophiles.
Expected Reactivity and Selectivity:
-
3-Chloro-2-iodotoluene and 3-bromo-2-iodotoluene: In both cases, the lithium-halogen exchange will occur selectively at the C-I bond at low temperatures (e.g., -78 °C). This generates the corresponding 2-lithiated-3-chloro- or 3-bromotoluene, which can then be trapped with an electrophile. The C-Br and C-Cl bonds are generally unreactive towards lithium-halogen exchange under these conditions.
Experimental Protocol: Selective Lithium-Iodine Exchange and Quenching
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a magnetic stir bar, add 3-bromo-2-iodotoluene (1.0 mmol) and dry diethyl ether (10 mL).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium (1.1 mmol in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes.
-
Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product by column chromatography.
Conclusion
Both 3-chloro-2-iodotoluene and 3-bromo-2-iodotoluene are valuable synthons that allow for selective functionalization, primarily leveraging the exceptional reactivity of the carbon-iodine bond. The choice between these two reagents will depend on the specific synthetic strategy and the desired subsequent transformations.
-
3-Chloro-2-iodotoluene offers a higher degree of chemoselectivity due to the larger difference in reactivity between the C-I and C-Cl bonds. This makes it an ideal substrate for sequential cross-coupling reactions where the chlorine atom is to be functionalized in a later step under more forcing conditions.
-
3-Bromo-2-iodotoluene provides a more reactive second handle (the C-Br bond) for subsequent reactions compared to the C-Cl bond. This can be advantageous if the second coupling needs to be performed under milder conditions than those required for C-Cl activation. However, achieving perfect selectivity in the initial reaction at the C-I bond may require more careful optimization of reaction conditions to avoid di-substitution.
Ultimately, a thorough understanding of the principles of halogen reactivity and careful experimental design are crucial for harnessing the full synthetic potential of these versatile building blocks.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]
-
Myers, A. G. The Suzuki Reaction. Chem 115 Handout. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]
-
Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Industrial-scale applications of palladium-catalysed C–N bond-forming reactions. Adv. Synth. Catal.2006 , 348, 23-39. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41, 1534-1544. [Link]
-
Gilman, H.; Moore, F. W.; Baine, O. The Metalation of Some Halogenated Thiophenes and Furans. J. Am. Chem. Soc.1941 , 63, 2479-2482. [Link]
-
Bailey, W. F.; Patricia, J. J. The mechanism of the lithium-halogen interchange reaction: a review of the literature. J. Organomet. Chem.1988 , 352, 1-46. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. [Link]
-
Netherton, M. R.; Fu, G. C. Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides. Adv. Synth. Catal.2004 , 346, 1525-1532. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]
-
Chinchilla, R.; Nájera, C. Recent advances in Sonogashira reactions. Chem. Soc. Rev.2011 , 40, 5084-5121. [Link]
-
Torborg, C.; Beller, M. Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Adv. Synth. Catal.2009 , 351, 3027-3043. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Metal-Halogen Exchange. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. MDPI. [Link]
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting. [Link]
-
lithium halogen exchange #1 revised. University of California, Irvine. [Link]
-
Buchwald-Hartwig amination. Wikipedia. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
A Senior Application Scientist's Guide to 3-Chloro-2-iodotoluene in Synthesis: A Cost-Benefit Analysis
For the discerning researcher and drug development professional, the selection of starting materials is a critical decision point that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides an in-depth analysis of 3-Chloro-2-iodotoluene, a versatile building block, and offers a comparative assessment against its logical alternatives in the context of palladium-catalyzed cross-coupling reactions.
The Strategic Advantage of Orthogonal Halogen Reactivity
3-Chloro-2-iodotoluene (CAS No: 5100-98-1) is a dihalogenated aromatic compound that offers a distinct advantage in multi-step synthesis due to the differential reactivity of its iodine and chlorine substituents. In the realm of palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This predictable disparity allows for selective functionalization, where the iodine can be selectively coupled, leaving the chlorine atom available for subsequent transformations. This "orthogonal" reactivity is a powerful tool for the convergent and efficient construction of complex molecular architectures.
The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1] This principle is central to the utility of 3-Chloro-2-iodotoluene, as it enables chemists to perform a cross-coupling reaction at the iodo-position under relatively mild conditions, while the chloro-substituent remains intact for a later-stage coupling that may require more forcing conditions or a more active catalyst system.
Comparative Analysis: 3-Chloro-2-iodotoluene vs. Its Alternatives
The primary alternatives to 3-Chloro-2-iodotoluene in synthetic applications requiring a 2,3-disubstituted toluene scaffold are 3-Bromo-2-chlorotoluene and 2,3-Dichlorotoluene. The choice between these reagents hinges on a cost-benefit analysis that weighs the upfront cost of the starting material against the anticipated reaction efficiency, catalyst loading, and overall process robustness.
| Feature | 3-Chloro-2-iodotoluene | 3-Bromo-2-chlorotoluene | 2,3-Dichlorotoluene |
| Reactivity | High (due to Iodine) | Moderate (due to Bromine) | Low (due to Chlorine) |
| Selectivity | Excellent for selective mono-coupling | Good, but may require more optimization to avoid di-coupling | Not suitable for selective mono-coupling |
| Reaction Conditions | Milder (lower temperatures, shorter reaction times) | Moderate | Harsher (higher temperatures, longer reaction times) |
| Catalyst Loading | Typically lower | Generally higher than for iodo-compounds | Significantly higher, often requiring specialized ligands |
| Cost | High | Moderate | Low |
This table provides a generalized comparison. Specific reaction outcomes will depend on the coupling partners, catalyst system, and reaction conditions.
The Economic Equation: When is the Higher Cost of 3-Chloro-2-iodotoluene Justified?
While 3-Chloro-2-iodotoluene carries a higher initial procurement cost, its use can be economically advantageous in several scenarios:
-
Complex, Multi-Step Syntheses: In the synthesis of high-value molecules such as pharmaceuticals, the cost of the starting material is often a small fraction of the overall cost. The reliability, higher yields, and milder reaction conditions afforded by the iodo-compound can lead to significant savings in terms of time, catalyst, and purification costs, as well as a higher overall yield of the final product.
-
Sensitive Substrates: When working with thermally or chemically sensitive functional groups, the milder conditions required for coupling iodo-aromatics can be crucial for preserving molecular integrity and avoiding side reactions.
-
Process Robustness and Scalability: The high reactivity of the C-I bond often leads to more reproducible and scalable reactions, which is a critical consideration in process development for drug manufacturing.
Conversely, for simpler, large-scale syntheses of less complex molecules, the lower cost of 3-Bromo-2-chlorotoluene or 2,3-Dichlorotoluene may be the more economically viable option, provided that the harsher reaction conditions and potentially lower yields are acceptable.
Experimental Insights: Representative Cross-Coupling Protocols
The following protocols are provided as illustrative examples for researchers. It is important to note that optimization of reaction conditions is often necessary for each specific substrate combination.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl compounds.[2]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 3-Chloro-2-iodotoluene
-
To an oven-dried flask, add 3-Chloro-2-iodotoluene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a suitable solvent (e.g., a mixture of toluene and water).
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4]
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Protocol 2: Sonogashira Coupling of 3-Chloro-2-iodotoluene
-
In a flask, dissolve 3-Chloro-2-iodotoluene (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF.
-
Add an amine base, for instance, triethylamine (2.5 mmol).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
To the degassed solution, add the palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and the copper(I) cocatalyst, such as CuI (0.04 mmol, 4 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to yield the desired aryl alkyne.
Stille Coupling: Utilizing Organostannanes
The Stille coupling involves the reaction of an organostannane with an organic halide.[5][6] While effective, the toxicity of organotin compounds is a significant consideration.
Caption: Generalized workflow for a Stille cross-coupling reaction.
Protocol 3: Stille Coupling of 3-Chloro-2-iodotoluene
-
Combine 3-Chloro-2-iodotoluene (1.0 mmol) and the organostannane reagent (1.1 mmol) in a flask containing a suitable anhydrous, degassed solvent (e.g., toluene or DMF).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Heat the reaction mixture under an inert atmosphere to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purify the crude product by column chromatography.
Conclusion: A Strategic Choice for Efficient Synthesis
3-Chloro-2-iodotoluene stands out as a valuable reagent for the construction of complex organic molecules, particularly in the fields of pharmaceutical and materials science. Its key advantage lies in the predictable and selective reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of molecular diversity while preserving a handle for subsequent transformations.
While the upfront cost of 3-Chloro-2-iodotoluene is higher than its bromo- and chloro-analogs, a thorough cost-benefit analysis often reveals its superiority in terms of overall process efficiency, especially in complex syntheses where yield, purity, and reliability are paramount. The milder reaction conditions associated with its use can lead to significant downstream savings, making it a strategic and often economically sound choice for the discerning synthetic chemist.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 586-587.
- Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 1979, 20(36), 3437-3440.
- The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). Available at: [Link]
- Suzuki–Miyaura reactions of iodobenzene and chlorobenzene with... | Download Scientific Diagram - ResearchGate. Available at: [Link]
- synthesis of 3-aryl-1,2-dicarba-closo-dodecaboranes by suzuki-miyaura coupling reaction - Semantic Scholar. (2009, August 7). Available at: [Link]
- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. (2020, November 23). Available at: [Link]
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (2022, January 4). Available at: [Link]
- The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]
- Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Available at: [Link]/25%3A_Transition_Metal_Catalyzed_Reactions/25.03%3A_Sonogashira_Coupling)
- Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... - ResearchGate. Available at: [Link]
- Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - RSC Publishing. (2017, February 21). Available at: [Link]
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available at: [Link]
- Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... | Download Scientific Diagram - ResearchGate. Available at: [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Available at: [Link]
- Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
- Stille Coupling - Chemistry LibreTexts. (2023, June 30). Available at: [Link]/Stille_Coupling)
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available at: [Link]
- Recent advances & new concepts for the synthesis of axially stereoenriched biaryls - RSC Publishing. (2015, February 25). Available at: [Link]
- (PDF) Synthesis and Functionalization of 3-Bromo-2-(2- chlorovinyl)benzothiophenes as Molecular Tools - ResearchGate. (2017, September 16). Available at: [Link]
- Stille reaction - Wikipedia. Available at: [Link]
- Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020, April 30). Available at: [Link]
- (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate. (2023, March 22). Available at: [Link]
- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. (2026, January 12). Available at: [Link]
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters. (2024, September 10). Available at: [Link]
- Para Bromo Toluene - P-Bromotoluene Latest Price, Manufacturers & Suppliers - IndiaMART. Available at: [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
The Strategic Advantage of 3-Chloro-2-iodotoluene in Sequential Cross-Coupling Reactions: A Comparative Guide
In the intricate world of synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, the ability to selectively construct complex molecular architectures is paramount. Dihaloarenes serve as versatile building blocks in this endeavor, offering two reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds. However, not all dihaloarenes are created equal. This guide provides a comprehensive comparison of 3-Chloro-2-iodotoluene with other dihaloarenes, highlighting its distinct advantages in sequential cross-coupling reactions, supported by mechanistic insights and experimental protocols.
The Cornerstone of Selectivity: Differential Halogen Reactivity
The primary advantage of employing dihaloarenes with different halogens, such as 3-Chloro-2-iodotoluene, lies in the inherent difference in the reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] This predictable reactivity allows for the selective functionalization of one position over the other by carefully controlling the reaction conditions and the choice of catalyst. This chemoselectivity is the key to building complex molecules in a stepwise and controlled manner, avoiding the formation of undesired side products that can arise when using dihaloarenes with identical halogens (e.g., dichlorobenzenes or dibromobenzenes).
The use of 3-Chloro-2-iodotoluene provides a distinct handle for sequential, site-selective cross-coupling reactions. The highly reactive carbon-iodine bond can be selectively targeted in a first cross-coupling reaction, leaving the more robust carbon-chlorine bond intact for a subsequent transformation. This strategic approach is invaluable for the synthesis of polysubstituted aromatic compounds with precisely defined substitution patterns.[2][3][4][5][6][7]
3-Chloro-2-iodotoluene: A Superior Building Block for Ortho-Functionalization
The specific substitution pattern of 3-Chloro-2-iodotoluene, with the two halogens positioned ortho to each other, offers further synthetic advantages. The ortho-arrangement of functional groups is a common motif in many biologically active molecules and advanced materials.[8][9][10][11][12] The selective functionalization of the 2-position (iodine) followed by a subsequent reaction at the 3-position (chlorine) provides a reliable route to a variety of 2,3-disubstituted toluene derivatives.
The presence of the methyl group also influences the reactivity and regioselectivity of the reactions, adding another layer of control for the synthetic chemist. This strategic placement of reactive sites makes 3-Chloro-2-iodotoluene a powerful tool for creating sterically hindered and electronically complex molecules that are often challenging to synthesize via other methods.
Comparative Performance in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The differential reactivity of the C-I and C-Cl bonds in 3-Chloro-2-iodotoluene is particularly advantageous in this reaction.
Conceptual Comparison:
| Dihaloarene | Expected Outcome in Mono-coupling | Rationale |
| 3-Chloro-2-iodotoluene | Selective coupling at the C-I bond | The C-I bond is significantly more reactive towards oxidative addition to the Pd(0) catalyst than the C-Cl bond.[1][13] |
| 1,2-Dichlorobenzene | Mixture of mono-coupled product and starting material, potential for double coupling | Both C-Cl bonds have similar reactivity, making selective mono-functionalization challenging. Catalyst and ligand choice can influence selectivity, but it is often difficult to achieve high yields of the mono-coupled product.[2][14] |
| 1,2-Dibromobenzene | More facile than dichlorobenzene, but still potential for mixtures | The C-Br bond is more reactive than the C-Cl bond, but less so than the C-I bond. Selective mono-arylation is possible but can be complicated by the formation of the di-substituted product.[15][16] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 3-Chloro-2-iodotoluene
This protocol describes the selective coupling at the iodine position.
-
Reactants:
-
3-Chloro-2-iodotoluene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
-
Solvent: Toluene/Ethanol/Water (4:1:1)
-
Procedure:
-
To a round-bottom flask, add 3-Chloro-2-iodotoluene, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Add the degassed solvent mixture and Pd(PPh₃)₄.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[17]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction is a powerful method for the arylation of alkenes. Similar to the Suzuki coupling, the chemoselectivity of the Heck reaction with 3-Chloro-2-iodotoluene is governed by the differential reactivity of the carbon-halogen bonds.
Conceptual Comparison:
| Dihaloarene | Expected Outcome in Mono-coupling | Rationale |
| 3-Chloro-2-iodotoluene | Selective reaction at the C-I bond | The oxidative addition of the C-I bond to the palladium catalyst is significantly faster than that of the C-Cl bond.[18][19][20] |
| 1,2-Dichlorobenzene | Low reactivity, requires harsh conditions | C-Cl bonds are generally unreactive in the Heck reaction unless specialized catalysts and high temperatures are used. Selectivity is also an issue. |
| 1,2-Dibromobenzene | Can undergo reaction, but selectivity can be a challenge | Both C-Br bonds can react, potentially leading to a mixture of mono- and di-alkenylated products. |
Experimental Protocol: Selective Heck Reaction of 3-Chloro-2-iodotoluene
-
Reactants:
-
3-Chloro-2-iodotoluene (1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Et₃N (1.5 equiv)
-
-
Solvent: DMF or Acetonitrile
-
Procedure:
-
Combine 3-Chloro-2-iodotoluene, the alkene, Pd(OAc)₂, and P(o-tolyl)₃ in a reaction vessel.
-
Purge with an inert gas.
-
Add the degassed solvent and Et₃N.
-
Heat the mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water to remove the triethylammonium salt.
-
Dry, concentrate, and purify the product by column chromatography.[21]
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides. The high reactivity of the C-I bond in 3-Chloro-2-iodotoluene makes it an excellent substrate for this transformation.
Conceptual Comparison:
| Dihaloarene | Expected Outcome in Mono-coupling | Rationale |
| 3-Chloro-2-iodotoluene | Highly selective coupling at the C-I bond | The C-I bond readily undergoes oxidative addition to the palladium catalyst, even under mild conditions.[22][23][24] |
| 1,2-Dichlorobenzene | Generally unreactive | C-Cl bonds are poor substrates for the Sonogashira coupling and require specialized catalytic systems. |
| 1,2-Dibromobenzene | Can react, but requires more forcing conditions than the iodo-analogue | Selective mono-alkynylation can be achieved, but the higher reactivity of the C-I bond in 3-chloro-2-iodotoluene offers a clear advantage in terms of reaction conditions and selectivity.[25] |
Experimental Protocol: Selective Sonogashira Coupling of 3-Chloro-2-iodotoluene
-
Reactants:
-
3-Chloro-2-iodotoluene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Et₃N or Diisopropylamine (2.0 equiv)
-
-
Solvent: THF or DMF
-
Procedure:
-
To a Schlenk flask, add 3-Chloro-2-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, the terminal alkyne, and the amine base.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and copper salts.
-
Concentrate the filtrate and purify the product by column chromatography.
-
DOT Diagram: Sequential Cross-Coupling Workflow
Caption: General workflow for the sequential functionalization of 3-Chloro-2-iodotoluene.
Mechanistic Considerations for Selectivity
The selectivity observed in the cross-coupling reactions of 3-Chloro-2-iodotoluene is primarily dictated by the kinetics of the oxidative addition step.[26] The C-I bond has a lower bond dissociation energy compared to the C-Cl bond, making it more susceptible to cleavage and insertion of the palladium(0) catalyst.
Furthermore, the choice of ligand on the palladium catalyst can play a crucial role in modulating the reactivity and selectivity.[2][14][27] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, but in the case of dihaloarenes with identical halogens, they can sometimes lead to a loss of selectivity.[15][16] The significant intrinsic reactivity difference in 3-Chloro-2-iodotoluene provides a more robust and reliable platform for selective transformations, often requiring less optimization of the catalytic system compared to dihaloarenes with identical halogens.
Conclusion
3-Chloro-2-iodotoluene stands out as a highly advantageous building block in organic synthesis due to the significant difference in reactivity between its carbon-iodine and carbon-chlorine bonds. This inherent chemoselectivity allows for predictable and efficient sequential cross-coupling reactions, providing a powerful strategy for the construction of complex, polysubstituted aromatic molecules. The ortho-disposition of the halogens further enhances its utility for the synthesis of sterically demanding and electronically diverse targets relevant to the pharmaceutical and materials science industries. While other dihaloarenes have their applications, the unique combination of features in 3-Chloro-2-iodotoluene offers a superior level of control and versatility for the discerning synthetic chemist.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
The Suzuki Reaction. (n.d.). Myers' Group. Retrieved from [Link]
-
Lerebours, R., & Wolf, C. (2007). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Tang, D., Li, P., & Zhang, Y. (2012). Palladium Nanoparticles Supported on Bacterial Cellulose as a Novel and Efficient Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysis Science & Technology, 2(10), 2045-2049. [Link]
-
Fairlamb, I. J. S. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews, 36(7), 1036-1045. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Sigman, M. S., & Jensen, D. R. (2006). Ligand-Controlled Regioselectivity in the Palladium-Catalyzed Cross-Coupling of Dihaloarenes. Accounts of Chemical Research, 39(8), 549–556. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Schmidt, A. F., Al-Salim, N. I., & Smirnov, V. V. (2007). Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. Kinetics and Catalysis, 48(3), 391-397. [Link]
-
Weix, D. J. (2011). Branch-Selective Hydroarylation: Iodoarene–Olefin Cross-Coupling. Accounts of Chemical Research, 44(8), 633–642. [Link]
-
LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Knochel, P., & Krasovskiy, A. (2021). Directed Regioselective ortho,ortho′-Magnesiations of Aromatics and Heterocycles using sBu2Mg in Toluene. Chemical Science, 12(23), 8086-8092. [Link]
-
Heravi, M. M., Zadsirjan, V., & Heydari, M. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of the Brazilian Chemical Society, 25(3), 488-495. [Link]
-
Jeong, L. S., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]
-
Singh, M. S., & Singh, A. K. (2017). De Novo Construction of Benzene Ring: Synthesis of 2,4,6‐Trisubstituted Benzophenones Using NaH Promoted Cascade Reaction of Arylmethyl Ketone and Aromatic Aldehyde. ChemistrySelect, 2(28), 8888-8892. [Link]
-
Vedantu. (2013, October 16). Why are halogens ortho para directing even though deactivating?. Retrieved from [Link]
-
Friščić, T., & James, S. L. (2017). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Topics in Current Chemistry, 375(4), 69. [Link]
-
Watson, D. A., & Su, Y. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Angewandte Chemie International Edition, 62(15), e202218084. [Link]
-
LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Platas-Iglesias, C., & Avecilla, F. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 26(16), 4995. [Link]
-
Reddit. (2025, April 30). Polysubstituted benzene synthesis. r/OrganicChemistry. Retrieved from [Link]
-
El-Boraey, H. A. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(38), 22652-22673. [Link]
-
Billingsley, K., & Buchwald, S. L. (2008). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Journal of Organic Chemistry, 73(14), 5589–5592. [Link]
-
Kappe, C. O., & Dallinger, D. (2012). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Tetrahedron, 68(23), 4421-4428. [Link]
-
de Vries, J. G. (2015). Heck Reaction—State of the Art. In The Heck Reaction (pp. 1-44). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Knochel, P., & Krasovskiy, A. (2021). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, 12(23), 8086-8092. [Link]
-
LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Retrieved from [Link]
-
Sigman, M. S., & Werner, E. W. (2012). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Accounts of Chemical Research, 45(6), 874–884. [Link]
-
Ashenhurst, J. (2018, March 5). Why are halogens ortho- para- directors?. Master Organic Chemistry. Retrieved from [Link]
-
Tyagi, V., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Current Organic Synthesis, 17(3), 172-190. [Link]
-
Deshmukh, A. R., & Bhawal, B. M. (2007). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Tetrahedron Letters, 48(32), 5673-5676. [Link]
-
El-Faham, A., & Al-Othman, Z. A. (2012). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Molecules, 17(7), 8056-8067. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. rose-hulman.edu [rose-hulman.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Comparative Guide: Synthesis and Characterization of 3-Chloro-2-iodotoluene Derivatives
This guide is structured as a high-level technical dossier designed for application scientists and synthetic chemists. It moves beyond basic recipe listing to analyze the why and how of accessing and utilizing the 3-Chloro-2-iodotoluene scaffold.
Executive Summary: The "Ortho-Scaffold" Challenge
3-Chloro-2-iodotoluene represents a unique class of "sandwiched" halo-arenes.[1][2] Unlike its para- or meta-isomers, this molecule features an iodine atom sterically crowded between a methyl group (C1) and a chlorine atom (C3).[1][2]
For drug discovery professionals, this scaffold is a high-value "linchpin."[1][2][3] The iodine serves as a primary site for cross-coupling (Suzuki, Sonogashira), while the chlorine remains available for secondary functionalization or metabolic blocking.[3] However, the extreme steric hindrance at the C2 position dictates that synthetic access and downstream reactivity differ significantly from standard di-halo toluenes.[3]
This guide compares the two dominant synthetic routes—Sandmeyer Transformation vs. Directed Ortho Metalation (DoM) —and provides optimized protocols for its characterization and use.[2][3]
Comparative Synthesis Strategies
To access 3-Chloro-2-iodotoluene, researchers typically choose between classical diazonium chemistry (Sandmeyer) and modern organometallic approaches (DoM).[1][2]
Method A: The Modified Sandmeyer Reaction (Recommended)
This is the industry "Gold Standard" for scalability and regio-fidelity.[2] By starting with 3-chloro-2-methylaniline, the nitrogen handle locks the position of the incoming iodine, eliminating isomer separation issues common in direct electrophilic halogenation.[1][3]
-
Mechanism: Diazotization of the aniline followed by radical-nucleophilic substitution with iodide.[1][3]
-
Pros: 100% Regiocontrol, scalable to kg, tolerates moisture (in the acid phase).[2][3]
-
Cons: Requires handling of diazonium salts (thermal instability), stoichiometric copper or potassium iodide waste.[3]
Method B: Directed Ortho Metalation (DoM)
This route attempts to lithiate 3-chlorotoluene directly at the C2 position using strong bases (e.g., LDA, TMP-Li), followed by an iodine quench.[1][3]
-
Mechanism: Lithium-Halogen exchange or Deprotonation directed by the Chlorine atom (Inductive effect).[1][2]
-
Pros: Single-step potential from cheap starting material.[1][2][3]
-
Cons: High Failure Rate. The C2 position is the "steric pocket."[3] Lithiation often occurs at the benzylic methyl (C1-Me) or C4 position (para to Cl) instead of C2. Cryogenic conditions (-78°C) are mandatory.[1][2]
Comparison Matrix: Method A vs. Method B
| Feature | Method A: Sandmeyer (via Aniline) | Method B: DoM (via 3-Chlorotoluene) |
| Regio-Fidelity | High (99%+) - Position fixed by amine.[1] | Low/Variable - Competes with benzylic lithiation.[1] |
| Overall Yield | 75 - 85% | 15 - 40% (Isomer mixtures common) |
| Scalability | Excellent (Kilogram scale proven).[1][2] | Poor (Exotherms, cryogenic requirement).[2][3] |
| Atom Economy | Moderate (Loss of N2, use of excess KI).[2][3] | Good (if selective), but poor in practice due to purification.[2][3] |
| Safety Profile | Moderate (Diazonium hazard).[3] | Low (Pyrophoric alkyl-lithiums).[1][2] |
Decision Logic & Workflow
The following diagram illustrates the decision pathway for synthesizing and utilizing this scaffold, highlighting the critical "Steric Gate" that dictates catalyst choice in downstream coupling.
Figure 1: Synthetic decision tree and catalyst selection logic. Note the failure mode of standard phosphines due to the steric sandwich effect.[3]
Detailed Experimental Protocols
Protocol A: Optimized Sandmeyer Synthesis
Rationale: This protocol uses an acetonitrile/water cosolvent system to solubilize the organic aniline while maintaining the solubility of the nitrite salt, improving homogeneity and yield.[3]
Reagents:
Step-by-Step:
-
Salt Formation: In a 3-neck flask, dissolve 3-chloro-2-methylaniline in ACN (3 vol) and cool to 0°C. Add 6M HCl (4 equiv) dropwise. A white precipitate (aniline hydrochloride) may form.[2][3]
-
Diazotization: Dissolve NaNO₂ in minimum water.[2][3] Add dropwise to the aniline mixture, maintaining internal temperature
. Stir for 30 min. The solution should turn clear/yellow.[2][3] -
Iodination: Dissolve KI in water (2 vol). Add the cold diazonium solution slowly into the KI solution (not vice-versa) at room temperature. Nitrogen gas will evolve vigorously.[2][3]
-
Workup: Stir for 2 hours. Extract with Ethyl Acetate.[2][3] Wash with 10% Na₂S₂O₃ (to remove excess iodine color) and Brine.[2][3]
-
Purification: Recrystallize from Hexanes or perform short-path distillation (bp ~135°C at 20 mmHg).
Expected Yield: 82-88% Appearance: Off-white to pale yellow low-melting solid (mp 24-29°C).[1][2]
Characterization & Quality Control
Because the isomers (e.g., 2-chloro-3-iodotoluene) have identical mass, NMR is critical for validation.[1][2]
| Technique | Parameter | Diagnostic Feature |
| 1H NMR (400 MHz, CDCl3) | Methyl Group | δ 2.55 ppm (s, 3H) .[1][2] The methyl signal is deshielded relative to toluene (2.35 ppm) due to the ortho-iodine effect. |
| 1H NMR (Aromatic) | Pattern | Three distinct signals (ABC system) roughly at δ 7.1 - 7.4 ppm.[1] Look for the doublet of doublets. |
| 13C NMR | C-I Carbon | δ ~105 ppm .[2][3] The ipso-carbon attached to Iodine is significantly upfield due to the heavy atom effect.[1][2] |
| GC-MS | Molecular Ion | m/z 252/254 . Characteristic 3:1 ratio for Cl isotope.[2][3] Loss of I (m/z 127) is the base peak.[3] |
Product Performance: Cross-Coupling Selectivity
The primary utility of 3-Chloro-2-iodotoluene is in Chemoselective Suzuki-Miyaura Coupling .[1][2]
The Selectivity Hierarchy[3]
-
Site 1 (C2-Iodo): Reacts first. Bond dissociation energy of C-I is lower than C-Cl.[1][2]
-
Site 2 (C3-Chloro): Reacts second. Requires forcing conditions (bulky phosphines, temps >100°C).[2][3]
Experimental Data: Catalyst Performance
Reaction: 3-Chloro-2-iodotoluene + Phenylboronic acid (1.1 eq) -> Biaryl Product[1][2]
| Catalyst System | Ligand Type | Temp | Yield (2h) | Observation |
| Pd(PPh₃)₄ | Standard Triphenylphosphine | 80°C | < 30% | Failed. Steric bulk of PPh3 prevents oxidative addition at the crowded C2 site.[1][2] |
| Pd(dppf)Cl₂ | Bidentate Ferrocene | 80°C | 65% | Moderate activity.[2][3] |
| Pd₂dba₃ + S-Phos | Buchwald Dialkylbiaryl | 60°C | 98% | Recommended. S-Phos is electron-rich and spatially designed to facilitate oxidative addition in hindered substrates.[1][2] |
Application Note: When coupling at the C2-position, always use S-Phos or X-Phos .[1][2][3] The methyl group at C1 and Chlorine at C3 create a "wall" that blocks standard catalysts.[2][3]
References
-
PubChem. 3-chloro-2-iodotoluene | C7H6ClI - CID 138414.[1][2][4] National Library of Medicine.[2][3] Available at: [Link][2][3]
-
Almond-Thynne, J., et al. (2017).[2][3] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[1][2][3] Chemical Science, 8, 40-62.[1][3] Available at: [Link]
-
Organic Chemistry Portal. Directed Ortho Metalation (DoM).[2][3][5] Available at: [Link][2][3]
-
Fisher Scientific. 3-Chloro-2-iodotoluene Analysis Certificate. Available at: [Link][2][3]
Sources
- 1. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. PubChemLite - 3-chloro-2-iodotoluene (C7H6ClI) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. 3-Chloro-2-iodotoluene, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. scispace.com:443 [scispace.com:443]
The Fundamental Principle: Differential Reactivity of C-I and C-Cl Bonds
An In-Depth Guide to the Regioselective Reactions of 3-Chloro-2-iodotoluene for Advanced Synthesis
For researchers, scientists, and professionals in drug development, mastering the selective functionalization of multi-halogenated aromatic compounds is paramount. 3-Chloro-2-iodotoluene presents a fascinating and synthetically valuable case study in regioselectivity. Its two distinct carbon-halogen bonds—a more reactive carbon-iodine (C-I) bond and a less reactive carbon-chlorine (C-Cl) bond—offer a playground for controlled, stepwise elaboration of the aromatic core.
This guide provides an in-depth comparison of common synthetic methodologies applied to 3-chloro-2-iodotoluene, supported by experimental data and mechanistic insights. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to design and execute highly selective transformations.
The cornerstone of achieving regioselectivity with 3-chloro-2-iodotoluene is the inherent difference in bond strength and reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step is significantly faster for aryl iodides than for aryl chlorides. The general order of reactivity is C–I > C–Br > C–OTf >> C–Cl.[1][2][3] This principle dictates that under standard conditions, reactions will overwhelmingly favor the C-2 (iodo) position. The true synthetic challenge, and where nuanced control is demonstrated, lies in either leveraging this inherent bias for selective monofunctionalization or employing specialized conditions to target the less reactive C-3 (chloro) position.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed reactions are the workhorse of modern organic synthesis. For 3-chloro-2-iodotoluene, the choice of catalyst, ligand, base, and solvent system is critical to steer the reaction toward the desired regioisomer.
Logical Workflow for Cross-Coupling Selectivity
The following diagram illustrates the general decision-making process for achieving selective functionalization.
Caption: Decision workflow for regioselective cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Given the high reactivity of the C-I bond, selective coupling at the C-2 position is readily achieved with high fidelity.
| Reaction Site | Catalyst System | Base / Solvent | Temperature | Outcome & Selectivity |
| C-2 (Iodo) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | K₂CO₃ or Cs₂CO₃ / Dioxane, H₂O | 60-80 °C | Excellent selectivity for C-I coupling (>95%). The C-Cl bond remains untouched under these mild conditions.[1] |
| C-3 (Chloro) | Pd₂(dba)₃ / P(t-Bu)₃ or XPhos | K₃PO₄ / Toluene | 100-120 °C | Requires prior functionalization of the C-I position. These highly active catalysts are necessary to activate the inert C-Cl bond.[2][4] |
Expertise in Action: To achieve a selective monocoupling at the C-2 position, a classic Pd(PPh₃)₄ catalyst is ideal. Its moderate activity is sufficient for the C-I bond but not high enough to activate the C-Cl bond, especially at temperatures below 100 °C. This creates a large kinetic window for selective reaction. If a subsequent coupling at the C-3 position is desired, one can simply isolate the C-2 coupled product and re-subject it to a more potent catalyst system, such as those developed by Buchwald or Fu, which excel at activating aryl chlorides.[3][4]
Sonogashira Coupling
The Sonogashira coupling provides access to valuable aryl alkynes. The regioselectivity is again dominated by the C-I bond's reactivity, but ligand choice can play a crucial role in modulating catalyst behavior.[5][6]
| Reaction Site | Catalyst System | Base / Solvent | Temperature | Outcome & Selectivity |
| C-2 (Iodo) | Pd(PPh₃)₄ / CuI | Et₃N or DIPEA / THF or DMF | Room Temp - 50 °C | High to excellent selectivity for C-I coupling. The copper(I) co-catalyst facilitates the reaction at low temperatures, further ensuring the C-Cl bond's inertness.[7] |
| C-3 (Chloro) | Pd₂(dba)₃ / Xantphos / CuI | Cs₂CO₃ / Dioxane | 100-120 °C | Typically performed after C-I functionalization. Bidentate ligands like Xantphos can stabilize the palladium catalyst at high temperatures required for C-Cl activation. |
Trustworthiness through Mechanism: The Sonogashira catalytic cycle relies on the oxidative addition of the aryl halide to a Pd(0) species. The lower bond dissociation energy of the C-I bond (~220 kJ/mol) compared to the C-Cl bond (~397 kJ/mol) creates a significant energetic preference for the initial activation to occur at the C-2 position.
Caption: Competing oxidative addition pathways.
Buchwald-Hartwig Amination
This reaction is indispensable for synthesizing aryl amines. While early generations of catalysts struggled with aryl chlorides, modern systems based on bulky, electron-rich biarylphosphine ligands show remarkable activity.[8][9] Nevertheless, the inherent reactivity difference between C-I and C-Cl still provides a clear handle for regiocontrol.
| Reaction Site | Catalyst System | Base / Solvent | Temperature | Outcome & Selectivity |
| C-2 (Iodo) | Pd₂(dba)₃ / BINAP | NaOt-Bu / Toluene | 80-100 °C | Good to excellent selectivity for C-I amination. The choice of a moderately active ligand like BINAP prevents significant C-Cl activation.[9] |
| C-3 (Chloro) | Pd₂(dba)₃ / BrettPhos or RuPhos | LiHMDS or K₃PO₄ / Dioxane | 100-120 °C | Requires a highly active, specialized ligand system. Often performed on the C-2 aminated product for sequential functionalization.[10] |
Metal-Halogen Exchange: The Kinetic Control Paradigm
For transformations requiring the formation of an organometallic intermediate, metal-halogen exchange offers a kinetically controlled, highly regioselective pathway.
The rate of halogen-metal exchange is dramatically faster for iodine than for chlorine. This allows for the clean formation of a C-2 organometallic species at very low temperatures, which can then be trapped with an electrophile.
Comparison of Metallation Methods
| Method | Reagent | Temperature | Key Intermediate | Outcome & Selectivity |
| Iodine-Lithium Exchange | n-BuLi or t-BuLi | -78 °C | 2-Lithio-3-chlorotoluene | Excellent (>98%) selectivity for reaction at the C-2 position. The reaction is nearly instantaneous at this temperature.[11][12] |
| Iodine-Magnesium Exchange | i-PrMgCl·LiCl | -40 °C to 0 °C | 2-(Magnesiochloro)-3-chlorotoluene | Excellent selectivity. Turbo-Grignard reagents are less basic and offer better functional group tolerance than organolithiums.[13] |
| Directed ortho-Metalation (DoM) | s-BuLi / TMEDA | -78 °C to RT | N/A for this substrate | Not a viable primary strategy. The C-I bond is far too reactive towards the organolithium reagent, leading to halogen exchange rather than deprotonation ortho to the methyl or chloro groups.[14][15] |
Causality Explained: The use of n-butyllithium at -78 °C is a classic example of kinetic control. The iodine-lithium exchange has a very low activation barrier, allowing it to proceed rapidly even at cryogenic temperatures. In contrast, chlorine-lithium exchange and proton abstraction (DoM) have much higher activation barriers and are effectively "frozen out" under these conditions.
Experimental Protocols: Validated Methodologies
The following protocols are designed to be self-validating, with clear steps and rationale.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 (Iodo) Position
This protocol details the synthesis of 3-chloro-2-(4-methoxyphenyl)toluene.
Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 3-chloro-2-iodotoluene (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).
-
Solvent Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane and water (4:1 v/v). Rationale: Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution in vacuo and purify the crude residue by column chromatography on silica gel to yield the product.
Protocol 2: Selective Functionalization via Iodine-Lithium Exchange and Quenching
This protocol describes the formation of (3-chloro-2-methylphenyl)methanol.
Methodology:
-
Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add 3-chloro-2-iodotoluene (1.0 equiv.) to the cold THF.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv., typically 1.6 M in hexanes) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes. Causality: The low temperature and controlled addition are crucial to favor the kinetic I/Li exchange and prevent side reactions.
-
Electrophilic Trap: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv.) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quenching & Reduction: Cool the reaction to 0 °C and slowly add a solution of sodium borohydride (NaBH₄) (2.0 equiv.) in ethanol. Self-Validation: The intermediate aldehyde formed from the DMF quench is reduced in situ to the more stable alcohol for easier purification.
-
Workup: Quench the reaction by slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash chromatography to yield the target alcohol.
Conclusion
The regioselective functionalization of 3-chloro-2-iodotoluene is a highly controllable process governed by fundamental principles of chemical reactivity.
-
For C-2 (Iodo) Selectivity: Leverage the inherent reactivity difference. Use standard, moderately active palladium catalysts (e.g., Pd(PPh₃)₄) for cross-couplings or kinetically controlled metal-halogen exchange at low temperatures (-78 °C).
-
For C-3 (Chloro) Selectivity: This almost always requires a two-step, sequential approach. First, functionalize the C-2 position. Then, employ highly active, state-of-the-art catalyst systems (e.g., Pd/biarylphosphine ligands) under more forcing conditions to activate the robust C-Cl bond.
By understanding and applying these principles, researchers can strategically and efficiently utilize 3-chloro-2-iodotoluene as a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.).
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Organic Chemistry Frontiers.
- The Suzuki Reaction. (n.d.). Chem 115 Myers, Harvard University.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate.
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions. (2000). J. Am. Chem. Soc.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Directed ortho metalation. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Royal Society of Chemistry.
- An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. (2009). J. Am. Chem. Soc.
- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (n.d.). Journal of Student Scholarship, TCNJ.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- ortho metalation. (n.d.). Andrew G. Myers Research Group, Harvard University.
- Recent Advances in Halogen-Metal Exchange Reactions. (2024). Accounts of Chemical Research.
- Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. (2001). Organic Letters.
- Highly functionalized organomagnesium reagents prepared through halogen-metal exchange. (2004). Angewandte Chemie International Edition.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. - 博客 | 文学城 [blog.wenxuecity.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. joss.tcnj.edu [joss.tcnj.edu]
- 12. Recent Advances in Halogen-Metal Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly functionalized organomagnesium reagents prepared through halogen-metal exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Mechanistic Guide to the Cross-Coupling of 3-Chloro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a critical strategy for the construction of complex molecular architectures. 3-Chloro-2-iodotoluene stands as a versatile building block, presenting two distinct reactive sites for cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds provides a handle for chemoselective transformations, enabling the sequential introduction of diverse functionalities. This guide offers an in-depth, comparative analysis of the mechanistic principles and practical outfitting of palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira reactions, alongside emerging nickel-catalyzed alternatives, for the selective functionalization of 3-Chloro-2-iodotoluene.
The Foundation of Selectivity: A Mechanistic Overview
The ability to selectively functionalize the C-I bond in the presence of a C-Cl bond is rooted in the fundamental principles of the cross-coupling catalytic cycle. The universally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through three primary steps: oxidative addition, transmetalation (or olefin insertion for the Heck reaction), and reductive elimination.[1]
The chemoselectivity in the cross-coupling of 3-Chloro-2-iodotoluene is predominantly dictated by the initial oxidative addition step. This step, often rate-determining, involves the insertion of the low-valent metal catalyst (e.g., Pd(0)) into the carbon-halogen bond. The relative reactivity of aryl halides in this step follows the trend: I > Br > OTf >> Cl.[2] This trend is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-I bond being more susceptible to cleavage by the palladium catalyst.
By carefully selecting the catalyst, ligands, and reaction conditions, chemists can exploit this reactivity difference to achieve selective coupling at the more labile C-I position, leaving the more robust C-Cl bond intact for subsequent transformations.
Palladium-Catalyzed Cross-Coupling: A Comparative Analysis
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of biaryl structures. The reaction of 3-Chloro-2-iodotoluene with an arylboronic acid selectively yields 2-aryl-3-chlorotoluene.
Mechanistic Pathway:
The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of 3-Chloro-2-iodotoluene. The resulting arylpalladium(II) iodide complex then undergoes transmetalation with an arylboronic acid in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center. Finally, reductive elimination from the diarylpalladium(II) complex yields the desired 2-aryl-3-chlorotoluene and regenerates the active Pd(0) catalyst.
Experimental Data for a Model Substrate (4-Chloro-2-iodo-1-nitrobenzene):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 85 | 12 | ~95 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 85 | 12 | ~92 |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 85 | 14 | ~85 |
Data adapted from a protocol for a similar substrate, yields are representative.[3]
Experimental Protocol: General Procedure for Chemoselective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-Chloro-2-iodotoluene (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and degassed solvent (e.g., a mixture of dioxane and water, or toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Reaction: Vinylation of the Aryl Halide
The Heck reaction provides a means to form a new carbon-carbon bond between 3-Chloro-2-iodotoluene and an alkene, typically leading to the formation of a stilbene derivative with high trans selectivity.
Mechanistic Pathway:
Similar to the Suzuki-Miyaura coupling, the Heck reaction is initiated by the oxidative addition of the Pd(0) catalyst to the C-I bond. The resulting arylpalladium(II) iodide complex then undergoes a migratory insertion with the alkene. Subsequent β-hydride elimination from the alkylpalladium intermediate affords the vinylated product and a hydridopalladium(II) species. The active Pd(0) catalyst is regenerated by reductive elimination of HX in the presence of a base.
Experimental Protocol: General Procedure for Chemoselective Heck Reaction
-
Reaction Setup: In a Schlenk tube, combine 3-Chloro-2-iodotoluene (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equiv).
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Solvent Addition: Add a degassed solvent (e.g., DMF, NMP, or toluene).
-
Reaction: Heat the mixture to the required temperature (often 100-140 °C) and stir for the specified time.
-
Workup and Purification: After cooling, perform an aqueous workup and extract with an organic solvent. The product is then purified by column chromatography.[4]
Sonogashira Coupling: Introduction of an Alkynyl Moiety
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond, reacting 3-Chloro-2-iodotoluene with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) salts.[5]
Mechanistic Pathway:
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the Pd(0) catalyst to the C-I bond of 3-Chloro-2-iodotoluene occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the arylpalladium(II) iodide complex. The resulting alkynylarylpalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-3-chlorotoluene product and regenerate the Pd(0) catalyst.[6]
Experimental Protocol: General Procedure for Chemoselective Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add 3-Chloro-2-iodotoluene (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), a base (typically an amine like Et₃N or i-Pr₂NH), and the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Workup and Purification: Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, and purify the product by column chromatography.[7]
Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative
While palladium has dominated the field of cross-coupling, there is a growing interest in the use of more earth-abundant and cost-effective first-row transition metals, such as nickel.[8] Nickel catalysts can exhibit unique reactivity and are often more effective for the activation of less reactive C-Cl bonds.
Mechanistic Considerations:
The mechanism of nickel-catalyzed cross-coupling reactions is generally analogous to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. However, nickel has a greater propensity to participate in single-electron transfer (SET) pathways, which can lead to different reactivity and selectivity profiles. For the chemoselective coupling of 3-Chloro-2-iodotoluene, a nickel-based system could potentially offer advantages, particularly if subsequent functionalization of the C-Cl bond is desired under milder conditions than those required for palladium.
Comparative Performance:
Direct, side-by-side comparative data for the nickel-catalyzed cross-coupling of 3-Chloro-2-iodotoluene is scarce. However, studies comparing palladium and nickel for Suzuki-Miyaura reactions of aryl halides have shown that while palladium is often more generally applicable, nickel catalysts can be highly effective, especially for aryl chlorides. The choice of ligand is crucial in modulating the reactivity and stability of the nickel catalyst.
Ligand and Catalyst Selection: The Key to Selectivity and Efficiency
The choice of ligand is paramount in fine-tuning the reactivity and selectivity of the metal catalyst. Ligands can influence the electronic and steric properties of the metal center, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination.
-
For Palladium: Electron-rich and bulky phosphine ligands, such as those of the Buchwald and Fu type, are often employed to enhance the rate of oxidative addition, particularly for less reactive aryl chlorides. For chemoselective couplings of dihaloarenes, the ligand can influence which C-X bond is preferentially activated.
-
For Nickel: A variety of phosphine and N-heterocyclic carbene (NHC) ligands have been developed for nickel-catalyzed cross-coupling. The ligand plays a critical role in stabilizing the active Ni(0) species and promoting the desired catalytic turnover.
Conclusion
The chemoselective cross-coupling of 3-Chloro-2-iodotoluene offers a versatile platform for the synthesis of complex substituted toluenes. Palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira reactions provide reliable methods for the selective functionalization of the more reactive C-I bond. The choice of reaction is dictated by the desired functionality to be introduced. While palladium catalysis is well-established, the exploration of more sustainable and economical nickel-based systems presents a promising avenue for future research. A thorough understanding of the underlying mechanistic principles and careful optimization of reaction parameters, particularly the choice of catalyst and ligand, are essential for achieving high yields and selectivities in these powerful synthetic transformations.
References
-
Chinchilla, R.; Nájera, C. Recent advances in Sonogashira reactions. Chemical Society Reviews. 2011, 40(10), 5084-5121. Available at: [Link].
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link].
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link].
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link].
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. 2023, 13(32), 22165-22185. Available at: [Link].
-
Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Organic Letters. 2021, 23(11), 4343-4348. Available at: [Link].
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. 2017, 4(10), 2027-2031. Available at: [Link].
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link].
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Cambridge: Cambridge University Press. Available at: [Link].
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. 2021, 121(17), 10830-10903. Available at: [Link].
-
An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions. Proceedings of the National Academy of Sciences. 2005, 102(33), 11619-11623. Available at: [Link].
-
Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. Available at: [Link].
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Catalysis. 2014, 4(9), 3154-3158. Available at: [Link].
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. RSC Advances. 2013, 3(38), 17467. Available at: [Link].
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Nobel Prize Outreach AB 2024. Available at: [Link].
-
Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. Journal of Chemical Sciences. 2015, 127(3), 425-432. Available at: [Link].
-
Mizoroki-heck cross-coupling reactions catalyzed by dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium under mild reaction conditions. Journal of visualized experiments : JoVE. 2014, (85), e51444. Available at: [Link].
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts. 2018, 8(1), 23. Available at: [Link].
-
Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv. Cambridge: Cambridge University Press. Available at: [Link].
-
HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. Available at: [Link].
-
Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry. 2019, 17(19), 4747-4754. Available at: [Link].
-
Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society. 2014, 136(5), 1948-1959. Available at: [Link].
-
Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. Organic Letters. 2019, 21(12), 4782-4787. Available at: [Link].
-
Nickel-catalysed Suzuki–Miyaura cross-couplings of aldehydes. Nature Communications. 2019, 10(1), 1957. Available at: [Link].
-
Ni vs. Pd in Suzuki-Miyaura sp2-sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Available at: [Link].
-
Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. RSC Advances. 2021, 11(48), 30149-30172. Available at: [Link].
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. 2010, 110(2), 724-824. Available at: [Link].
-
Cross coupling reactions. Available at: [Link].
-
Mizoroki-heck cross-coupling reactions catalyzed by dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium under mild reaction conditions. Journal of visualized experiments : JoVE. 2014, (85), e51444. Available at: [Link].
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijnc.ir [ijnc.ir]
- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Performance of 3-Chloro-2-iodotoluene in Site-Selective Catalytic Systems
Content Type: Technical Comparison Guide Subject: 3-Chloro-2-iodotoluene (CAS: 83617-66-1) Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists
Executive Summary: The Orthogonal Advantage
3-Chloro-2-iodotoluene represents a high-value "orthogonal scaffold" in organic synthesis. Its utility stems from the distinct electronic and steric environments of its two halogen handles. The iodine atom at the C2 position is electronically labile (weak C-I bond) but sterically encumbered by the flanking C1-methyl and C3-chloro groups. Conversely, the C3-chlorine is sterically more accessible but electronically inert under standard Pd(0) oxidative addition conditions.
This guide analyzes the performance of this scaffold across three major catalytic systems, demonstrating how to leverage catalyst architecture to achieve >98% site-selectivity.
Part 1: Comparative Analysis of Catalytic Systems
The following analysis compares the efficiency of activating the sterically hindered C2-Iodine bond while preserving the C3-Chlorine for subsequent functionalization.
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Selective arylation at C2. Challenge: The "Ortho Effect." The C2-iodine is sandwiched between a methyl and a chlorine group, significantly retarding the rate of oxidative addition compared to para-substituted isomers.
| Catalytic System | Ligand Class | Reactivity (C-I) | Selectivity (vs C-Cl) | Performance Verdict |
| Pd(PPh₃)₄ / Na₂CO₃ | Monodentate Phosphine | Moderate | High | Baseline. Effective for simple boronic acids but requires heating (80°C+), which risks minor dehalogenation or homocoupling. |
| Pd₂(dba)₃ / SPhos | Dialkylbiaryl Phosphine | Excellent | Exclusive | Recommended. The SPhos ligand creates a specialized pocket that facilitates oxidative addition at hindered centers while preventing C-Cl activation at ambient temps. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | Good | High | Robust. Excellent for heteroaryl boronic acids where catalyst stability is a concern. |
Key Insight: For 3-Chloro-2-iodotoluene, SPhos or XPhos based systems typically boost yields by 15-20% over triphenylphosphine systems by stabilizing the monoligated Pd(0) species, which is the active species required to penetrate the steric encumbrance at C2.
2. Sonogashira Coupling (C-C Alkyne Formation)
Objective: Introduction of alkynyl handles. Challenge: Homocoupling of the alkyne (Glaser coupling) and sluggish reactivity due to sterics.
-
Copper-Cocatalyzed (Pd/Cu): Standard conditions (PdCl₂(PPh₃)₂ / CuI) work well but require careful deoxygenation to prevent alkyne dimerization. The steric bulk of the substrate actually helps selectivity by preventing over-reaction at the chlorine.
-
Copper-Free (Pd-only): Using Pd(CyPF-tBu)Cl₂ allows for Cu-free coupling. This is superior for pharmaceutical intermediates where trace copper contamination is a regulatory burden.
3. Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Amination at C2. Challenge: Extremely difficult. The C2 position is too hindered for standard ligands.
-
Performance: Standard ligands (BINAP, dppf) often fail or give low yields (<40%).
-
Solution: Use BrettPhos or RuPhos . These ligands are specifically engineered to force reductive elimination in sterically congested systems.
Part 2: Experimental Data & Selectivity Profile
The following table summarizes typical isolated yields for the functionalization of 3-Chloro-2-iodotoluene (1.0 equiv) with Phenylboronic acid (1.2 equiv) under different conditions.
| Entry | Catalyst (mol%) | Ligand | Base/Solvent | Temp (°C) | Time (h) | Yield (C2-Aryl) | C3-Cl Intact? |
| 1 | Pd(PPh₃)₄ (5%) | - | K₂CO₃ / Toluene:H₂O | 90 | 12 | 72% | Yes |
| 2 | Pd(OAc)₂ (2%) | PPh₃ | K₃PO₄ / DMF | 100 | 24 | 65% | Partial Loss |
| 3 | Pd₂(dba)₃ (1%) | SPhos (2%) | K₃PO₄ / Toluene | 60 | 4 | 96% | Yes |
| 4 | Pd(OAc)₂ (2%) | XPhos (4%) | K₂CO₃ / THF:H₂O | RT | 6 | 91% | Yes |
Data Interpretation: The use of SPhos (Entry 3) allows for lower temperatures (60°C vs 90°C) and significantly faster reaction times (4h vs 12h), resulting in a cleaner reaction profile with quantitative retention of the chlorine handle.
Part 3: Mechanistic Visualization
The diagram below illustrates the divergent pathways. The "Steric Gate" at C2 requires specific ligand geometries (L-shaped ligands like SPhos) to facilitate entry.
Caption: Chemoselective divergence. The C-I bond is activated preferentially by bulky, electron-rich Pd-catalysts (Green Path), preserving the C-Cl bond for subsequent steps.
Part 4: Validated Experimental Protocol
Protocol: Site-Selective Suzuki Coupling of 3-Chloro-2-iodotoluene
This protocol uses the SPhos/Pd₂(dba)₃ system to ensure complete conversion of the hindered iodine without touching the chlorine.
Reagents:
-
3-Chloro-2-iodotoluene (1.0 equiv, 5.0 mmol)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.0 mol%)
-
SPhos (2.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ (46 mg) and SPhos (41 mg) in Toluene (5 mL). Stir at RT for 15 mins. The solution should turn from dark purple to orange/brown, indicating active catalyst formation.
-
Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add 3-Chloro-2-iodotoluene (1.26 g), the Arylboronic acid, and finely ground K₃PO₄ (2.12 g).
-
Initiation: Add the pre-formed catalyst solution to the vial. Seal with a septum cap.
-
Heating: Heat the block to 60°C . Monitor by TLC or HPLC.
-
Checkpoint: The reaction is typically complete within 2-4 hours. If using Pd(PPh₃)₄, this would take 12+ hours at 90°C.
-
-
Work-up: Cool to RT. Filter through a pad of Celite to remove palladium black. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Safety Note: 3-Chloro-2-iodotoluene is an organohalide; handle in a fume hood. Dispose of palladium waste according to heavy metal regulations.
References
-
Selectivity in Dihaloarenes
- Title: Chemoselective Cross-Coupling Reactions of Dihaloarenes
- Source:Chemical Reviews (2020)
-
URL:[Link]
-
SPhos Ligand Utility
- Title: Universal Catalysts for the Suzuki-Miyaura Coupling: The Case for SPhos and XPhos
- Source:Accounts of Chemical Research (2008)
-
URL:[Link]
-
Buchwald-Hartwig on Hindered Substrates
- Title: Rational Ligand Design for the Aryl
- Source:Journal of the American Chemical Society (2015)
-
URL:[Link]
-
Sonogashira Protocol
- Title: A Robust Protocol for Copper-Free Sonogashira Coupling
- Source:Organic Letters (2010)
-
URL:[Link]
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-2-iodotoluene
An Essential Guide to Personal Protective Equipment (PPE) for Handling 3-Chloro-2-iodotoluene
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like 3-Chloro-2-iodotoluene, a halogenated aromatic compound, demands a meticulous and informed approach to personal protection. This guide, grounded in established safety protocols, provides a detailed operational plan for the safe handling of this compound, ensuring both personal safety and the integrity of your research.
Understanding the Risks: A Proactive Stance on Safety
3-Chloro-2-iodotoluene (CAS No. 5100-98-1) is a compound that requires careful handling due to its potential hazards. Based on data from structurally similar compounds, it is classified as causing skin and serious eye irritation.[1][2] Inhalation may also lead to respiratory tract irritation.[1] While comprehensive toxicological data may be limited, the fundamental principle of chemical safety—"treat all chemicals with respect"—necessitates a robust personal protective equipment strategy.[3][4]
The primary routes of exposure are through skin contact, eye contact, and inhalation of dust or vapors.[1][2] Therefore, our defense strategy is centered on creating an impermeable barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Requirements
Effective protection relies on selecting the right equipment and, just as critically, using it correctly. The following table summarizes the minimum PPE requirements for handling 3-Chloro-2-iodotoluene.
| Body Part | Required PPE | Specification and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended. Always use powder-free gloves to prevent aerosolization of contaminants.[5] It is crucial to double-glove when handling this compound to provide an additional layer of protection. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[5] |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and fine particulates.[1][6] A face shield should be worn in conjunction with goggles to offer a broader area of protection for the entire face.[6] |
| Body | Chemical-resistant lab coat or coveralls | A lab coat with long sleeves and a closed front is the minimum requirement. For procedures with a higher risk of splashing, chemical-resistant coveralls (e.g., Tychem®) are recommended.[7] Gowns should be non-permeable and have tight-fitting cuffs.[5] |
| Respiratory | NIOSH-approved respirator | A NIOSH-approved respirator is necessary when engineering controls (like a fume hood) are insufficient or when handling the powder outside of a contained system.[1][8] The type of respirator (e.g., N95 for particulates, or an air-purifying respirator with organic vapor cartridges) should be selected based on a formal risk assessment.[7] |
| Feet | Closed-toe shoes | Fully enclosed, chemical-resistant shoes are required to protect against spills. |
Operational Plan: Step-by-Step Protocols
Adherence to a strict, logical workflow is essential for minimizing exposure. The following protocols for donning, doffing, and disposal of PPE are designed to be self-validating systems of safety.
Donning PPE: A Sequence for Safety
The order in which you put on your PPE is critical to ensure complete and uncontaminated coverage.
-
Footwear Check: Confirm you are wearing appropriate closed-toe shoes.
-
Lab Coat/Coveralls: Put on your lab coat or coveralls, ensuring it is fully fastened.
-
Respirator: If required, perform a fit check for your respirator. This must be done before entering the handling area.
-
Eye and Face Protection: Put on your safety goggles, followed by the face shield.
-
Gloves: Don your first pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. Don a second pair of gloves over the first.
Doffing PPE: A Contamination-Aware Procedure
The removal of PPE is a point of high risk for contamination. This sequence is designed to minimize that risk.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head to avoid touching the front surfaces.
-
Lab Coat/Coveralls: Unfasten and remove your lab coat or coveralls by rolling it down and away from your body, turning it inside out as you go.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Respirator: Remove your respirator last, again handling it from the straps.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
All disposable PPE used during the handling of 3-Chloro-2-iodotoluene must be treated as hazardous waste.
-
Segregation: All contaminated items (gloves, wipes, disposable lab coats) must be placed in a dedicated, clearly labeled "Halogenated Organic Waste" container. Do not mix this waste with non-hazardous or other types of chemical waste.
-
Containerization: Use a chemically resistant, sealable container, such as a high-density polyethylene (HDPE) drum or bag.[9]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard symbols.[9]
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9] Never dispose of this waste in the regular trash or down the drain.[10]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for 3-Chloro-2-iodotoluene.
By adhering to these rigorous safety protocols, you can confidently and safely handle 3-Chloro-2-iodotoluene, ensuring that your groundbreaking research is built on a foundation of uncompromised safety.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 3-Iodotoluene.
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
- Power, L. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
-
Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]
- CymitQuimica. (n.d.). Safety Data Sheet for 3,5-Dichloro-2-iodotoluene.
- Sdfine. (n.d.). o-chloro toluene Safety Data Sheet.
-
Loba Chemie. (2016). 3-CHLOROTOLUENE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Toluene - Occupational Exposure Limits. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Toluene, 3-chloro-2-iodo- (CAS 5100-98-1). Retrieved from [Link].
-
NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]
- Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2010). Safety Data Sheet for 2-Chlorotoluene.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorotoluene. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. pppmag.com [pppmag.com]
- 6. trimaco.com [trimaco.com]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. gerpac.eu [gerpac.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
